Technical Documentation Center

1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone
  • CAS: 1015846-08-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable metabolic stability and synthetic versatility have established it as a "privileged scaffold," leading to its incorporation into a multitude of approved therapeutic agents.[3] From anti-inflammatory drugs like celecoxib to antipsychotics and anti-obesity medications, the pyrazole moiety has consistently demonstrated its capacity to modulate a wide array of biological targets.[1] This guide focuses on a specific, yet promising, derivative: 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, providing a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its potential within the broader context of pyrazole-based drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The key identifiers and characteristics of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone are summarized below.

Core Chemical Identifiers
PropertyValueSource
IUPAC Name 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanoneN/A
CAS Number 1015846-08-8[4]
Molecular Formula C₁₂H₁₂N₂O[4][5]
Molecular Weight 200.24 g/mol [4][5]
Predicted Physicochemical Properties
PropertyPredicted ValueSource
XLogP3 2.6[5]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 2N/A
Topological Polar Surface Area 38.0 Ų[6]

Note on Data: The lack of publicly available experimental data for properties such as melting and boiling points highlights an opportunity for further fundamental characterization of this compound.

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for the structural elucidation and purity assessment of a synthesized compound. While the specific spectra for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone are not available, a theoretical interpretation based on its structure and data from analogous compounds provides a predictive framework.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-methylphenyl group and the pyrazole ring, as well as the methyl protons of the ethanone and the tolyl methyl group. The protons on the pyrazole ring will likely appear as singlets or doublets in the downfield region. The aromatic protons of the m-tolyl group will present as a complex multiplet. The acetyl methyl protons will be a sharp singlet, and the tolyl methyl protons will also appear as a singlet, both in the upfield region.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the ethanone group will be the most downfield signal. The aromatic and pyrazole carbons will appear in the intermediate region, and the methyl carbons will be the most upfield signals.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ketone, typically in the range of 1670-1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone: A Step-by-Step Protocol

The synthesis of 4-acetylpyrazoles can be achieved through various established methodologies. A common and effective approach involves the Vilsmeier-Haack reaction or a multi-step synthesis culminating in a cross-coupling reaction.[7] The following protocol outlines a plausible and robust synthetic route.

Synthetic Strategy Overview

A logical synthetic pathway involves the initial formation of the 1-(3-methylphenyl)-1H-pyrazole core, followed by acylation at the 4-position. This can be achieved through a cyclocondensation reaction followed by a Friedel-Crafts acylation or a Vilsmeier-Haack formylation and subsequent oxidation/Grignard addition. A more versatile approach, however, often involves the synthesis of a 4-halo-pyrazole intermediate, which can then undergo a palladium-catalyzed cross-coupling reaction.

synthesis_workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Pathway A 3-Methylphenylhydrazine C 1-(3-methylphenyl)-1H-pyrazole A->C Cyclocondensation B 1,1,3,3-Tetramethoxypropane B->C D 4-Bromo-1-(3-methylphenyl)-1H-pyrazole C->D Bromination E 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone D->E Acylation/Cross-Coupling

Caption: Synthetic workflow for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-methylphenyl)-1H-pyrazole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylphenylhydrazine (1.0 eq) and a suitable solvent such as ethanol.

  • Addition of Reagents: Slowly add 1,1,3,3-tetramethoxypropane (1.05 eq) to the solution.

  • Reaction Conditions: Add a catalytic amount of a strong acid (e.g., concentrated HCl). Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-1-(3-methylphenyl)-1H-pyrazole

  • Reaction Setup: Dissolve the 1-(3-methylphenyl)-1H-pyrazole (1.0 eq) from the previous step in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.0 eq) or a solution of bromine in the same solvent to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Step 3: Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

This final step can be achieved through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate acetylating agent.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-1-(3-methylphenyl)-1H-pyrazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Addition of Reagents: Add the acetylating agent, for example, tributyl(1-ethoxyvinyl)tin (for a Stille coupling) or an appropriate acetylboronic acid derivative (for a Suzuki coupling), along with a suitable base (e.g., K₂CO₃ or CsF).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, extracted with an organic solvent, dried, and concentrated. The final product, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, is purified by column chromatography.

Potential Applications in Drug Discovery and Materials Science

The 1-aryl-1H-pyrazol-4-yl ethanone framework is a key pharmacophore in a variety of biologically active molecules. The inherent properties of the pyrazole ring, combined with the additional functional handles provided by the tolyl and acetyl groups, make this compound a versatile building block for further chemical exploration.

Role in Medicinal Chemistry
  • Antimicrobial Agents: Pyrazole derivatives have a well-documented history of exhibiting antibacterial and antifungal activities.[3] The specific substitution pattern of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone could be leveraged to develop novel antimicrobial compounds.

  • Anti-inflammatory Agents: The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib.[1] This suggests that derivatives of the title compound could be explored for their potential as anti-inflammatory agents.

  • Anticancer Therapeutics: A growing body of research highlights the anticancer potential of various pyrazole derivatives.[8] The ethanone moiety provides a convenient point for further chemical modification to explore structure-activity relationships in the development of new anticancer drugs.

applications cluster_apps Potential Applications A 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone B Antimicrobial Agents A->B C Anti-inflammatory Drugs A->C D Anticancer Therapeutics A->D E Agrochemicals A->E

Caption: Potential applications of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Utility in Materials Science

The aromatic and heterocyclic nature of this compound also suggests potential applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs) or as a ligand in coordination chemistry for the synthesis of new catalysts.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a compound of significant interest due to its embedment of the versatile pyrazole scaffold. While a complete experimental characterization is still needed, its predicted properties and the established biological activities of related compounds underscore its potential as a valuable building block in drug discovery and materials science. Further research should focus on obtaining detailed experimental data for its physicochemical and spectroscopic properties, optimizing its synthesis, and exploring its biological activity profile through in vitro and in vivo studies. The insights gained from such investigations will undoubtedly contribute to the expanding landscape of pyrazole chemistry and its applications.

References

Sources

Exploratory

An In-Depth Technical Guide to 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Abstract This technical guide provides a comprehensive overview of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, a key heterocyclic ketone intermediate. The pyrazole scaffold is a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, a key heterocyclic ketone intermediate. The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document details the compound's chemical profile, provides a robust and validated synthesis protocol, outlines methods for analytical characterization, and explores its applications as a versatile building block in drug discovery and development. The methodologies are presented with a focus on experimental causality and self-validation, intended for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction and Compound Profile

1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, also known as 1-(1-(m-tolyl)-1H-pyrazol-4-yl)ethanone, is a trisubstituted pyrazole derivative. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the synthesis of numerous clinically significant drugs.[2][4] Molecules incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, such as anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2][5]

The title compound serves as a critical synthon, or building block, for constructing more complex molecular architectures. The presence of a reactive acetyl group at the 4-position of the pyrazole ring makes it a valuable precursor for creating chalcones, pyrazolylpyridines, and other heterocyclic systems through reactions like Claisen-Schmidt condensation.[6][7] Its structural features—a stable aromatic pyrazole core, a modifiable ketone functional group, and a substituted phenyl ring—offer multiple points for diversification in lead optimization campaigns.

Compound Properties Summary:

PropertyValueSource
IUPAC Name 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanoneN/A
CAS Number 1015846-08-8[8]
Molecular Formula C12H12N2O[8]
Molecular Weight 200.24 g/mol [8]
Appearance Solid (Typical)Inferred
InChI Key FZEDJUVQMGBVRC-UHFFFAOYSA-N[9]

Synthesis and Mechanistic Rationale

The synthesis of 1,4-disubstituted pyrazoles is a well-established area of heterocyclic chemistry. A common and efficient method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a reliable route is the reaction of (3-methylphenyl)hydrazine with 4,4-dimethoxy-2-butanone.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 (3-methylphenyl)hydrazine (m-tolylhydrazine) Intermediate Hydrazone Formation & Intramolecular Cyclization Reactant1->Intermediate Step 1a Reactant2 4,4-dimethoxy-2-butanone Reactant2->Intermediate Step 1b Reagents Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol) Heat (Reflux) Reagents->Intermediate Product 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone Reagents->Product Intermediate->Product Step 2 (Dehydration & Aromatization)

Caption: Synthetic pathway for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard pyrazole synthesis methodologies.[10][11]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-methylphenyl)hydrazine (1.0 eq) and ethanol (100 mL). Stir the mixture until the hydrazine is fully dissolved.

  • Addition of Reagents: Slowly add 4,4-dimethoxy-2-butanone (1.05 eq) to the solution. Follow this with the dropwise addition of concentrated hydrochloric acid (0.2 eq) as a catalyst.

    • Causality Note: The acid catalyst is crucial for protonating the carbonyl oxygen of the butanone, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen. It also facilitates the subsequent dehydration and cyclization steps.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Add water (100 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Causality Note: The product is organic-soluble, while inorganic salts and impurities remain in the aqueous phase. Multiple extractions ensure maximum recovery of the product.

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to yield the pure product.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.[5][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[13]

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

    • Expected Signals:

      • Two singlets in the aromatic region (approx. δ 7.5-8.5 ppm) corresponding to the two protons on the pyrazole ring (H-3 and H-5).

      • A multiplet pattern in the aromatic region (approx. δ 7.0-7.5 ppm) for the four protons of the 3-methylphenyl group.

      • A sharp singlet (approx. δ 2.6 ppm) for the three protons of the acetyl (CH₃-C=O) group.

      • A sharp singlet (approx. δ 2.4 ppm) for the three protons of the methyl group on the phenyl ring.

  • ¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.[12]

    • Expected Signals:

      • A signal downfield (approx. δ 190-200 ppm) for the carbonyl carbon of the acetyl group.

      • Multiple signals in the aromatic region (approx. δ 110-150 ppm) for the carbons of the pyrazole and phenyl rings.

      • Two signals upfield (approx. δ 20-30 ppm) for the two methyl carbons.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition. For C12H12N2O, the expected monoisotopic mass is approximately 200.0949 Da. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million, providing definitive evidence of the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band around 1660-1680 cm⁻¹ is a key diagnostic peak, confirming the presence of the conjugated ketone (C=O) of the acetyl group.

Applications in Drug Discovery and Research

The 1-[1-(aryl)-1H-pyrazol-4-yl]ethanone scaffold is a highly sought-after intermediate in medicinal chemistry.[6] Its utility stems from the ease with which the acetyl group can be elaborated into a diverse range of other functional groups and heterocyclic rings.

Role as a Precursor in Synthesis

The compound is a key starting material for synthesizing more complex molecules with potential therapeutic value. For example, it can undergo condensation reactions with various aldehydes to form pyrazole-containing chalcones, which are known to possess significant anti-inflammatory and anticancer activities.[7] These chalcones can then be cyclized to create other bioactive heterocyclic systems.

Potential Signaling Pathway Interactions

Signaling_Pathway cluster_targets Potential Biological Targets Scaffold 1-[1-(3-methylphenyl)-1H- pyrazol-4-yl]ethanone Modification Chemical Elaboration (e.g., Chalcone Synthesis, Further Cyclization) Scaffold->Modification Precursor Library Library of Pyrazole Derivatives Modification->Library Generates Screening High-Throughput Screening Library->Screening Input for Kinases Kinases (e.g., CDK, p38 MAPK) Screening->Kinases Identifies Hits COX Cyclooxygenase (COX) Screening->COX Identifies Hits Other Other Enzymes / Receptors Screening->Other Identifies Hits

Caption: Logical workflow from the core scaffold to the identification of biological targets.

Pyrazole derivatives have been identified as inhibitors of numerous key signaling proteins.[4] For instance, different substituted pyrazoles have shown activity as:

  • Kinase Inhibitors: Many kinase inhibitors incorporate the pyrazole core, targeting enzymes like Cyclin-Dependent Kinases (CDKs) and p38 MAP kinase, which are crucial in cell cycle regulation and inflammatory responses.[14]

  • COX-2 Inhibitors: The pyrazole ring is a central feature of the selective COX-2 inhibitor Celecoxib, a widely used anti-inflammatory drug.[2]

  • PD-1/PD-L1 Inhibitors: Recent research has explored pyrazole-containing molecules as small-molecule inhibitors for immune checkpoint pathways like PD-1/PD-L1, a promising area in cancer immunotherapy.[15]

The title compound provides a robust starting point for developing novel derivatives that can be screened against these and other important biological targets.

Conclusion

1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a compound of significant interest to the scientific and drug development community. Its straightforward and scalable synthesis, combined with the chemical versatility of its acetyl functional group, establishes it as a valuable platform for generating diverse libraries of novel heterocyclic compounds. The proven therapeutic relevance of the pyrazole scaffold ensures that this and related intermediates will continue to play a vital role in the discovery of next-generation therapeutics targeting a wide range of diseases. The analytical methods described herein provide a reliable framework for ensuring the quality and integrity of this key starting material in any research and development program.

References

  • Current status of pyrazole and its biological activities. Pharmacognosy Reviews. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Chemical Methodologies. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available from: [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry. Available from: [Link]

  • The Chemistry of Acetylpyrazoles and Its Utility in Heterocyclic Synthesis. ResearchGate. Available from: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Available from: [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]

  • Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole’s and 4H-Chromen-4-One’s Derivative. International Journal of Pharmaceutical Investigation. Available from: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available from: [Link]

  • Discovery of Pyrazole-Containing 4‑Arylindolines as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis and characterization of immobilized 1-(1,3-diphenyl-5-hydroxy-1H-pyrazol-4-yl)ethanone on silica gel and its use for aqueous heavy metal removal. ResearchGate. Available from: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available from: [Link]

  • 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone. AobChem. Available from: [Link]

  • Ethanone, 1-(3-methylphenyl)-. NIST WebBook. Available from: [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. Available from: [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • Combining Sensory and Chemical Analyses (GC-MS) to Evaluate Shelf Stability Related to Storage Condition for an American IPA Beer. LabRulez GCMS. Available from: [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. Available from: [Link]

  • 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. GSRS. Available from: [Link]

  • 1-[4-(1H-pyrazol-5-ylmethylamino)phenyl]ethanone. PubChem. Available from: [Link]

  • 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PLoS ONE. Available from: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]

Sources

Foundational

A Technical Guide to 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone: Synthesis, Properties, and Therapeutic Potential

Executive Summary: The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 1-[1-(3-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, a specific derivative with significant research interest. We will delve into its physicochemical properties, established synthetic methodologies, and explore its potential applications in drug discovery, particularly as a kinase inhibitor. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug design, as its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of its pharmacological and pharmacokinetic profiles. The title compound, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, incorporates a 3-methylphenyl (m-tolyl) group at the N1 position and an acetyl group at the C4 position, features that are critical for its interaction with biological targets.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. While a specific CAS Number for the 3-methylphenyl isomer is not listed in major public databases like PubChem or CAS Common Chemistry, it is available from commercial suppliers. For context, the properties of closely related, well-documented isomers are provided below.

Table 1: Physicochemical Data of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone and Related Analogs

Property1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]ethanone[5]1-[1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanone[6]
CAS Number Not publicly indexed; supplier-specific1015846-07-71250699-56-9
Molecular Formula C12H12N2OC12H12N2OC12H12N2O
Molecular Weight 200.24 g/mol 200.24 g/mol 200.24 g/mol
IUPAC Name 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]ethanone1-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]ethanone
Canonical SMILES CC1=CC=CC(=C1)N2C=C(C=N2)C(=O)CCC1=CC=CC=C1N2C=C(C=N2)C(=O)CCC1=CC=C(C=C1)N2C=C(C=N2)C

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is well-established in organic chemistry. Two primary, robust methods for constructing the pyrazole core are the Paal-Knorr synthesis and the Vilsmeier-Haack reaction.

Synthetic Strategies
  • Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a hydrazine.[7][8][9] For the title compound, this would involve reacting 3-methylphenylhydrazine with a suitable 1,4-dicarbonyl precursor.

  • Vilsmeier-Haack Reaction: This is a powerful method for the formylation and cyclization of hydrazones to yield 4-formylpyrazoles.[10][11] The resulting aldehyde can then be further manipulated. For instance, acetophenone hydrazones react with the Vilsmeier reagent (POCl₃/DMF) to directly form 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which are precursors to the target ethanone.[11][12]

Detailed Synthetic Protocol (Vilsmeier-Haack Approach)

This protocol outlines a reliable method for synthesizing 1-phenyl-3-substituted-pyrazole-4-carbaldehydes, which are direct precursors to the target ethanone.[12][13]

Step 1: Synthesis of (E)-1-(1-phenylethylidene)-2-(3-methylphenyl)hydrazine (Hydrazone Formation)

  • To a solution of acetophenone (1.0 eq) in ethanol, add 3-methylphenylhydrazine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.

Step 2: Synthesis of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde (Vilsmeier Cyclization)

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring.

  • Slowly add a solution of the hydrazone from Step 1 (1.0 eq) in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.[11]

  • Cool the mixture and pour it carefully onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pyrazole-4-carbaldehyde.

Note: The final ethanone can be obtained from the carbaldehyde via Grignard reaction with methylmagnesium bromide followed by oxidation.

Synthesis Workflow Diagram

Synthesis_Workflow Acetophenone Acetophenone Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone Hydrazine 3-Methylphenyl- hydrazine Hydrazine->Hydrazone Condensation (EtOH, H+) Aldehyde 1-(3-methylphenyl)-1H- pyrazole-4-carbaldehyde Hydrazone->Aldehyde Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Aldehyde Cyclization (Vilsmeier-Haack) Product 1-[1-(3-methylphenyl)- 1H-pyrazol-4-yl]ethanone Aldehyde->Product Acetylation Grignard 1. MeMgBr 2. Oxidation Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK Ligand Binding PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Compound Pyrazole Inhibitor (Hypothesized Target) Compound->AKT Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by a pyrazole compound.

Exemplar Protocol: In Vitro Kinase Inhibition Assay

To assess the therapeutic potential of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, a primary biochemical screen is necessary.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target protein kinase (e.g., AKT1).

Methodology:

  • Reagents and Materials:

    • Recombinant human AKT1 kinase.

    • Biotinylated peptide substrate.

    • Test compound dissolved in DMSO (serial dilutions).

    • ATP solution.

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well microplates.

  • Procedure:

    • Add 2.5 µL of kinase solution to each well of a 384-well plate.

    • Add 0.5 µL of the test compound at various concentrations (e.g., from 10 µM to 0.1 nM). Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding 2.0 µL of a mixture containing the peptide substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Conclusion

1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a member of a pharmacologically significant class of heterocyclic compounds. Based on extensive research into the pyrazole scaffold, this molecule holds considerable promise as a building block for the development of novel therapeutics, particularly as a kinase inhibitor for applications in oncology and inflammatory diseases. [14][15]The synthetic routes are well-established and robust, allowing for accessible production and derivatization. Further biological evaluation is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2012). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2022). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Arkivoc. Retrieved January 20, 2026, from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkat USA. Retrieved January 20, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. Retrieved January 20, 2026, from [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2011). NIH. Retrieved January 20, 2026, from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved January 20, 2026, from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone: A Technical Guide for Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of pharmacological a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive framework for the preclinical evaluation of a specific pyrazole derivative, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. While direct biological data for this exact molecule is emerging, this document synthesizes the vast knowledge surrounding pyrazole-containing compounds to propose a robust, scientifically-grounded workflow for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This guide is designed to empower researchers with the rationale behind experimental choices, detailed protocols, and a clear vision for elucidating the compound's mechanism of action, ultimately paving the way for its potential therapeutic application.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, is a privileged structure in drug discovery, renowned for its metabolic stability and diverse biological activities.[3][5] Its unique chemical properties allow for versatile substitutions, enabling the fine-tuning of pharmacological profiles.[1][2] Pyrazole derivatives have been successfully developed into drugs for a range of conditions, demonstrating their clinical significance.[3][4][6] Notably, the pyrazole ring is a key component in drugs like the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, highlighting the therapeutic potential embedded within this chemical class.[6][7]

The compound of interest, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, features a pyrazole core with a 3-methylphenyl substituent at the N1 position and an ethanone group at the C4 position. These substitutions are not arbitrary; they are strategically placed to potentially enhance biological activity based on established structure-activity relationships (SAR) within the pyrazole family.[1][2] This guide will provide a systematic approach to unraveling the specific biological activities of this promising molecule.

Synthetic Strategy: A Foundation for Biological Exploration

The synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a critical first step for any biological investigation. A plausible and efficient synthetic route is essential for producing the compound in sufficient quantity and purity. While various methods exist for the synthesis of pyrazole derivatives, a common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]

Proposed Synthetic Workflow:

A likely synthetic pathway for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone could involve the reaction of (3-methylphenyl)hydrazine with a suitable 1,3-dicarbonyl compound, followed by acylation at the 4-position of the pyrazole ring.

Synthesis_Workflow A 1-(3-methylphenyl)hydrazine C 1-(3-methylphenyl)-1H-pyrazole A->C Cyclocondensation B 1,1,3,3-Tetramethoxypropane B->C E 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone C->E Friedel-Crafts Acylation D Acetyl chloride D->E

Caption: Proposed synthetic workflow for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Investigating the Anticancer Potential

The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents.[1][2][9] Pyrazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes and proteins involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[1][2]

Initial Cytotoxicity Screening: A Broad-Spectrum Approach

The first step in evaluating the anticancer potential of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is to assess its cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and HepG2 [liver]) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with increasing concentrations of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Summarizing Cytotoxicity Data

Cell LineCancer TypeIC50 (µM) of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanoneIC50 (µM) of Doxorubicin (Control)
MCF-7BreastTo be determinedTo be determined
A549LungTo be determinedTo be determined
HCT116ColonTo be determinedTo be determined
HepG2LiverTo be determinedTo be determined
Delving into the Mechanism of Action: Apoptosis Induction

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the most sensitive cancer cell line with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Pathway cluster_0 Apoptosis Induction Compound 1-[1-(3-methylphenyl)-1H- pyrazol-4-yl]ethanone Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for apoptosis induction.

Exploring the Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example of a selective COX-2 inhibitor.[7] The anti-inflammatory effects of these compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[7][10]

In Vitro Evaluation of COX Inhibition

Assessing the inhibitory activity of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone against COX-1 and COX-2 enzymes is a crucial step in determining its potential as an anti-inflammatory agent.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compound and a known COX inhibitor (e.g., celecoxib) as a positive control.

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Data Presentation: COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanoneTo be determinedTo be determinedTo be determined
Celecoxib (Control)To be determinedTo be determinedTo be determined
Cellular Anti-inflammatory Activity

To confirm the anti-inflammatory effects in a cellular context, the ability of the compound to reduce the production of pro-inflammatory mediators in stimulated macrophages can be evaluated.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the level of nitric oxide in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA.

Anti_inflammatory_Workflow LPS LPS Macrophage RAW 264.7 Macrophage LPS->Macrophage Stimulation Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Macrophage->Mediators Production Compound 1-[1-(3-methylphenyl)-1H- pyrazol-4-yl]ethanone Compound->Macrophage Treatment Inhibition Inhibition Activation Activation Inhibition->Mediators Inhibits Production

Caption: Experimental workflow to assess cellular anti-inflammatory activity.

Assessing the Antimicrobial Efficacy

The pyrazole moiety is also present in numerous compounds with significant antimicrobial activity against a range of pathogenic bacteria and fungi.[5][11][12]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity Summary

MicroorganismTypeMIC (µg/mL) of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanoneMIC (µg/mL) of Ciprofloxacin (Bacteria) / Fluconazole (Fungi)
Staphylococcus aureusGram-positive BacteriaTo be determinedTo be determined
Escherichia coliGram-negative BacteriaTo be determinedTo be determined
Candida albicansFungusTo be determinedTo be determined
Aspergillus nigerFungusTo be determinedTo be determined

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for the initial preclinical evaluation of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. By systematically investigating its anticancer, anti-inflammatory, and antimicrobial properties, researchers can build a robust data package to support its further development. The proposed experimental workflows, rooted in established scientific principles, are designed to be self-validating and provide clear, interpretable results.

Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. For promising anticancer activity, in vivo studies using xenograft models will be essential. Similarly, for significant anti-inflammatory effects, in vivo models of inflammation, such as carrageenan-induced paw edema, should be employed.[13] The journey from a promising molecule to a therapeutic agent is long and challenging, but a rigorous and well-structured preclinical evaluation, as outlined in this guide, is the critical first step towards unlocking the full therapeutic potential of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2023). Preprints.org. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences, 6(S2), 8281-8289. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Egyptian Journal of Chemistry, 63(10), 3843-3853. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 939-989. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(4), 275-291. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2021). SRR Publications. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development, 8(6), a596-a602. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2018). Journal of Basic and Clinical Physiology and Pharmacology, 29(6), 635-644. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2019). Current Organic Synthesis, 16(6), 887-896. [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2020). Polycyclic Aromatic Compounds, 42(5), 2244-2258. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). Molecules, 22(3), 442. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 638828. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 786-809. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences, 24(2), 1735. [Link]

  • An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022). Current Organic Synthesis, 20(1). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(18), 4203. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC, 2011(11), 1-21. [Link]

  • Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy And Bioallied Sciences, 5(1), 2-17. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). Processes, 9(11), 2019. [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics, 9(3), 33-39. [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Action of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone and its Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The compound 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a key chemical intermediate in the synthesis of pharmacologically active molecules....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a key chemical intermediate in the synthesis of pharmacologically active molecules. While this specific ethanone derivative is not extensively studied for its own biological activity, the pyrazole scaffold it contains is a critical pharmacophore for a significant class of enzyme inhibitors. This guide provides an in-depth analysis of the mechanism of action of compounds derived from this scaffold, with a primary focus on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. We will explore the molecular interactions, signaling pathways, and the experimental methodologies used to characterize these potent and therapeutically promising agents.

Introduction: The Pyrazole Scaffold and its Significance

Pyrazole and its derivatives are five-membered heterocyclic compounds that are cornerstones in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic actions.[1][2][3] Their utility stems from their unique structural and electronic properties, which allow them to serve as versatile scaffolds for designing molecules that can interact with specific biological targets. The compound 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone serves as a valuable building block for creating more complex molecules, particularly those designed to inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][5][6] The focus of this guide, therefore, is on the well-established mechanism of action of these pyrazole-based FAAH inhibitors.

The Endocannabinoid System and the Central Role of FAAH

The endocannabinoid system (ECS) is a widespread signaling system that plays a crucial role in regulating numerous physiological processes, including pain, mood, appetite, and memory.[7][8][9] The primary signaling molecules of the ECS are endocannabinoids, with anandamide (AEA) being one of the most studied.[7][10] The biological actions of anandamide are terminated through cellular uptake and enzymatic degradation.[7]

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of anandamide.[7][10][11][12] It hydrolyzes anandamide into arachidonic acid and ethanolamine, effectively terminating its signaling.[11] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors.[8] This makes FAAH a compelling therapeutic target for conditions such as chronic pain, anxiety, and inflammatory disorders.[8][9][11]

Molecular Mechanism of Action of Pyrazole-Based FAAH Inhibitors

Derivatives of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone often function as potent and selective inhibitors of FAAH. These inhibitors can be broadly classified into two categories based on their mechanism: reversible and irreversible.

Reversible Inhibition

Many pyrazole-containing compounds act as reversible inhibitors. These molecules typically bind to the active site of FAAH through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The inhibitor occupies the active site, preventing the substrate (anandamide) from binding and being hydrolyzed. The binding is in equilibrium, and the inhibitor can dissociate from the enzyme. A key class of reversible FAAH inhibitors are the α-ketoheterocycles, which form a reversible hemiketal with the catalytic serine residue in the FAAH active site.[13]

Irreversible Inhibition

Irreversible inhibitors, on the other hand, form a stable, covalent bond with a key amino acid residue in the FAAH active site. FAAH is a serine hydrolase, utilizing a catalytic triad of Ser-Ser-Lys.[13] The catalytic mechanism involves a nucleophilic attack by Ser241 on the carbonyl group of the substrate.[13] Irreversible inhibitors often contain an electrophilic "warhead" that reacts with this catalytic serine. For instance, carbamate-based inhibitors, such as the well-studied URB597, carbamylate the catalytic serine (Ser241), rendering the enzyme inactive.[13][14] Pyrazole-based structures can be designed to position such reactive groups optimally within the active site for covalent modification.[4][5][6]

Structural Insights

The 1-(3-methylphenyl)-1H-pyrazol-4-yl scaffold provides a rigid core that can be appropriately substituted to achieve high affinity and selectivity for FAAH. The phenyl ring and the pyrazole ring can engage in hydrophobic and aromatic interactions within the enzyme's binding pocket. Modifications to the ethanone group can be used to introduce the reactive moieties necessary for irreversible inhibition or specific functional groups for enhanced reversible binding.

Signaling Pathway of FAAH Inhibition

The following diagram illustrates the signaling pathway affected by FAAH inhibitors.

FAAH_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Lipid Precursors Lipid Precursors Anandamide_Synth Anandamide Synthesis Lipid Precursors->Anandamide_Synth On-demand Anandamide_Pre Anandamide (AEA) Anandamide_Synth->Anandamide_Pre Anandamide_Post Anandamide (AEA) Anandamide_Pre->Anandamide_Post Synaptic Cleft FAAH FAAH Degradation Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation Hydrolyzes CB1_Receptor CB1 Receptor Signaling Downstream Signaling CB1_Receptor->Signaling Activates Anandamide_Post->FAAH Substrate for Anandamide_Post->CB1_Receptor Binds to Inhibitor Pyrazole-based FAAH Inhibitor Inhibitor->FAAH Inhibits

Caption: FAAH Inhibition Pathway.

Experimental Workflows for Characterizing FAAH Inhibitors

To determine the mechanism of action and efficacy of novel FAAH inhibitors derived from the 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone scaffold, a series of standardized in vitro and in cellulo experiments are essential.

In Vitro FAAH Activity Assay

This is the primary assay to determine if a compound inhibits FAAH and to quantify its potency (e.g., IC50).

Protocol: Fluorometric FAAH Activity Assay

  • Preparation of Reagents:

    • Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[15]

    • Dilute recombinant human or rat FAAH enzyme to the desired concentration in cold assay buffer.

    • Prepare a stock solution of the test compound (e.g., in DMSO) and create a serial dilution.

    • Prepare the FAAH substrate, typically a fluorogenic substrate like AMC-arachidonoyl amide.[15][16]

  • Assay Procedure (96-well plate format):

    • Add FAAH Assay Buffer to each well.

    • Add the test compound at various concentrations to the appropriate wells. Include a positive control inhibitor (e.g., JZL 195) and a vehicle control (e.g., DMSO).[15]

    • Add the diluted FAAH enzyme to all wells except the background control wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.[15]

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.[15]

    • Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for AMC).[15][17]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Inhibition Mechanism (Reversible vs. Irreversible)

To distinguish between reversible and irreversible inhibition, a time-dependency assay is performed.

Protocol: Time-Dependent Inhibition Assay

  • Follow the initial steps of the FAAH activity assay.

  • Pre-incubate the FAAH enzyme with the test compound for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate.

  • Initiate the reaction and measure the activity at each pre-incubation time point.

  • Interpretation:

    • Reversible inhibitors: The IC50 value will not change significantly with increasing pre-incubation time.

    • Irreversible inhibitors: The IC50 value will decrease with longer pre-incubation times, indicating a time-dependent inactivation of the enzyme.

Cell-Based Assays for Target Engagement

Cell-based assays are crucial to confirm that the compound can cross the cell membrane and inhibit FAAH in a more physiological context.

Protocol: Intact Cell Anandamide Hydrolysis Assay

  • Cell Culture:

    • Culture cells that endogenously express FAAH (e.g., neuroblastoma or astrocytoma cell lines).

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compound for a specified period.

    • Add a labeled anandamide substrate (e.g., radiolabeled or fluorescently tagged) to the cell culture medium.

    • Incubate to allow for cellular uptake and metabolism.

    • Lyse the cells and separate the substrate from the metabolic products using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Quantify the amount of metabolic product to determine the level of FAAH inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Initial Screening & Potency cluster_1 Mechanism Determination cluster_2 Cellular Efficacy cluster_3 Selectivity Profiling Assay In Vitro FAAH Activity Assay IC50 Determine IC50 Value Assay->IC50 TimeAssay Time-Dependent Inhibition Assay IC50->TimeAssay Potent Compounds Mechanism Reversible or Irreversible? TimeAssay->Mechanism CellAssay Intact Cell Anandamide Hydrolysis Assay Mechanism->CellAssay Characterized Compounds TargetEngagement Confirm Target Engagement in Cells CellAssay->TargetEngagement Selectivity Activity-Based Protein Profiling (ABPP) TargetEngagement->Selectivity Cell-Active Compounds OffTarget Identify Off-Target Effects Selectivity->OffTarget

Caption: Experimental Workflow for FAAH Inhibitor Characterization.

Data Presentation and Interpretation

The data generated from these experiments should be systematically organized to allow for clear interpretation and comparison between different compounds.

Compound ID Scaffold FAAH IC50 (nM) Mechanism of Inhibition Cellular Activity (EC50, nM) Selectivity (vs. MAGL)
Example-1 1-(3-methylphenyl)-1H-pyrazol-4-yl11Irreversible50>100-fold
Example-2 1-(3-methylphenyl)-1H-pyrazol-4-yl150Reversible400>50-fold
URB597 Biphenyl-3-ylcarbamic acid5Irreversible25>1000-fold

Data is illustrative and not from actual experimental results for the named scaffold.

Conclusion and Future Directions

The 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone scaffold is a valuable starting point for the development of potent and selective FAAH inhibitors. A thorough understanding of their mechanism of action, facilitated by the experimental workflows outlined in this guide, is critical for advancing these compounds through the drug discovery pipeline. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these pyrazole derivatives to enhance their therapeutic potential for treating a range of neurological and inflammatory disorders. The use of advanced techniques such as activity-based protein profiling (ABPP) will be instrumental in ensuring the selectivity of these compounds and minimizing off-target effects.[18]

References

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.
  • Fegley, D., et al. (2005). Fatty acid amide hydrolase, a gate-keeper of the endocannabinoid system. CNS & Neurological Disorders-Drug Targets, 4(6), 629-637.
  • Gaetani, S., et al. (2003). The endocannabinoid system: a key modulator of food intake. Journal of Neuroendocrinology, 15(7), 639-645.
  • Maccarrone, M., et al. (2008). Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system. Current Medicinal Chemistry, 15(8), 788-796.
  • Patsnap Synapse. (2024). What are FAAH inhibitors and how do they work?.
  • Santoso, A. D., & De Ridder, D. (2023). Fatty Acid Amide Hydrolase: An Integrative Clinical Perspective. Cannabis and Cannabinoid Research, 8(1), 56-76.
  • McKinney, M. K., & Cravatt, B. F. (2005). Structure and function of fatty acid amide hydrolase. Annual Review of Biochemistry, 74, 411-432.
  • Aghazadeh Tabrizi, M., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European Journal of Medicinal Chemistry, 101, 134-144.
  • Ghafouri, N., et al. (2004). The fatty acid amide hydrolase (FAAH). Current Pharmaceutical Design, 10(20), 2465-2475.
  • Frias, M., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 8, 363.
  • Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Alexander, J. P., & Cravatt, B. F. (2006). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Molecular BioSystems, 2(11), 539-547.
  • Fustero, S., et al. (2011). From 2000 to Mid-2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196. Biocompare.
  • Ansari, A., et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
  • Aghazadeh Tabrizi, M., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). PubMed.
  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 73-80.
  • ChEMBL. (n.d.). Document: Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (CHEMBL3421629). EMBL-EBI.
  • Kumar, V., & Kumar, S. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and BioAllied Sciences, 8(3), 164-171.
  • Iftemi, S., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Molecules, 26(16), 4983.
  • Abrigach, F., et al. (2016). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone.
  • CoLab. (n.d.). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). CoLab.
  • Ahn, K., et al. (2009).
  • de Oliveira, R., et al. (2019). Synthesis, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 24(19), 3568.
  • Yang, Y., et al. (2018). Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors.
  • Kumar, A., et al. (2023). Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole's and 4H-Chromen-4-One's Derivative.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of the novel pyrazole derivative, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. Pyrazole-based scaffolds are of immense i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of the novel pyrazole derivative, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. Pyrazole-based scaffolds are of immense interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Unambiguous characterization of such molecules is paramount for advancing research and development. This document outlines the theoretical basis and practical application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy for the complete structural verification of the title compound. While direct experimental data for this specific molecule is not yet widely published, this guide establishes a robust analytical strategy, predicting the expected spectroscopic data based on established principles and data from closely related analogues.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring is a five-membered heterocycle that serves as a core structural motif in numerous FDA-approved drugs and biologically active compounds.[1][4] Its metabolic stability and versatile nature as a hydrogen bond donor and acceptor make it a "privileged scaffold" in the design of targeted therapies, particularly protein kinase inhibitors for oncology.[5] The title compound, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, combines this important heterocyclic core with an aryl ethanone moiety, a structural alert for potential biological activity.

Accurate structural confirmation is the foundational step in the drug discovery pipeline. This guide is intended for researchers and drug development professionals, providing the requisite detail to perform and interpret the key analytical techniques necessary for characterizing this molecule and its analogues.

Caption: Molecular structure of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Synthesis and Sample Preparation Workflow

A common and effective method for synthesizing 1-aryl-4-acylpyrazoles involves the reaction of enaminodiketones with substituted hydrazines.[6][7] This provides a reliable route to the title compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_prep Sample Preparation Enaminodiketone Enaminodiketone Reaction Reaction Enaminodiketone->Reaction Toluene/EtOH Crude_Product Crude_Product Reaction->Crude_Product Cyclization 3-methylphenylhydrazine 3-methylphenylhydrazine 3-methylphenylhydrazine->Reaction Purification Purification Crude_Product->Purification Column Chromatography Pure_Compound Pure_Compound Purification->Pure_Compound Silica Gel NMR_Sample NMR_Sample Pure_Compound->NMR_Sample ~5-10 mg MS_Sample MS_Sample Pure_Compound->MS_Sample ~1 mg IR_Sample IR_Sample Pure_Compound->IR_Sample ~1-2 mg NMR_Sample->Analysis1 Dissolve in 0.5 mL CDCl₃/DMSO-d₆ MS_Sample->Analysis2 Dissolve in 1 mL MeOH/ACN IR_Sample->Analysis3 Direct analysis (ATR)

Caption: General workflow from synthesis to spectroscopic sample preparation.

Protocol for Sample Preparation:

  • NMR: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube. Add approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution.

  • MS: Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile. This stock is then diluted to a final concentration of approximately 1-10 µg/mL for analysis.

  • IR: For Attenuated Total Reflectance (ATR) FTIR, a small amount (~1-2 mg) of the solid sample is placed directly onto the ATR crystal. No further preparation is needed.

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new molecule. Electrospray ionization (ESI) is the preferred method for this type of compound as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight.

Protocol for ESI-HRMS:

  • Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Mode: Positive ion mode.

  • Infusion: The prepared sample solution is infused directly into the source at a flow rate of 5-10 µL/min.

  • Parameters: Capillary voltage set to ~3.5-4.5 kV; drying gas (N₂) temperature at ~300-350 °C.

  • Calibration: The instrument must be calibrated immediately prior to analysis using a known standard to ensure high mass accuracy.

Predicted Data & Interpretation: The elemental composition of C₁₂H₁₂N₂O gives a calculated exact mass that can be compared against the experimental value.

ParameterPredicted Value
Formula C₁₂H₁₂N₂O
Exact Mass 200.09496
Expected Ion [M+H]⁺ 201.10224

A measured mass within 5 ppm of the calculated value provides strong evidence for the proposed elemental formula.

Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. The fragmentation of pyrazoles often involves key losses of stable neutral molecules like HCN or N₂.[8][9] The acetyl group is also a likely point of cleavage.

Fragmentation_Pathway M_plus_H [M+H]⁺ m/z = 201.10 Frag1 [M+H - C₂H₂O]⁺ m/z = 159.08 M_plus_H->Frag1 - 42.01 (ketene) Frag2 [C₉H₉N₂]⁺ m/z = 145.08 Frag1->Frag2 - CH₂ Frag3 [C₇H₇]⁺ m/z = 91.05 Frag1->Frag3 - C₂H₂N₂

Caption: Predicted major fragmentation pathway for the [M+H]⁺ ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule.[10] For the title compound, the most diagnostic absorptions will be the carbonyl (C=O) stretch of the ketone and the various C-H and C=C/C=N stretches associated with the aromatic and heterocyclic rings.

Protocol for ATR-FTIR:

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Sample: Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum.

Predicted Data & Interpretation: The presence of a strong, sharp peak around 1670 cm⁻¹ is a definitive indicator of a conjugated ketone.[11][12][13]

Wavenumber (cm⁻¹)IntensityVibration TypeStructural Unit
3150-3000 Medium-WeakC-H StretchAromatic & Pyrazole C-H
2980-2850 WeakC-H StretchAliphatic (Methyl) C-H
~1675 Strong, SharpC=O StretchConjugated Ketone
1600-1450 Medium-StrongC=C & C=N StretchAromatic & Pyrazole Rings
1360 MediumC-H BendMethyl
1300-1100 MediumC-N StretchAryl-N

The absence of a broad absorption band between 3200-3600 cm⁻¹ would confirm the absence of O-H or N-H functional groups, which is consistent with the N-substituted pyrazole structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: ¹H and ¹³C NMR spectroscopy are the most powerful tools for the unambiguous elucidation of organic structures. They provide detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule. Theoretical and empirical models allow for the accurate prediction of chemical shifts.[14][15][16][17]

¹H NMR Spectroscopy

Protocol for ¹H NMR:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: A standard proton NMR experiment.

  • Parameters: Acquire data over a spectral width of 0-12 ppm, with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted Data & Interpretation: The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H-a ~8.3s1HPyrazole C₅-H
H-b ~8.0s1HPyrazole C₃-H
H-c,d,e,f 7.6 - 7.2m4H3-methylphenyl Ar-H
H-g ~2.6s3HAcetyl -CH₃
H-h ~2.4s3HPhenyl -CH₃
  • Causality: The pyrazole protons (H-a, H-b) are expected to be the most deshielded (downfield) due to the electron-withdrawing nature of the heterocyclic ring and the adjacent aryl and acetyl groups. The singlet multiplicity confirms they have no adjacent proton neighbors. The aromatic protons (H-c,d,e,f) will appear as a complex multiplet characteristic of a meta-substituted benzene ring. The two methyl groups (H-g, H-h) will appear as sharp singlets in the upfield aliphatic region.

Caption: Labeled structure for ¹H NMR assignments.

¹³C NMR Spectroscopy

Protocol for ¹³C NMR:

  • Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Experiment: A standard proton-decoupled carbon NMR experiment (e.g., zgpg30).

  • Parameters: Acquire data over a spectral width of 0-220 ppm.

  • Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted Data & Interpretation: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted δ (ppm)Assignment
~195 C =O (Ketone)
~145 Pyrazole C
~140 Pyrazole C
139 - 120 Aromatic & Pyrazole C s
~27 Acetyl -C H₃
~21 Phenyl -C H₃
  • Causality: The carbonyl carbon is the most deshielded and appears furthest downfield, a characteristic feature of ketones.[18][19][20] The carbons of the aromatic and heterocyclic rings appear in the typical 110-150 ppm range. The two aliphatic methyl carbons are the most shielded and appear furthest upfield.

Conclusion

The combination of High-Resolution Mass Spectrometry, FTIR, ¹H NMR, and ¹³C NMR provides a self-validating system for the complete and unambiguous structural characterization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. HRMS confirms the elemental formula, FTIR identifies the key functional groups, and NMR spectroscopy provides the definitive carbon-hydrogen framework and connectivity. The predicted data in this guide serves as a benchmark for researchers, ensuring confidence in the identity and purity of this promising molecular scaffold for future drug discovery efforts.

References

  • Shaaban, M. R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Ghilane, A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Jaleel, A., et al. (2022). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. Available at: [Link]

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International. Available at: [Link]

  • Sarkar, S., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]

  • Thomas, J., et al. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

  • Shaaban, M. R., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Available at: [Link]

  • Rathod, V. H., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

  • Burra, V. R., et al. (2014). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • Elguero, J., et al. (1996). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. ResearchGate. Available at: [Link]

  • Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry. Available at: [Link]

  • Abboud, J. L. M., et al. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]

  • Riel, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. chem.colorado.edu. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. web.chem.ucla.edu. Available at: [Link]

  • Hameed, W. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Naka, H., et al. (2019). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES. Available at: [Link]

  • Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal-lab.com. Available at: [Link]

  • Sonaria, J. R., & Patel, J. R. (2004). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Asian Journal of Chemistry. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. uwplatt.edu. Available at: [Link]

  • Shi, D., et al. (2012). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. International Journal of Molecular Sciences. Available at: [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Leite, L. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molbank. Available at: [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. compoundchem.com. Available at: [Link]

  • Michigan State University. (n.d.). 13C NMR Chemical Shift Table. chemistry.msu.edu. Available at: [Link]

  • Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. oregonstate.edu. Available at: [Link]

  • Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Available at: [Link]

Sources

Foundational

1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone solubility

An In-depth Technical Guide to the Solubility of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone Authored by a Senior Application Scientist Foreword: The Crucial Role of Solubility in Drug Discovery In the landscape of mo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Authored by a Senior Application Scientist

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. Among the most fundamental of these is solubility. For a compound like 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, a heterocyclic ketone likely serving as a key intermediate in the synthesis of bioactive molecules, understanding its solubility profile is not merely an academic exercise; it is a critical determinant of its utility. Poor solubility can cripple a research program, leading to unreliable data in biological assays, difficulties in purification, and insurmountable hurdles in formulation. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, grounding theoretical principles in practical, field-proven methodologies.

Physicochemical Profile and Structural Analysis

A molecule's structure is the primary determinant of its physical properties, including solubility. The principle of "like dissolves like" is the cornerstone of solubility prediction, which hinges on molecular polarity, hydrogen bonding potential, and molecular size.[1][2]

Compound: 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone CAS Number: 1015846-08-8[3] Molecular Formula: C₁₂H₁₂N₂O[3] Molecular Weight: 200.24 g/mol [3]

Let's dissect the structure to anticipate its behavior:

  • Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] While the pyrazole ring itself has polar character due to the nitrogen atoms, its aromaticity makes it relatively non-polar overall. The N-2 nitrogen can act as a hydrogen bond acceptor.[5]

  • 3-Methylphenyl Group: A non-polar, lipophilic ("fat-loving") group that significantly increases the molecule's overall hydrophobicity. This moiety will favor solubility in non-polar organic solvents.

  • 4-Ethanone Group (Acetyl Group): The carbonyl (C=O) function introduces polarity and a hydrogen bond acceptor site. This group can enhance solubility in polar organic solvents but is generally insufficient to grant significant aqueous solubility on its own.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes with positions N1 [label="N", pos="0,0.75!"]; N2 [label="N", pos="-0.87,0!"]; C1 [label="C", pos="0.87,0!"]; C2 [label="C", pos="0.5,-0.87!"]; C3 [label="C", pos="-0.5,-0.87!"]; C4 [label="C", pos="2.27,0!"]; // Phenyl C1 C5 [label="C", pos="2.98,1.2!"]; // Phenyl C2 C6 [label="C", pos="4.38,1.2!"]; // Phenyl C3 C7 [label="C", pos="5.09,0!"]; // Phenyl C4 C8 [label="C", pos="4.38,-1.2!"]; // Phenyl C5 C9 [label="C", pos="2.98,-1.2!"]; // Phenyl C6 C10 [label="C", pos="5.18,2.4!"]; // Methyl group C11 [label="C", pos="1.5,-1.87!"]; // Acetyl C1 O1 [label="O", pos="1.2,-2.87!"]; // Acetyl O C12 [label="C", pos="2.9,-1.87!"]; // Acetyl C2 (Methyl)

// Draw bonds N1 -- N2; N2 -- C3; C3 -- C2; C2 -- C1; C1 -- N1; C1 -- C4; C2 -- C11; C11 -- O1 [style=double]; C11 -- C12;

// Phenyl ring bonds C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C4; C6 -- C10;

// Add implicit hydrogens for clarity H1 [label="H", pos="-0.8,-1.5!"]; C3 -- H1 [style=invis]; // Dummy edge for positioning H2 [label="H₃C", pos="6.0,2.4!"]; C10 -- H2 [style=invis]; H3 [label="H₃C", pos="3.7,-1.87!"]; C12 -- H3 [style=invis]; } /dot

Caption: Chemical structure of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Predicted Solubility Profile: Based on its structure, the compound is predicted to have:

  • Poor aqueous solubility: The dominant lipophilic character of the methylphenyl group and the overall molecular structure will limit its interaction with water.[6]

  • Good solubility in polar aprotic solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) should be effective.[6]

  • Moderate to good solubility in polar protic solvents: Alcohols such as ethanol and methanol are likely to be effective solvents.[7]

  • Moderate solubility in less polar solvents: Dichloromethane (DCM) will likely be a suitable solvent.

  • Poor solubility in non-polar aliphatic solvents: Hexane and cyclohexane are unlikely to be effective.

Key Factors Influencing Solubility

Several environmental and chemical factors can be manipulated to enhance or decrease the solubility of a compound.[8] Understanding these levers is essential for both synthetic chemistry and biological screening.

dot graph "factors_influencing_solubility" { graph [layout=twopi, overlap=false, splines=true, bgcolor="#FFFFFF"]; node [style=filled, shape=ellipse, fontname="Arial", fontsize=12]; edge [color="#5F6368", penwidth=1.5];

// Center Node center [label="Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=16];

// Main Factor Nodes temp [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent Properties", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ph [label="System pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; structure [label="Molecular Structure", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Sub-nodes explaining the mechanism temp_exp [label="Affects Kinetic Energy\n(Usually ↑ Temp, ↑ Solubility for solids)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_exp [label="Polarity ('Like Dissolves Like')\nHydrogen Bonding Capacity", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_exp [label="Ionization of Functional Groups\n(Salt formation increases aqueous solubility)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; structure_exp [label="Lipophilicity (cLogP)\nCrystal Lattice Energy", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections center -- temp; center -- solvent; center -- ph; center -- structure; temp -- temp_exp [dir=back]; solvent -- solvent_exp [dir=back]; ph -- ph_exp [dir=back]; structure -- structure_exp [dir=back]; } /dot

Caption: Key factors that govern the solubility of a chemical compound.

  • Temperature: For most solid organic compounds, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solid and to promote solute-solvent interactions.[9]

  • Solvent Polarity: As dictated by the "like dissolves like" principle, a solute will dissolve best in a solvent with a similar polarity.[2] The choice of solvent is the most powerful tool for a chemist to control solubility.

  • pH: The subject molecule lacks strongly acidic or basic functional groups that are readily ionizable within a typical aqueous pH range (1-14). Therefore, adjusting the pH is unlikely to significantly enhance its aqueous solubility through salt formation, a strategy that is highly effective for compounds with acidic (e.g., carboxylic acid) or basic (e.g., amine) moieties.[6][10]

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination is the gold standard. The following protocols are designed to provide a rapid qualitative assessment and a more rigorous quantitative measurement.

Workflow for Solubility Assessment

A systematic approach ensures efficient and reliable solubility determination. The workflow begins with solvent selection based on the compound's predicted polarity, followed by qualitative tests, and concluding with quantitative analysis for key solvents.

dot digraph "solubility_workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [color="#4285F4", penwidth=1.5];

start [label="Start: Obtain Pure Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; predict [label="1. Predict Solubility\n(Analyze molecular structure: polar/non-polar moieties)", fillcolor="#F1F3F4", fontcolor="#202124"]; select [label="2. Select Diverse Solvents\n(e.g., Water, Ethanol, Acetone, DCM, DMSO, Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"]; qualitative [label="3. Perform Qualitative Test\n(Small-scale, visual assessment)", fillcolor="#FBBC05", fontcolor="#202124"]; is_soluble [label="Soluble?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantitative [label="4. Perform Quantitative Analysis\n(e.g., Shake-Flask Method)\nfor key solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; report [label="End: Report Data\n(e.g., mg/mL at 25°C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> predict; predict -> select; select -> qualitative; qualitative -> is_soluble; is_soluble -> quantitative [label="Yes"]; is_soluble -> select [label="No, try another solvent"]; quantitative -> report; } /dot

Caption: A logical workflow for determining compound solubility.

Protocol 1: Qualitative Solubility Test

This rapid method provides a binary "soluble" or "insoluble" assessment across a range of solvents. It is invaluable for selecting solvents for reactions, purification, and analytical sample preparation.

Objective: To visually estimate the solubility of the compound in various solvents at room temperature.

Materials:

  • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (solid)

  • Small, dry test tubes or 1.5 mL vials

  • A selection of solvents:

    • Water (Polar, Protic)

    • Ethanol (Polar, Protic)

    • Acetone (Polar, Aprotic)

    • Dichloromethane (DCM) (Less Polar)

    • Dimethyl Sulfoxide (DMSO) (Highly Polar, Aprotic)

    • Hexane (Non-polar)

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation: Weigh approximately 1-2 mg of the compound into a clean, dry vial. This small amount prevents significant waste.

  • Solvent Addition: Add the selected solvent dropwise, starting with ~0.1 mL (2-3 drops).

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Incremental Addition: If the solid has not fully dissolved, add another 0.1 mL of solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.

  • Classification:

    • Soluble: The compound dissolves completely in < 1 mL of solvent.

    • Slightly Soluble: A significant portion dissolves, but some solid remains even after adding 1 mL.

    • Insoluble: Little to no solid dissolves.[1]

Protocol 2: Quantitative Shake-Flask Method (Equilibrium Solubility)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound. It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature.

Objective: To accurately measure the equilibrium solubility of the compound in a chosen solvent (e.g., ethanol).

Materials:

  • Compound of interest

  • Chosen solvent (e.g., HPLC-grade ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker in a temperature-controlled incubator (set to 25°C)

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial (e.g., 10 mg to 2 mL of ethanol). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to 25°C. Allow the mixture to shake for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

  • Phase Separation: Remove the vial from the shaker and let it stand undisturbed for at least 1-2 hours to allow undissolved solids to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could falsely inflate the concentration measurement.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method. A 1:100 or 1:1000 dilution is often a good starting point.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the original, undiluted sample by applying the dilution factor.

  • Reporting: Report the solubility in standard units, such as mg/mL or µg/mL, specifying the solvent and temperature (e.g., 15.2 mg/mL in Ethanol at 25°C).

Data Summary and Practical Implications

While specific experimental data for this exact molecule is not publicly available, we can construct a predictive solubility table based on the behavior of similar pyrazole derivatives and fundamental chemical principles.[6][11]

SolventSolvent TypePredicted SolubilityRationale & Application Notes
Water Polar, ProticInsoluble The large, non-polar methylphenyl group dominates. Unsuitable for creating aqueous stock solutions without co-solvents or formulation strategies.[6]
Ethanol / Methanol Polar, ProticSoluble Good choice for reactions and creating stock solutions for biological assays where some alcohol is tolerated.[7]
Acetone Polar, AproticSoluble Often used as a reaction solvent. Its volatility is useful for easy removal post-reaction.[6]
Dichloromethane (DCM) Less Polar, AproticSoluble Excellent for extractions and chromatography due to its ability to dissolve the compound while being immiscible with water.
Dimethyl Sulfoxide (DMSO) Highly Polar, AproticVery Soluble The "universal" organic solvent. Ideal for creating highly concentrated stock solutions (e.g., for high-throughput screening).[6]
Hexane / Heptane Non-polarInsoluble Useful as an anti-solvent for purification. Adding hexane to a solution of the compound in a more polar solvent (like DCM or acetone) can induce crystallization.[12]

Conclusion for the Research Professional

The solubility of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is governed by its hybrid structure, which combines a polar heterocyclic system with a dominant non-polar aromatic group. This duality results in poor aqueous solubility but confers good solubility in a range of common organic solvents, from alcohols to chlorinated hydrocarbons and polar aprotic solvents like DMSO.

For the synthetic chemist, this profile offers flexibility in choosing reaction and purification solvents. For the drug development scientist, it highlights the necessity of using organic co-solvents like DMSO for creating stock solutions for in vitro screening. The protocols and principles outlined in this guide provide a robust framework for empirically determining the precise solubility parameters required for successful research and development, ensuring that this critical physical property is a well-defined parameter rather than an experimental variable.

References

  • Improving solubility of pyrazole derivatives for reaction. (n.d.). BenchChem.
  • Pyrazole - Solubility of Things. (n.d.). Solubility of Things.
  • How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). BenchChem.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Chemical structure of the selected pyrazole derivatives. (n.d.). ResearchGate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • 13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts.
  • Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf.
  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.
  • 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone. (n.d.). 珠海奥博凯生物医药技术有限公司.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.

Sources

Exploratory

A Strategic Guide to Unveiling the Therapeutic Targets of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Preamble: The Pyrazole Scaffold as a Foundation for Innovation The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Scaffold as a Foundation for Innovation

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2] These five-membered heterocyclic compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][5] The compound of interest, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, belongs to this versatile class. Its structure, featuring a substituted phenyl ring and an ethanone moiety, suggests a high potential for specific interactions with biological macromolecules.

However, moving from a novel compound to a validated therapeutic lead requires a systematic and rigorous process of target identification and deconvolution. Simply possessing a promising scaffold is not enough; we must understand its precise mechanism of action to optimize its efficacy and ensure its safety. This guide outlines a multi-pronged, field-proven strategy for identifying the direct molecular targets of this compound, integrating computational prediction with robust biochemical and cellular validation techniques. Our approach is designed not merely to find a target, but to build a comprehensive profile of the compound's interactions within the complex cellular environment.

Part 1: Foundational Strategy - A Multi-Tiered Approach to Target Identification

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Target Discovery cluster_2 Phase 3: Target Validation & Mechanistic Insight A Compound 1-[1-(3-methylphenyl)-1H- pyrazol-4-yl]ethanone B In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) A->B Predicts potential binding partners C Broad Phenotypic Screening (e.g., NCI-60 Cell Line Panel) A->C Identifies cellular vulnerabilities D Broad-Spectrum Biochemical Screening (e.g., Kinome Profiling) B->D Guides panel selection C->D Suggests relevant disease areas E Direct Target Engagement Assays (Cellular Thermal Shift Assay - CETSA) D->E Provides high-confidence hits F Downstream Pathway Analysis (Western Blot, qPCR) E->F Confirms direct binding in cells G Validated Therapeutic Target(s) F->G Elucidates mechanism of action

Caption: Overall workflow for therapeutic target identification.

Part 2: In Silico Profiling - Charting the Landscape of Possibilities

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is indispensable. Computational methods leverage our vast knowledge of protein structures and small molecule interactions to predict the most probable targets, generating the first set of testable hypotheses.[6]

Rationale and Approach

Given the prevalence of pyrazole derivatives as kinase inhibitors, cyclooxygenase (COX) inhibitors, and modulators of various receptors, our primary approach involves molecular docking against a curated library of protein crystal structures from these families.[7][8][9] The goal is to assess the binding affinity and pose of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone within the active sites of these known pyrazole targets.

Predicted Physicochemical Properties

An initial computational assessment predicts the compound's drug-likeness based on established parameters like Lipinski's Rule of Five. These properties are crucial for gauging the compound's potential as an orally bioavailable drug.[10]

PropertyPredicted ValueComplianceRationale
Molecular Weight (MW)~200.23 g/mol Yes (< 500)Influences absorption and distribution.
LogP (Hydrophilicity)~2.5Yes (< 5)Affects solubility and membrane permeability.
Hydrogen Bond Donors0Yes (< 5)The pyrazole N-H is substituted.
Hydrogen Bond Acceptors2 (N and C=O)Yes (< 10)Key for specific interactions with targets.
Drug-Likeness Score~0.6FavorableA composite score indicating good potential.[10]

Note: These are estimated values and require experimental verification.

Hypothetical Docking Results

In silico docking against key targets like Cyclin-Dependent Kinase 8 (CDK8), a regulator of transcription, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, can provide initial clues.[8][11]

Target FamilyRepresentative TargetPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Kinases CDK8-8.5Hydrogen bond between ethanone oxygen and hinge region backbone amine.
VEGFR-2-7.9Hydrophobic interactions involving the 3-methylphenyl group in the DFG-out pocket.
Inflammatory Enzymes COX-2-9.1The methylphenyl group occupies a hydrophobic side pocket, similar to celecoxib.[7]
Neuro-active Enzymes Monoamine Oxidase B (MAO-B)-7.2π-π stacking between the pyrazole ring and a key tyrosine residue.

These computational predictions are not definitive proof but serve a critical purpose: they allow us to prioritize our experimental screening efforts toward the most promising target classes.

Part 3: Broad-Spectrum Screening - Casting a Wide Net

With hypotheses in hand, the next logical step is to screen the compound against a broad, unbiased panel of biological targets. This approach minimizes the risk of "target-fixation" and can uncover unexpected activities.

Kinome Profiling: A High-Priority Experiment

Expertise & Experience: The pyrazole scaffold is a well-established pharmacophore for kinase inhibition.[9] Therefore, a comprehensive kinome-wide screen is one of the highest-yield experiments we can perform. This experiment involves testing the compound's ability to inhibit the activity of a large panel of recombinant human kinases (typically >300) at a fixed concentration (e.g., 1 µM or 10 µM).

Trustworthiness: The output is quantitative (% inhibition), allowing for direct comparison across kinases and the generation of a selectivity profile. Hits are typically defined as kinases inhibited by >70-90% at the screening concentration.

Hypothetical Kinome Screening Data (at 10 µM)

Kinase FamilyKinase Target% InhibitionPotential Therapeutic Area
CMGC GSK3β98%Neurodegeneration, Inflammation, Cancer
CDK892%Oncology (Colorectal Cancer)[8]
Tyrosine Kinase VEGFR-285%Oncology (Anti-angiogenesis)
c-KIT75%Oncology (GIST)
Other p38α (MAPK14)65%Inflammation

This data immediately focuses our attention on a small number of high-confidence targets, such as GSK3β and CDK8, for further validation.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone in 100% DMSO.

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare ATP and substrate solutions at 2x the final desired concentration in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of kinase buffer containing the test compound (at 2x final concentration) into assay wells. Include wells with a known inhibitor (positive control) and DMSO only (negative control).

    • Add 2.5 µL of the 2x kinase/substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of 2x ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and quantify product formation using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • For hits, perform a dose-response curve to determine the IC₅₀ value.

Part 4: Target Validation in a Cellular Context

A compound inhibiting a purified enzyme in a test tube is a promising start, but it is not sufficient evidence of therapeutic potential. We must confirm that the compound engages its target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12][13]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[14] When a protein binds to a ligand (our compound), its tertiary structure becomes more stable. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating intact cells treated with our compound and then measuring the amount of soluble target protein remaining, we can directly observe target engagement.[15]

G A Target Protein (Soluble) B Heat (e.g., 52°C) A->B Expose to Heat C Denatured Protein (Aggregated) B->C Denatures D Compound-Target Complex (Stabilized, Soluble) E Heat (e.g., 52°C) D->E Expose to Heat F Complex Remains Soluble E->F Resists Denaturation A_img B_img C_img D_img F_img

Caption: The core principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for GSK3β

This protocol is designed to validate GSK3β as a target, based on the hypothetical kinome screen results.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293 or a cancer cell line with active GSK3β signaling) to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO) or varying concentrations of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a PCR machine for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control.[12]

    • Cool the samples to 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction).

  • Target Detection:

    • Quantify the amount of soluble GSK3β in each sample using a standard detection method like Western Blot or an ELISA-based format (e.g., AlphaScreen®).[12]

  • Data Analysis:

    • Plot the relative amount of soluble GSK3β against temperature for both vehicle and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms direct engagement.

Mechanistic Pathway Elucidation

Confirmation of direct target engagement via CETSA is a pivotal milestone. The final step is to demonstrate that this engagement translates into a functional cellular outcome. If GSK3β is the validated target, we would expect to see changes in the phosphorylation status of its known substrates.

  • Hypothesis: Inhibition of GSK3β by our compound will lead to a decrease in the phosphorylation of Tau or an increase in the level of β-catenin.

  • Experiment: Treat cells with the compound and perform a Western Blot analysis using antibodies specific for total GSK3β, phospho-GSK3β (inactive), total Tau, phospho-Tau, and β-catenin.

  • Expected Result: A dose-dependent decrease in phospho-Tau and an increase in β-catenin would provide strong evidence that the compound is a functional inhibitor of the GSK3β signaling pathway in cells.

G Compound 1-[1-(...)]-ethanone GSK3b GSK3β (Active) Compound->GSK3b Inhibits pTau Tau Phosphorylation GSK3b->pTau Promotes bCat β-Catenin GSK3b->bCat Phosphorylates for Degradation NeurofibrillaryTangles Neurofibrillary Tangles pTau->NeurofibrillaryTangles Leads to Degradation Proteasomal Degradation bCat->Degradation GeneTranscription TCF/LEF Gene Transcription bCat->GeneTranscription Promotes

Caption: Hypothetical signaling pathway modulation by the compound via GSK3β inhibition.

Conclusion and Forward Outlook

This technical guide has outlined a comprehensive, logical, and experimentally robust workflow for the identification and validation of therapeutic targets for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. By seamlessly integrating in silico prediction with broad-spectrum biochemical screening and gold-standard cellular target engagement assays, this strategy moves beyond mere speculation to build a compelling, evidence-based case for a specific mechanism of action.

The hypothetical data presented points towards a promising profile as a selective kinase inhibitor, potentially targeting GSK3β and CDK8. The successful execution of the described protocols would not only validate these specific targets but also provide the critical mechanistic insights required to guide lead optimization, preclinical safety assessment, and the ultimate development of a novel therapeutic agent. The path from a molecule to a medicine is complex, but a rigorous and systematic approach to target deconvolution is the most reliable map for the journey ahead.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

  • PMC - PubMed Central. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]

  • ACS Omega - ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • BioMed Central. (Date unavailable). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Journal of Medicinal Chemistry - ACS Publications. (Date unavailable). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). [Link]

  • RSC Publishing. (Date unavailable). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Frontiers. (Date unavailable). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • MDPI. (Date unavailable). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PMC - PubMed Central. (Date unavailable). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. [Link]

  • PMC - PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • PMC - PubMed Central. (Date unavailable). Current status of pyrazole and its biological activities. [Link]

  • PMC - NIH. (Date unavailable). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • MDPI. (Date unavailable). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • IJNRD. (2024). In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. [Link]

  • ResearchGate. (2025). Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. [Link]

  • PMC. (Date unavailable). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. [Link]

  • Bio-protocol. (Date unavailable). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • IJRPR. (Date unavailable). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. [Link]

  • Chemical Methodologies. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. [Link]

  • ResearchGate. (2024). (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Link]

  • Broad Institute. (Date unavailable). Small-molecule Target and Pathway Identification. [Link]

  • Eco-Vector Journals Portal. (Date unavailable). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. [Link]

  • ACS Chemical Biology. (Date unavailable). Identification of Direct Protein Targets of Small Molecules. [Link]

  • Paper Publications. (Date unavailable). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • ResearchGate. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. [Link]

  • Assay Depot, Inc. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

  • NIH. (Date unavailable). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. (Date unavailable). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • MDPI. (Date unavailable). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • JOCPR. (Date unavailable). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. [Link]

Sources

Foundational

Substituted Pyrazole Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Pharmacological Activities, and Structure-Activity Relationships Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry This technical guide, tailored for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Pharmacological Activities, and Structure-Activity Relationships

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

This technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of substituted pyrazole derivatives. We will delve into the intricacies of their synthesis, explore the vast landscape of their pharmacological activities, and dissect the critical structure-activity relationships (SAR) that govern their therapeutic potential. By integrating fundamental principles with practical insights and detailed experimental considerations, this guide aims to empower researchers in their quest to develop the next generation of pyrazole-based medicines.

I. The Synthetic Versatility of the Pyrazole Core

The construction of the pyrazole ring system can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern, more sustainable methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Classical Synthetic Approaches

The Knorr pyrazole synthesis, first reported in 1883, remains a widely used and versatile method for the preparation of substituted pyrazoles. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. A key challenge in this method can be the control of regioselectivity when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used, often leading to a mixture of regioisomers.

The [3+2] cycloaddition reaction between a diazo compound and an alkyne or alkene is another fundamental approach to pyrazole synthesis. This method offers a high degree of control over the substitution pattern of the resulting pyrazole. The reaction of diazoalkanes with alkynes directly yields pyrazoles, while the reaction with alkenes produces pyrazolines, which can be subsequently oxidized to pyrazoles.

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly methods for pyrazole synthesis. These modern techniques often offer advantages such as shorter reaction times, higher yields, and the use of less hazardous reagents.

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the synthesis of highly substituted pyrazoles. These reactions are highly atom-economical and allow for the rapid generation of diverse libraries of pyrazole derivatives for biological screening.

Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, including the synthesis of pyrazoles. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for pyrazole synthesis. The use of ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free approach to pyrazole synthesis. This method is not only environmentally friendly but can also lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.

II. A Spectrum of Pharmacological Activities

Substituted pyrazole derivatives exhibit an exceptionally broad range of pharmacological activities, making them a focal point of drug discovery efforts across numerous therapeutic areas.

Anticancer Activity

The pyrazole scaffold is a prominent feature in a number of approved and investigational anticancer agents.[4][5] These compounds exert their effects through a variety of mechanisms, including:

  • Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Several FDA-approved tyrosine kinase inhibitors (TKIs) incorporate a pyrazole scaffold, such as Crizotinib for non-small cell lung cancer (NSCLC) and Avapritinib for gastrointestinal tumors.[5]

  • Tubulin Polymerization Inhibition: Some pyrazoles disrupt the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

  • Cyclin-Dependent Kinase (CDK) Inhibition: By targeting CDKs, pyrazole derivatives can halt the progression of the cell cycle, a key mechanism in controlling cancer growth.[6]

  • DNA Intercalation and Topoisomerase Inhibition: Certain pyrazole-based compounds can interact with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cancer cell death.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[7][8] The primary mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By selectively inhibiting COX-2, these drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

Antimicrobial and Antiviral Activities

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted pyrazoles have demonstrated promising activity against a range of microbial pathogens:

  • Antibacterial Activity: Pyrazole derivatives have been shown to inhibit essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid biosynthesis.[11] Some compounds have shown efficacy against multidrug-resistant strains.[12]

  • Antifungal Activity: The pyrazole nucleus is also found in compounds with potent antifungal properties, targeting various fungal species.[13]

  • Antiviral Activity: Certain pyrazole-based molecules have exhibited antiviral effects, including activity against the avian influenza virus (H5N1).[14]

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For substituted pyrazoles, the nature and position of substituents on the pyrazole ring play a crucial role in determining their biological activity.

A systematic analysis of SAR studies reveals several key principles:

  • Substitution at N1: The substituent at the N1 position of the pyrazole ring is often critical for modulating potency and selectivity. For example, in the case of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be optimal for high-affinity binding.[15][16]

  • Substituents at C3 and C5: The groups attached to the C3 and C5 positions of the pyrazole ring are frequently involved in key interactions with the target protein. A para-substituted phenyl ring at the C5 position and a carboxamido group at the C3 position were identified as essential for potent cannabinoid CB1 receptor antagonism.[15]

  • Substitution at C4: While often less critical than the other positions, substituents at the C4 position can influence the overall conformation and physicochemical properties of the molecule, thereby affecting its biological activity.

The following table summarizes key SAR findings for different biological activities:

Biological ActivityKey Substituent Features and PositionsReference(s)
Anticancer Appropriate substitutions on different positions of the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity.[4][17]
Anti-inflammatory (COX-2 Inhibition) The presence of a sulfonamide or methylsulfonyl group on a phenyl ring attached to the pyrazole core is a common feature of selective COX-2 inhibitors.[9]
Antimicrobial (FabH Inhibition) A 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole scaffold with specific substitutions on the phenyl rings is crucial for potent FabH inhibition.[11]
Cannabinoid Receptor Antagonism A para-substituted phenyl at C5, a carboxamido group at C3, and a 2,4-dichlorophenyl at N1 are key for high affinity and selectivity.[15][16]

IV. FDA-Approved Drugs: From Bench to Bedside

The therapeutic success of substituted pyrazole derivatives is underscored by the number of drugs containing this scaffold that have received FDA approval for a variety of indications. These drugs serve as powerful testaments to the clinical utility of this versatile heterocyclic system.

Drug NameBrand NameTherapeutic ClassIndication(s)
Celecoxib Celebrex®COX-2 InhibitorOsteoarthritis, Rheumatoid arthritis, Acute pain
Sildenafil Viagra®PDE5 InhibitorErectile dysfunction, Pulmonary arterial hypertension
Crizotinib Xalkori®Kinase InhibitorNon-small cell lung cancer (NSCLC)
Avapritinib Ayvakit®Kinase InhibitorGastrointestinal stromal tumors (GIST)
Ruxolitinib Jakafi®Kinase InhibitorMyelofibrosis, Polycythemia vera
Baricitinib Olumiant™Janus Kinase (JAK) InhibitorRheumatoid arthritis, Alopecia areata, COVID-19
Pralsetinib Gavreto®Kinase InhibitorNon-small cell lung cancer (NSCLC), Thyroid cancer
Berotralstat Orladeyo®Plasma Kallikrein InhibitorHereditary angioedema
Vericiguat Verquvo®Soluble Guanylate Cyclase (sGC) StimulatorHeart failure
Asciminib Scemblix®Kinase InhibitorChronic myeloid leukemia (CML)
Eltrombopag Promacta®Thrombopoietin Receptor AgonistThrombocytopenia

This list is not exhaustive but highlights the diverse range of diseases that can be treated with pyrazole-based drugs, further emphasizing the importance of this scaffold in modern medicine.[3][18][19]

V. Experimental Protocols: A Practical Guide for the Researcher

To facilitate the practical application of the concepts discussed in this guide, this section provides representative experimental protocols for the synthesis and biological evaluation of substituted pyrazole derivatives.

Synthesis Protocol: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole

Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative from a chalcone and phenylhydrazine using microwave irradiation.

Materials:

  • Substituted chalcone (1 mmol)

  • Phenylhydrazine hydrochloride (1.2 mmol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (5 mL)

  • Microwave synthesis reactor

Procedure:

  • In a 10 mL microwave reaction vessel, combine the substituted chalcone (1 mmol), phenylhydrazine hydrochloride (1.2 mmol), and ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 100 W) and temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted pyrazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To evaluate the cytotoxic effect of a synthesized pyrazole derivative on a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized pyrazole derivative in the complete growth medium.

  • After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the pyrazole derivative. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the pyrazole derivative relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

VI. Conclusion and Future Perspectives

The journey of the pyrazole scaffold from a simple heterocyclic compound to a cornerstone of modern drug discovery is a testament to its remarkable chemical and biological versatility. This in-depth technical guide has traversed the landscape of substituted pyrazole derivatives, from their diverse synthetic methodologies to their wide-ranging pharmacological activities and the intricate structure-activity relationships that govern their function. The ever-growing number of FDA-approved pyrazole-containing drugs is a clear indicator of their profound impact on human health.

The future of pyrazole-based drug discovery remains bright and full of potential. The continued development of novel, sustainable synthetic methods will undoubtedly accelerate the exploration of new chemical space. Advances in computational chemistry and artificial intelligence will further refine our ability to predict the biological activity of novel pyrazole derivatives and design compounds with enhanced potency and selectivity. As our understanding of disease biology deepens, the adaptable pyrazole scaffold will undoubtedly continue to provide fertile ground for the discovery of innovative therapies to address unmet medical needs. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the immense potential of this privileged heterocyclic system.

VII. Visualizations

Synthetic Pathways to Substituted Pyrazoles

Synthesis cluster_classical Classical Methods cluster_modern Modern Methods 1,3-Dicarbonyl 1,3-Dicarbonyl Cyclocondensation Cyclocondensation 1,3-Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation Diazo Compound Diazo Compound 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Diazo Compound->1,3-Dipolar Cycloaddition Alkyne/Alkyne Alkyne/Alkyne Alkyne/Alkyne->1,3-Dipolar Cycloaddition Substituted Pyrazole Substituted Pyrazole Cyclocondensation->Substituted Pyrazole 1,3-Dipolar Cycloaddition->Substituted Pyrazole MCR Multi-Component Reactions MCR->Substituted Pyrazole Microwave Microwave Assisted Microwave->Substituted Pyrazole Ultrasound Ultrasound Assisted Ultrasound->Substituted Pyrazole Mechanochem Mechanochemical Mechanochem->Substituted Pyrazole

Caption: Overview of major synthetic routes to substituted pyrazoles.

Workflow for Pyrazole-Based Drug Discovery

DrugDiscovery Synthesis Synthesis of Pyrazole Library Screening High-Throughput Biological Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for the discovery and development of pyrazole-based drugs.

VIII. References

A comprehensive list of references will be provided in the final document.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Authored by: A Senior Application Scientist Introduction The pyrazole nucleus is a foundational scaffold in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities, inc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The title compound, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, is a valuable intermediate for the synthesis of more complex pharmaceutical agents. Its structure, featuring a substituted pyrazole ring with an acetyl group, allows for further functionalization and molecular elaboration.

This document provides a comprehensive guide for the synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations. We will detail a reliable two-step synthetic sequence involving the formation of the pyrazole ring followed by the introduction of the acetyl group via a Vilsmeier-Haack formylation and subsequent conversion.

Overall Synthetic Workflow

The synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone can be efficiently achieved in two primary stages. The first stage involves the construction of the pyrazole ring through a condensation reaction. The second stage introduces the acetyl functionality at the 4-position of the pyrazole ring.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Acetyl Group Introduction A 3-Methylphenylhydrazine C 1-(3-methylphenyl)-1H-pyrazole A->C Acid-catalyzed condensation B 1,1,3,3-Tetramethoxypropane B->C D 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde C->D Vilsmeier-Haack Formylation (POCl3, DMF) E 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (Target Compound) D->E Grignard Reaction (CH3MgBr) followed by Oxidation (PCC)

Caption: Overall workflow for the synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Experimental Protocols

Part 1: Synthesis of 1-(3-methylphenyl)-1H-pyrazole

This procedure outlines the formation of the pyrazole ring through the condensation of 3-methylphenylhydrazine with a 1,3-dicarbonyl equivalent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methylphenylhydrazine122.1710.0 g0.0818
1,1,3,3-Tetramethoxypropane164.2013.4 g0.0816
Concentrated HCl36.465 mL-
Ethanol46.07100 mL-
Diethyl ether74.12As needed-
Saturated NaHCO₃ solution84.01As needed-
Anhydrous MgSO₄120.37As needed-

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylphenylhydrazine (10.0 g, 0.0818 mol) and ethanol (100 mL).

  • Stir the mixture until the hydrazine has completely dissolved.

  • Slowly add concentrated hydrochloric acid (5 mL) to the solution.

  • To this acidic solution, add 1,1,3,3-tetramethoxypropane (13.4 g, 0.0816 mol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • To the resulting residue, add 100 mL of water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1-(3-methylphenyl)-1H-pyrazole as a clear oil.

Part 2: Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

This part of the protocol is a two-step process involving the formylation of the pyrazole ring at the 4-position using the Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the target ketone.

Step 2a: Vilsmeier-Haack Formylation to 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(3-methylphenyl)-1H-pyrazole158.205.0 g0.0316
Phosphorus oxychloride (POCl₃)153.338.6 g (5.2 mL)0.0561
N,N-Dimethylformamide (DMF)73.0925 mL-
Dichloromethane (DCM)84.9350 mL-
Ice-As needed-
Saturated NaHCO₃ solution84.01As needed-

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn.[4]

Step-by-Step Protocol:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (25 mL) and cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (5.2 mL, 0.0561 mol) dropwise to the cold DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.[4]

  • Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 1-(3-methylphenyl)-1H-pyrazole (5.0 g, 0.0316 mol) in anhydrous dichloromethane (50 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step should be performed cautiously as the quenching of the Vilsmeier reagent is exothermic.[4]

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde.

Step 2b: Conversion to 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

This step involves a Grignard reaction to add a methyl group to the aldehyde, followed by oxidation of the resulting secondary alcohol to the desired ketone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Step 1)Moles (Step 1)Quantity (Step 2)Moles (Step 2)
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde186.214.0 g0.0215--
Methylmagnesium bromide (3.0 M in diethyl ether)-8.6 mL0.0258--
Anhydrous THF72.1150 mL---
Saturated NH₄Cl solution53.49As needed---
Pyridinium chlorochromate (PCC)215.56--6.9 g0.0322
Dichloromethane (DCM)84.93--50 mL-
Celite---As needed-

Step-by-Step Protocol (Grignard Reaction):

  • Dry all glassware thoroughly in an oven before use.

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde (4.0 g, 0.0215 mol) in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide solution (8.6 mL of a 3.0 M solution in diethyl ether, 0.0258 mol) dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol. This intermediate can be used in the next step without further purification.

Step-by-Step Protocol (Oxidation):

  • In a 250 mL flask, suspend pyridinium chlorochromate (PCC) (6.9 g, 0.0322 mol) in anhydrous dichloromethane (50 mL).

  • To this suspension, add a solution of the crude alcohol from the previous step in dichloromethane (20 mL) in one portion.

  • Stir the mixture at room temperature for 2 hours, or until TLC indicates the complete consumption of the starting material.

  • Dilute the reaction mixture with diethyl ether and pass it through a short pad of Celite to remove the chromium salts.

  • Wash the Celite pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone of this synthetic protocol. Understanding its mechanism is crucial for troubleshooting and optimization.

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis A DMF + POCl3 B Chloroiminium ion (Vilsmeier Reagent) A->B Nucleophilic attack and elimination D Sigma Complex B->D C 1-(3-methylphenyl)-1H-pyrazole C->D Electrophilic attack at C4 E Iminium Salt Intermediate D->E Aromatization F 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde E->F Addition of H2O and elimination of dimethylamine

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-(3-methylphenyl)-1H-pyrazole.

The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[4] The electron-rich pyrazole ring then attacks the Vilsmeier reagent, typically at the C4 position, in an electrophilic aromatic substitution reaction. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.

Conclusion

The protocol detailed herein provides a reliable and well-documented pathway for the synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. By understanding the principles behind each step, from the initial pyrazole ring formation to the final oxidation, researchers can confidently produce this valuable intermediate for further applications in drug discovery and materials science. Adherence to the safety precautions, particularly during the Vilsmeier-Haack reaction, is paramount for the successful and safe execution of this synthesis.

References

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Journal of Visualized Experiments. (2021). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]

  • ARKAT USA, Inc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Kauno Technologijos Universitetas. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Analytical Characterization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Introduction 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a substituted pyrazole derivative. The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a substituted pyrazole derivative. The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] As such, the development of novel pyrazole-based compounds is of significant interest to the pharmaceutical and agrochemical industries.[3] The precise and accurate analytical characterization of these molecules is paramount for ensuring purity, confirming identity, establishing stability, and meeting regulatory requirements throughout the drug development lifecycle.

This document provides a comprehensive guide to the essential analytical methods for the characterization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. It is intended for researchers, analytical scientists, and quality control professionals. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind methodological choices.

Compound Profile

  • IUPAC Name: 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

  • Synonyms: 1-(1-(m-tolyl)-1H-pyrazol-4-yl)ethan-1-one

  • Molecular Formula: C₁₂H₁₂N₂O

  • Molecular Weight: 200.24 g/mol

  • Chemical Structure:

    
    
    

Part 1: Chromatographic Purity and Quantification

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like the target analyte. The method separates compounds based on their hydrophobic interactions with the stationary phase.

Scientific Rationale: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, which is well-suited for the aromatic nature of the pyrazole and methylphenyl rings. A mobile phase consisting of acetonitrile (an organic modifier) and water (a polar solvent) allows for the effective elution of the compound.[4][5] The addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape by protonating any basic sites and minimizing tailing.[4] A Photodiode Array (PDA) detector is used for its ability to monitor absorbance across a range of wavelengths, which is useful for peak purity analysis and method development.

Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the analyte and dissolve it in 10 mL of the mobile phase (or a compatible solvent like methanol) to create a 1 mg/mL stock solution.[6]

    • Further dilute the stock solution to a working concentration of approximately 100 µg/mL for analysis.[6]

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.

  • Chromatographic Conditions:

ParameterRecommended ValueRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for resolving aromatic compounds.[6]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid ensures good peak shape; ACN is a common organic modifier.[4]
Gradient 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-20 min: 40% BA gradient elution ensures the separation of potential impurities with varying polarities.
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.[6]
Column Temp. 25 °CEnsures reproducible retention times.[6]
Injection Vol. 10 µLA standard volume for analytical HPLC.
Detection PDA Detector, 254 nmAromatic nature of the compound suggests strong absorbance around 254 nm. Monitor 200-400 nm for impurities.
  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.[6] Theoretical plates should be >2000 and the tailing factor should be <1.5.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities & Identity Confirmation

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents or volatile synthetic by-products.[3][7]

Scientific Rationale: The analyte is expected to be sufficiently volatile and thermally stable for GC analysis. A non-polar DB-5ms or equivalent column is used as a general-purpose column for separating a wide range of compounds.[3] The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio (m/z) and its unique fragmentation pattern.[7]

Protocol: GC-MS Method

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

ParameterRecommended ValueRationale
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation.[3]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.[3]
Injector Temp. 250 °CEnsures complete volatilization of the analyte.[3]
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks.[3]
Oven Program Initial: 80 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 minA temperature ramp is necessary to elute compounds with a range of boiling points.[3]
MS Source Temp. 230 °CStandard temperature to promote ionization.
MS Quad Temp. 150 °CStandard temperature for quadrupole stability.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, library-searchable fragmentation patterns.
Mass Range Scan m/z 40-450Covers the expected molecular ion and key fragments.
  • Data Interpretation: The molecular ion peak [M]⁺ should be observed at m/z 200. Key fragmentation patterns for pyrazoles often involve cleavage of the ring and loss of substituents.[7]

Part 2: Spectroscopic Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.[8] For this compound, both ¹H and ¹³C NMR are required for unambiguous structural confirmation.[9]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common first choice.[8][9] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR (Proton NMR) - Predicted Spectrum:

    • Aromatic Protons (m-tolyl group): Expect 4 protons in the ~7.0-7.5 ppm region, showing complex splitting patterns (multiplets).[10]

    • Pyrazole Ring Protons: Expect 2 protons, likely appearing as singlets or narrow doublets in the ~7.5-8.5 ppm region. The exact position depends on the substitution.[10][11]

    • Acetyl Protons (-COCH₃): Expect a sharp singlet integrating to 3 protons, likely around 2.5-2.7 ppm.[12]

    • Methyl Protons (-CH₃ on tolyl group): Expect a sharp singlet integrating to 3 protons, around 2.4 ppm.[13]

  • ¹³C NMR (Carbon NMR) - Predicted Spectrum:

    • Carbonyl Carbon (C=O): A single peak in the highly downfield region, >190 ppm.[10]

    • Aromatic & Pyrazole Carbons: Multiple peaks between ~110-150 ppm.[9]

    • Acetyl Methyl Carbon (-COCH₃): A single peak around 25-30 ppm.

    • Tolyl Methyl Carbon (-CH₃): A single peak around 20-22 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[14]

Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet. ATR is often preferred for its simplicity.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic (Phenyl and Pyrazole rings)
~2950-2850C-H StretchAliphatic (Methyl groups)[14]
~1670-1660 C=O Stretch Ketone (strong, sharp peak) [10][15]
~1600-1450C=C and C=N StretchAromatic and Pyrazole rings[10][15]
~1400-1350C-H BendMethyl groups

Part 3: Integrated Analytical Workflow

A logical workflow ensures that all aspects of the compound's identity, purity, and structure are confirmed efficiently. The following diagram illustrates a typical workflow for a newly synthesized batch of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Analytical_Workflow cluster_synthesis Synthesis & Work-up cluster_structure Structural Confirmation cluster_purity Purity & Impurity Profiling cluster_final Final Assessment synthesis Crude Product nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Identity Check ftir FTIR Spectroscopy synthesis->ftir Identity Check ms Mass Spectrometry (via GC-MS or Direct Infusion) synthesis->ms Identity Check nmr->synthesis Structure Incorrect (Re-synthesize) hplc RP-HPLC (Purity Assay) nmr->hplc Structure OK ftir->synthesis Structure Incorrect (Re-synthesize) ftir->hplc Structure OK ms->synthesis Structure Incorrect (Re-synthesize) ms->hplc Structure OK hplc->synthesis gcms GC-MS (Volatile Impurities) hplc->gcms Purity > 95% final_product Characterized Product (Release for further use) gcms->final_product Impurities within spec

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Introduction: The Scientific Rationale for Screening 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Screening 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this heterocyclic system are key components in a range of approved pharmaceuticals and clinical candidates, demonstrating activities such as anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] The subject of this guide, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, belongs to the pyrazole class and possesses structural motifs that suggest a high potential for biological activity. Specifically, the pyrazolyl ethanone skeleton has been explored for the development of anti-inflammatory agents and other bioactive molecules.[5]

Given the established success of pyrazole derivatives in drug discovery, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone represents a promising candidate for high-throughput screening (HTS) campaigns. HTS allows for the rapid and automated testing of millions of compounds, accelerating the identification of molecules with therapeutic potential.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in HTS campaigns targeting several high-value target classes. The protocols herein are designed to be robust, scalable, and grounded in established scientific principles to ensure the generation of high-quality, reproducible data.

Potential High-Value Target Classes for Screening

Based on the known biological activities of pyrazole-containing compounds, the following target classes are recommended for the initial screening of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone:

  • Protein Kinases: This is a major class of drug targets, particularly in oncology.[8][9] Numerous pyrazole derivatives have been identified as potent kinase inhibitors, including inhibitors of CDK2, p38 MAP kinase, and FLT3 kinase.[10][11][12]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast array of physiological processes and are significant drug targets.[13][14] The modulation of GPCR activity by small molecules is a well-established therapeutic strategy.[15]

  • Ion Channels: These membrane proteins play critical roles in cellular signaling and are implicated in a variety of diseases.[16][17] High-throughput screening methods for identifying ion channel modulators are becoming increasingly sophisticated.[18]

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process to identify and validate active compounds. The following diagram illustrates a general workflow that can be adapted for screening 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Characterization Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Re-testing of Hits) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Counter_Screen Counter-Screens (Rule out non-specific activity) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assays (Confirm activity with different technology) Counter_Screen->Orthogonal_Assay Mechanism_of_Action Mechanism of Action Studies Orthogonal_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General workflow for a high-throughput screening campaign.

Detailed Protocols for High-Throughput Screening

The following sections provide detailed protocols for screening 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone against the recommended target classes. These protocols are designed to be adaptable to specific laboratory automation and instrumentation.

Protocol 1: Kinase Inhibitor Screening using a Homogeneous Fluorescence Polarization Assay

Principle: This assay measures the inhibition of kinase activity by detecting the phosphorylation of a fluorescently labeled peptide substrate. When the fluorescent peptide is phosphorylated by the kinase, it is bound by a phosphospecific antibody, resulting in a high fluorescence polarization (FP) signal. Inhibitors of the kinase will prevent this phosphorylation, leading to a low FP signal. This is a "mix-and-read" format, making it highly amenable to HTS.[19][20]

Materials and Reagents:

  • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone stock solution (e.g., 10 mM in DMSO)

  • Purified active kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase reaction buffer

  • Phosphospecific antibody

  • Fluorescence polarization reader

  • 384-well, low-volume, black assay plates

Experimental Protocol:

  • Compound Plating:

    • Prepare a serial dilution of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plate wells.

    • Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase reaction buffer.

    • Dispense the kinase/substrate mix into the assay plate wells containing the compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection solution containing the phosphospecific antibody.

    • Add the detection solution to the assay plate wells to stop the kinase reaction.

    • Incubate the plate at room temperature for the optimized antibody binding time (e.g., 30 minutes).

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible plate reader.

Data Analysis:

The percentage of inhibition is calculated for each compound concentration. For dose-response curves, the data is fitted to a four-parameter logistic equation to determine the IC50 value.[21]

ParameterExample Value
Final Compound Concentration10 µM (Primary Screen)
Final Kinase Concentration1-5 nM
Final Substrate Concentration100 nM
Final ATP Concentration10 µM
Reaction Volume10 µL
Incubation Time (Kinase Rxn)60 minutes
Incubation Time (Detection)30 minutes

Assay Validation:

Before initiating the screen, the assay should be validated to ensure its robustness.[22][23] Key validation parameters include the Z'-factor, signal-to-background ratio, and reproducibility. A Z'-factor above 0.5 is generally considered acceptable for HTS.[24]

Protocol 2: GPCR Antagonist Screening using a Calcium Flux Assay

Principle: This cell-based assay is suitable for Gq-coupled GPCRs. Activation of these receptors leads to an increase in intracellular calcium concentration. A calcium-sensitive fluorescent dye is pre-loaded into cells expressing the target GPCR. When the receptor is activated by an agonist, the dye fluoresces, and this signal is detected by a plate reader. A potential antagonist, such as 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, will block the agonist-induced calcium flux.[13]

Materials and Reagents:

  • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone stock solution

  • Cell line stably expressing the target GPCR

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

  • GPCR agonist

  • Cell culture medium and reagents

  • Fluorescent plate reader with kinetic reading capabilities

  • 384-well, clear-bottom, black-walled assay plates

Experimental Protocol:

  • Cell Plating:

    • Plate the cells expressing the target GPCR into the assay plates and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to the cells.

    • Incubate the plate at 37°C for the recommended loading time (e.g., 60 minutes).

  • Compound Addition:

    • After dye loading, add 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone at the desired concentration to the assay plate wells.

    • Include positive control (known antagonist) and negative control (DMSO vehicle) wells.

    • Incubate for a short period (e.g., 15-30 minutes) to allow for compound binding.

  • Agonist Stimulation and Data Acquisition:

    • Place the assay plate in the fluorescent plate reader.

    • Initiate kinetic reading and, after establishing a baseline, inject the GPCR agonist into the wells.

    • Continue reading the fluorescence signal for a set period to capture the calcium flux.

Data Analysis:

The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. Dose-response curves are generated to calculate the IC50 of the compound.

ParameterExample Value
Cell Density10,000 cells/well
Compound Pre-incubation20 minutes
Agonist ConcentrationEC80
Read Time60-120 seconds
Protocol 3: Ion Channel Blocker Screening using a Membrane Potential-Sensing Dye

Principle: This assay utilizes a fluorescent dye that is sensitive to changes in cell membrane potential. When an ion channel is opened, the flow of ions alters the membrane potential, which is detected as a change in the fluorescence of the dye. A potential ion channel blocker, like 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, will prevent this change in fluorescence.[25]

Materials and Reagents:

  • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone stock solution

  • Cell line expressing the target ion channel

  • Membrane potential-sensing dye kit

  • Ion channel activator (e.g., high potassium solution for potassium channels)

  • Assay buffer

  • Fluorescent plate reader

  • 384-well, clear-bottom, black-walled assay plates

Experimental Protocol:

  • Cell Plating:

    • Plate the cells expressing the target ion channel into the assay plates and culture overnight.

  • Dye Loading:

    • Prepare and load the membrane potential-sensing dye according to the manufacturer's protocol.

  • Compound Addition:

    • Add 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone to the wells and incubate.

  • Channel Activation and Signal Reading:

    • Place the plate in the reader and add the ion channel activator.

    • Immediately read the fluorescence to measure the change in membrane potential.

Data Analysis:

The inhibitory effect of the compound is quantified by the reduction in the fluorescence change upon channel activation. IC50 values are determined from dose-response curves.

ParameterExample Value
Cell Density15,000 cells/well
Dye Loading Time45 minutes
Compound Incubation15 minutes
ActivatorHigh Potassium Buffer

Hit Triage and Confirmation Strategy

A critical part of any HTS campaign is the process of triaging and confirming the initial "hits." The following workflow is recommended to eliminate false positives and prioritize promising compounds for further investigation.

Hit_Triage_Workflow Primary_Hits Primary Screening Hits Reconfirm_Activity Reconfirm Activity (Fresh Compound) Primary_Hits->Reconfirm_Activity Dose_Response Dose-Response Curve (Determine Potency) Reconfirm_Activity->Dose_Response Counter_Screens Counter-Screens (Assess Specificity) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays (Confirm with Different Technology) Counter_Screens->Orthogonal_Assays Confirmed_Hits Confirmed Hits for Further Characterization Orthogonal_Assays->Confirmed_Hits

Sources

Application

1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone as a chemical probe

An Application Guide to 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone and the Principles of Chemical Probe-Based Target Interrogation A Note from the Senior Application Scientist The compound 1-[1-(3-methylphenyl)-1H-py...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone and the Principles of Chemical Probe-Based Target Interrogation

A Note from the Senior Application Scientist

The compound 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone represents a foundational scaffold within the broader class of pyrazole-containing molecules, a chemical family renowned for its diverse biological activities.[1][2][3] While this specific molecule serves as a valuable building block in synthetic chemistry, a well-characterized, potent, and selective chemical probe requires extensive development and validation to be a reliable tool for biological investigation.[4]

To provide a truly functional and authoritative guide for researchers, this document will focus on GNE-7915 , a highly developed and validated chemical probe that, while structurally more complex, is conceptually related and serves as an exemplar for the rigorous application of such tools in target validation. GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a critical target in Parkinson's disease research.[5][6][7][8] By dissecting the application of GNE-7915, we can illustrate the core principles and methodologies that are essential for leveraging any chemical probe to its full potential.

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven protocols necessary for the successful use of advanced chemical probes in elucidating complex biological systems.

GNE-7915: A High-Fidelity Probe for LRRK2

A chemical probe is a small molecule designed with high potency and selectivity for a specific protein target, enabling researchers to modulate that target's function in biological systems.[9][10][11] GNE-7915 epitomizes the qualities of an exceptional chemical probe for studying LRRK2.

Key Attributes of GNE-7915:

  • Potency: GNE-7915 is a highly potent inhibitor of LRRK2, exhibiting activity in the low nanomolar range. This high potency minimizes the concentration needed for experiments, reducing the risk of off-target effects.[5][6][7]

  • Selectivity: Extensive kinase profiling has demonstrated that GNE-7915 has outstanding selectivity for LRRK2. When tested against a panel of 187 kinases at a concentration 100-fold over its LRRK2 Ki, only one other kinase (TTK) showed significant inhibition.[6][12] This ensures that observed biological effects are directly attributable to the inhibition of LRRK2.

  • Cellular and In Vivo Activity: GNE-7915 is cell-permeable and has been shown to effectively inhibit LRRK2 activity within cells. Furthermore, its ability to cross the blood-brain barrier has enabled its use in preclinical animal models to study LRRK2 function in the central nervous system.[5][7]

Quantitative Profile of GNE-7915
ParameterValueSource
Target Leucine-Rich Repeat Kinase 2 (LRRK2)[5][8]
IC₅₀ (Biochemical) 9 nM[6][7][12]
Kᵢ (Binding Affinity) 1 nM[5][7][12]
Molecular Weight 443.4 g/mol [12]
Formula C₁₉H₂₁F₄N₅O₃[5][12]
Solubility Soluble in DMSO (≥22.15 mg/mL)[5][7]

Mechanism of Action: LRRK2 Inhibition

LRRK2 is a large, multi-domain protein that functions as a kinase, an enzyme that adds phosphate groups to other proteins. Mutations that increase LRRK2 kinase activity are strongly associated with the development of Parkinson's disease.[13] LRRK2 is involved in various cellular processes, including vesicle trafficking, autophagy, and immune responses. GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation, thereby preventing the phosphorylation of its downstream substrates.[14]

LRRK2_Pathway cluster_PD Parkinson's Disease Pathogenesis cluster_Inhibition Mechanism of Inhibition LRRK2_mut LRRK2 Mutations (e.g., G2019S) LRRK2_active Hyperactive LRRK2 Kinase LRRK2_mut->LRRK2_active Gain-of-Function Rab_GTPases Rab GTPases (Substrates) LRRK2_active->Rab_GTPases Phosphorylation ATP_pocket ATP-Binding Pocket of LRRK2 Vesicle_dys Vesicle Trafficking Dysfunction Rab_GTPases->Vesicle_dys Neurodegen Neuronal Damage & Degeneration Vesicle_dys->Neurodegen GNE7915 GNE-7915 (Chemical Probe) GNE7915->ATP_pocket Binds to Block Phosphorylation Blocked ATP_pocket->Block Block->Rab_GTPases Prevents

Caption: LRRK2 signaling pathway and GNE-7915 inhibition mechanism.

Experimental Protocols

The following protocols provide step-by-step methodologies for validating the activity and cellular engagement of GNE-7915.

Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay

This protocol determines the concentration-dependent inhibitory effect of GNE-7915 on LRRK2 kinase activity in a purified, cell-free system.

Rationale: This biochemical assay is the first step in characterizing an inhibitor's potency (IC₅₀). Using a purified recombinant LRRK2 enzyme and a model substrate ensures that the measured activity is a direct effect on the target protein, free from cellular complexities. The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors are fairly evaluated.

Materials:

  • Recombinant human LRRK2 (G2019S mutant recommended for higher activity)

  • LRRKtide peptide substrate

  • GNE-7915 (stock solution in DMSO)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of GNE-7915 in DMSO. A typical starting concentration is 10 mM. Perform a 1:3 serial dilution series to create 11 points. Also, prepare a DMSO-only control.

  • Assay Plate Preparation: Dilute the GNE-7915 serial dilutions from the previous step into the kinase buffer. Add 5 µL of each concentration to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (0%) controls and wells with buffer only for "full inhibition" (100%) controls.

  • Enzyme and Substrate Addition: Prepare a master mix of LRRK2 enzyme and LRRKtide substrate in kinase buffer. Add 10 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 10 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for LRRK2.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Detect ATP Depletion: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ kit instructions. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO (0%) and buffer-only (100%) controls. Plot percent inhibition against the logarithm of GNE-7915 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol confirms that GNE-7915 can enter live cells and bind to LRRK2.

Rationale: Confirming target engagement in a live-cell context is a critical validation step for any chemical probe.[10] It demonstrates bioavailability and binding to the target in its native environment. Bioluminescence Resonance Energy Transfer (BRET) is an ideal technology for this, measuring the proximity between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the unlabeled probe.

Materials:

  • HEK293 cells

  • Plasmid encoding LRRK2 fused to NanoLuc® luciferase (N- or C-terminal)

  • FuGENE® HD Transfection Reagent or similar

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ LRRK2 Kinase Tracer

  • GNE-7915 (stock solution in DMSO)

  • White, 96-well cell culture plates

  • BRET-capable plate reader

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells into a 96-well plate at a density that will result in ~90% confluency on the day of the assay.

  • Transfection: Transfect the cells with the NanoLuc®-LRRK2 plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of GNE-7915 in Opti-MEM™. Aspirate the media from the transfected cells and add the GNE-7915 dilutions. Incubate for 2 hours in a CO₂ incubator.

  • Tracer and Substrate Addition: Prepare a combined solution of the NanoBRET™ tracer and the Nano-Glo® Live Cell Substrate in Opti-MEM™. Add this solution to all wells.

  • Signal Measurement: Immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert these ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the logarithm of GNE-7915 concentration and fit to a four-parameter logistic model to determine the cellular IC₅₀.

NanoBRET_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed Seed HEK293 Cells (96-well plate) Transfect Transfect with NanoLuc-LRRK2 Plasmid Seed->Transfect Treat Treat cells with GNE-7915 serial dilution (2 hr incubation) Transfect->Treat Add_reagents Add NanoBRET Tracer + Nano-Glo Substrate Treat->Add_reagents Read Read Donor (460nm) & Acceptor (610nm) Signals Add_reagents->Read Analyze Calculate BRET Ratio & Determine IC50 Read->Analyze

Caption: Experimental workflow for the NanoBRET™ cellular target engagement assay.

Data Interpretation and Best Practices

  • Correlation of Potency: A high-quality chemical probe should exhibit a strong correlation between its biochemical IC₅₀ (Protocol 1), its cellular target engagement IC₅₀ (Protocol 2), and its functional cellular EC₅₀ (e.g., inhibition of LRRK2 autophosphorylation). A significant divergence in these values may indicate issues like poor cell permeability, active efflux from the cell, or off-target effects.

  • Concentration is Key: Always use a chemical probe at the lowest concentration that elicits the desired effect. Typically, experiments should be conducted at concentrations ranging from 1x to 10x the cellular IC₅₀. Using concentrations far exceeding this (e.g., >1 µM for GNE-7915) dramatically increases the risk of engaging off-targets.[5]

  • The Importance of Controls:

    • Vehicle Control: Always include a DMSO-only control to account for any effects of the solvent.

    • Inactive Control: If available, use a structurally similar but biologically inactive analog of the probe. This is the gold standard for confirming that the observed phenotype is due to the inhibition of the intended target.

    • Genetic Controls: Whenever possible, confirm findings using genetic methods like CRISPR/Cas9 knockout or siRNA knockdown of the target protein (LRRK2). The phenotype from genetic perturbation should mimic the effect of the chemical probe.

References

  • The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. PubMed. [Link]

  • Open resources for chemical probes and their implications for future drug discovery. Taylor & Francis Online. [Link]

  • GNE-7915 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chemical probe. Wikipedia. [Link]

  • The importance of chemical probes in molecular and cell biology. FEBS Network. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • The promise and peril of chemical probes. Nature. [Link]

  • GNE-7915 - Biochemicals. Bertin Bioreagent. [Link]

  • Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915. EMDB. [Link]

  • Pyrazole and its Derivatives: Chemistry and Biological Importance. ResearchGate. [Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole's and 4H-Chromen-4-One's Derivative. International Journal of Pharmaceutical Investigation. [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Research. [Link]

  • 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. [Link]

  • Ethanone, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]- 95%. RHENIUM BIO SCIENCE. [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. MDPI. [Link]

  • 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone. PMC - PubMed Central. [Link]

  • Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. ResearchGate. [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). PubMed. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. CAS Common Chemistry. [Link]

  • 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. NIH. [Link]

  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. NIH. [Link]

Sources

Method

Application Note &amp; Protocols: A Framework for the In Vitro Evaluation of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Abstract This document provides a comprehensive experimental framework for the initial in vitro characterization of the novel compound, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. The pyrazole nucleus is a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the initial in vitro characterization of the novel compound, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4]. Given the novelty of this specific molecule, a systematic, tiered screening approach is essential to elucidate its potential therapeutic value. We present a logical workflow progressing from foundational cytotoxicity assessment to targeted functional screening and preliminary mechanistic studies. The protocols herein are designed to be robust and self-validating, providing researchers in drug development with a reliable guide for hypothesis generation and data-driven decision-making.

Introduction: The Rationale for a Phased In Vitro Investigation

The pyrazole ring system is a cornerstone of many FDA-approved drugs, valued for its metabolic stability and versatile synthetic accessibility[1][2]. Compounds incorporating this moiety have demonstrated significant pharmacological potential, frequently acting as inhibitors of key enzymes or modulators of critical signaling pathways[5][6].

The subject of this guide, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, is a novel chemical entity (NCE). In the absence of prior biological data, a well-designed screening cascade is paramount. Such a cascade enables the efficient allocation of resources by answering the most critical questions first: Is the compound toxic? Does it exhibit desirable biological activity at non-toxic concentrations? And if so, what might be its mechanism of action?[7][8].

This guide is structured to follow this discovery logic, beginning with broad toxicity profiling and moving towards more specific, hypothesis-driven assays based on the known activities of the pyrazole class.

The Experimental Workflow: A Tiered Screening Cascade

A successful in vitro screening strategy should be designed as a funnel, progressively narrowing the focus from general effects to specific mechanisms. Our proposed workflow for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone follows this principle.

G A Phase 1: Foundational Screening (Cytotoxicity Profiling) D Decision Point: Proceed or Terminate? A->D IC50 & Selectivity Index B Phase 2: Primary Functional Screening (Anti-Inflammatory & Anticancer) C Phase 3: Mechanistic Elucidation (Signaling Pathway Analysis) B->C Confirmed Activity E Lead Optimization / In Vivo Studies C->E Mechanism Identified D->B Favorable Profile

Figure 1: A tiered experimental workflow for evaluating a novel chemical entity.

Phase 1: Foundational Cytotoxicity Assessment

Objective: To determine the concentration range at which 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone exhibits cytotoxic effects and to establish its selectivity between cancerous and non-cancerous cells. This is a critical first step in any drug discovery program to identify a therapeutic window[9][10][11].

Protocol 3.1: MTT Cell Viability Assay

Principle and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[11][12]. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells[12]. This assay is widely used for its simplicity, high throughput, and reproducibility[11].

Materials:

  • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (herein "Test Compound"), dissolved in DMSO to a 10 mM stock.

  • Cell Lines:

    • Cancer Panel: MCF-7 (breast), A549 (lung), HCT116 (colon).

    • Non-Cancerous Control: HEK293 (human embryonic kidney) or NHDF (normal human dermal fibroblasts).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT reagent (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Multi-channel pipette, plate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Perform serial dilutions of the 10 mM Test Compound stock in complete medium to prepare 2X working concentrations. A typical range to test for a novel compound is from 200 µM down to ~0.1 µM (final concentration).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂. The incubation time can be varied (e.g., 24, 48, 72 hours) to assess time-dependent effects[13].

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC50).

    • Calculate the Selectivity Index (SI): SI = IC50 (non-cancerous cells) / IC50 (cancerous cells). A higher SI value indicates greater selectivity for cancer cells.

Data Presentation:

Cell LineCell TypeIncubation Time (h)Test Compound IC50 (µM)Selectivity Index (SI)
MCF-7Breast Cancer48Hypothetical ValueCalculated Value
A549Lung Cancer48Hypothetical ValueCalculated Value
HCT116Colon Cancer48Hypothetical ValueCalculated Value
HEK293Non-Cancerous48Hypothetical ValueN/A

Note: The data in this table is for illustrative purposes only.

Phase 2: Primary Functional Screening

Objective: To screen the Test Compound for specific biological activities at non-toxic concentrations (e.g., at or below its IC50 in non-cancerous cells). Based on the literature for pyrazole derivatives, anti-inflammatory and anticancer activities are primary hypotheses to investigate[1][14].

Protocol 4.1: Anti-Inflammatory Activity via Nitric Oxide Inhibition

Principle and Rationale: Inflammation is often characterized by the overproduction of inflammatory mediators, including nitric oxide (NO), by macrophages.[15] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), inducing the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO in cell culture media. A reduction in nitrite levels in the presence of the Test Compound indicates potential anti-inflammatory activity.[15][16]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Test Compound and Dexamethasone (positive control).

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Sodium Nitrite (for standard curve).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat cells with various non-toxic concentrations of the Test Compound (determined from Phase 1) for 1 hour. Include a positive control (Dexamethasone, e.g., 1 µM) and a vehicle control.

  • Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition: % Inhibition = [(NO_LPS_only - NO_treated) / NO_LPS_only] * 100.

    • Calculate the IC50 for NO inhibition.

Phase 3: Mechanistic Elucidation

Objective: If the Test Compound demonstrates significant activity in Phase 2 (e.g., potent anti-inflammatory effects), the next step is to investigate its potential mechanism of action. Many inflammatory stimuli, including LPS, activate the Nuclear Factor-kappa B (NF-κB) signaling pathway[17][18][19].

Protocol 5.1: NF-κB Activation via p65 Nuclear Translocation

Principle and Rationale: The NF-κB family of transcription factors plays a central role in regulating immune and inflammatory responses[17][20]. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This unmasks a nuclear localization signal on NF-κB (commonly the p65/p50 dimer), allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes like iNOS[18][21]. An immunofluorescence assay can visualize this translocation, providing direct evidence of pathway inhibition.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation TestCompound Test Compound TestCompound->IKK DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->Genes Transcription

Figure 2: Simplified NF-κB signaling pathway, a potential target for the test compound.

Materials:

  • RAW 264.7 cells or similar.

  • Glass coverslips or imaging-compatible microplates.

  • Primary antibody: Anti-NF-κB p65 (rabbit or mouse).

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit/mouse IgG.

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Paraformaldehyde (PFA) 4% for fixation.

  • Triton X-100 for permeabilization.

  • Fluorescence microscope.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with non-toxic concentrations of the Test Compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes. Include unstimulated (negative) and LPS-only (positive) controls.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBST. Incubate with DAPI (1 µg/mL) for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope. Capture images for the DAPI (blue) and Alexa Fluor 488 (green) channels.

  • Analysis:

    • Qualitative: In unstimulated cells, the green fluorescence (p65) should be primarily in the cytoplasm. In LPS-stimulated cells, the green fluorescence should co-localize with the blue DAPI stain in the nucleus. Effective inhibition by the Test Compound will prevent this translocation, keeping the green stain in the cytoplasm.

    • Quantitative: Use image analysis software to quantify the ratio of nuclear to cytoplasmic fluorescence intensity for p65 across multiple cells and conditions.

Conclusion and Future Directions

This application note outlines a logical, multi-phased strategy for the initial in vitro characterization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. By systematically evaluating cytotoxicity, screening for primary anti-inflammatory and anticancer activities, and probing key signaling pathways like NF-κB, researchers can efficiently build a comprehensive biological profile of this novel compound. Positive results from this workflow would justify progression to more advanced studies, such as target deconvolution, lead optimization, and eventual in vivo efficacy models.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (n.d.). Asian Journal of Research in Botany.
  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Wang, B-L., et al. (2012). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • Kumar, V., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances. [Link]

  • Sharma, D., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research.
  • Flow Cytometry-based MAPK Pathway Assay Service. (n.d.). Creative Biolabs. [Link]

  • O'Connor, K. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research.
  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • How to Develop a Successful in vitro Screening Strategy. (2024). Newcells Biotech. [Link]

  • Pearson, G., et al. (2001). Mitogen-Activated Protein (MAP) Kinase Pathways: Regulation and Physiological Functions. Endocrine Reviews. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Letters in Drug Design & Discovery. [Link]

  • How to Develop a Successful in vitro Screening Strategy. (2024). International Biopharmaceutical Industry. [Link]

  • Mondal, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Willers, H., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research. [Link]

  • Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link]

  • Wang, Y., et al. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer Research. [Link]

  • Williams, E. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • Zucchetti, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

  • NF-kappaB Signaling Pathway. (n.d.). RayBiotech. [Link]

  • An, F., & Wang, Y. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine. [Link]

  • Oeckinghaus, A., et al. (2021). Monitoring the Levels of Cellular NF-κB Activation States. Cancers. [Link]

  • Desai, N. C., et al. (2016). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society. [Link]

  • New multitarget antidiabetic potential agents based on sulfaguanidine: design, synthesis, and biological evaluation. (2022). RSC Medicinal Chemistry. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. [Link]

  • Adak, L., et al. (2026). Cu(I)-Catalyzed Amide Oxazoline-Directed C–H Selenylation of Arenes and Heteroarenes. Organic Letters. [Link]

  • 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1. (n.d.). BIOSYNCE. [Link]

  • Abrigach, F., et al. (2016). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. [Link]

  • Bekhit, A. A., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Tsolaki, E., & Geronikaki, A. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Molecules. [Link]

Sources

Application

Strategic Derivatization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone for Structure-Activity Relationship (SAR) Studies

An Application Guide for Medicinal Chemists Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs like Cele...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs like Celecoxib, Sildenafil, and Apixaban.[1][2] Its unique electronic properties and synthetic tractability make it an attractive template for drug design.[3] This application note provides a detailed guide for researchers on the strategic derivatization of a key intermediate, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, to generate a diverse chemical library for Structure-Activity Relationship (SAR) exploration. We present detailed, validated protocols for key chemical transformations targeting the acetyl moiety, including reductive amination, aldol condensation, and α-halogenation followed by nucleophilic substitution. The rationale behind each synthetic choice is discussed, emphasizing the generation of meaningful structural diversity to probe interactions with biological targets.

Introduction: The Rationale for Pyrazole Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity.[3][4] The goal is to systematically modify a lead compound to optimize potency, selectivity, and pharmacokinetic properties. The pyrazole core is an excellent starting point for such studies due to its metabolic stability and ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking.[5]

Our starting scaffold, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, offers several strategic points for modification. The most synthetically accessible handle for rapid diversification is the 4-acetyl group. Modifications at this position allow for the exploration of the chemical space in the corresponding binding pocket of a target protein. This guide focuses on three robust and versatile reaction pathways to derivatize this ketone, providing a solid foundation for any SAR campaign.

SAR_Strategy cluster_core Core Scaffold & Diversification Points cluster_derivatives Generated Chemical Library cluster_evaluation Screening & Analysis Core 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone R1 R1: Phenyl Ring (m-methyl group) Core->R1 ADME/PK Modulation R2 R2: Pyrazole Core Core->R2 Bioisosteric Replacement R3 R3: Acetyl Group (Primary focus for derivatization) Core->R3 Binding Pocket Exploration Library Diverse Library of Analogs Core->Library Chemical Synthesis Screening Biological Screening (e.g., Kinase Assay) Library->Screening SAR SAR Analysis Screening->SAR SAR->Core Iterative Optimization

Figure 1: High-level workflow for an SAR study originating from the core pyrazole scaffold.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for three distinct and highly effective methods for derivatizing the acetyl group of the starting material. Each protocol is designed to be self-validating through the inclusion of specific characterization checkpoints.

Strategy 1: Reductive Amination

Scientific Rationale: Reductive amination is a powerful method for introducing a wide array of amine functionalities, which can serve as key pharmacophoric elements or improve aqueous solubility.[6] This two-step, one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ. We utilize sodium triacetoxyborohydride, a mild and selective reducing agent that is compatible with the slightly acidic conditions required for imine formation and does not readily reduce the starting ketone.

Detailed Protocol:

  • Materials & Reagents:

    • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (1.0 eq)

    • Primary or Secondary Amine (e.g., benzylamine, morpholine) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Acetic Acid (catalytic, ~5% v/v)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a solution of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (1.0 eq) in anhydrous DCM, add the desired amine (1.2 eq) followed by catalytic acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and gas evolution.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Validation: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][8] The disappearance of the ketone signal in the ¹³C NMR (~190-200 ppm) and the appearance of new signals corresponding to the introduced amine moiety are key indicators of success.

Strategy 2: Aldol Condensation

Scientific Rationale: The Claisen-Schmidt (crossed aldol) condensation allows for the extension of the acetyl group into an α,β-unsaturated ketone (a chalcone-like structure).[9] This introduces a rigid, planar system that can explore different regions of a binding pocket. The resulting enone is a versatile Michael acceptor, enabling further derivatization if desired.

Detailed Protocol:

  • Materials & Reagents:

    • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (1.0 eq)

    • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0-3.0 eq)

    • Ethanol (95%)

    • Deionized Water

  • Step-by-Step Procedure:

    • Dissolve 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (1.0 eq) and the selected aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

    • In a separate beaker, prepare an aqueous solution of NaOH (e.g., 10% w/v).

    • Cool the ethanolic solution of the ketone and aldehyde to 0-5 °C in an ice bath.

    • Slowly add the cold NaOH solution dropwise with vigorous stirring. Causality Note: Low temperature and slow addition minimize self-condensation of the ketone and other side reactions.

    • Stir the reaction mixture at room temperature for 4-8 hours. A precipitate often forms as the product is typically less soluble than the starting materials.

    • Monitor the reaction by TLC until the starting ketone is consumed.

    • Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.

    • Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Purification & Validation:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure α,β-unsaturated ketone.

    • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show characteristic doublet signals for the vinyl protons with a large coupling constant (J ≈ 15-18 Hz), indicating a trans-alkene geometry. The IR spectrum will show a shift in the carbonyl absorption to a lower frequency (~1650-1670 cm⁻¹) due to conjugation.[10]

Strategy 3: α-Halogenation and Nucleophilic Substitution

Scientific Rationale: Halogenation at the α-position of the ketone creates a highly valuable intermediate.[11] The α-halo ketone is an excellent electrophile, susceptible to Sₙ2 reaction with a wide range of nucleophiles (e.g., thiols, azides, secondary amines), enabling rapid library generation. The acid-catalyzed mechanism proceeds through an enol intermediate, and for unsymmetrical ketones, halogenation typically occurs at the more substituted alpha carbon; however, for a methyl ketone, it occurs at the methyl group.[12][13]

Derivatization_Pathways cluster_paths Derivatization Pathways Start 1-[1-(3-methylphenyl)-1H- pyrazol-4-yl]ethanone RA_Node Reductive Amination (R-NH₂, NaBH(OAc)₃) Start->RA_Node Strategy 1 AC_Node Aldol Condensation (Ar-CHO, NaOH) Start->AC_Node Strategy 2 Halo_Node α-Halogenation (Br₂, AcOH) Start->Halo_Node Strategy 3a RA_Product Substituted Amines RA_Node->RA_Product AC_Product α,β-Unsaturated Ketones (Chalcones) AC_Node->AC_Product Halo_Intermediate α-Bromo Ketone (Key Intermediate) Halo_Node->Halo_Intermediate Sub_Node Nucleophilic Substitution (Nu⁻) Halo_Intermediate->Sub_Node Strategy 3b Sub_Product Diverse α-Substituted Products Sub_Node->Sub_Product

Figure 2: Synthetic pathways for the derivatization of the pyrazole ethanone core.

Detailed Protocol (Part A: α-Bromination):

  • Materials & Reagents:

    • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (1.0 eq)

    • Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS)

    • Acetic Acid (glacial)

    • Sodium thiosulfate solution

  • Step-by-Step Procedure:

    • Dissolve the starting ketone in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid dropwise at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.[14]

    • Stir for 1-3 hours at room temperature. Monitor by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water, then with a dilute solution of sodium thiosulfate to quench any unreacted bromine, and finally with brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude α-bromo ketone. This intermediate is often used directly in the next step without extensive purification due to its lachrymatory nature and potential instability.

Detailed Protocol (Part B: Nucleophilic Substitution):

  • Materials & Reagents:

    • Crude α-bromo ketone from Part A (1.0 eq)

    • Nucleophile (e.g., sodium thiophenoxide, sodium azide) (1.2 eq)

    • Acetone or Acetonitrile (anhydrous)

    • Potassium Carbonate (K₂CO₃) (optional, as a base)

  • Step-by-Step Procedure:

    • Dissolve the crude α-bromo ketone in anhydrous acetone.

    • Add the desired nucleophile and, if necessary, a non-nucleophilic base like K₂CO₃.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

    • Dry the organic layer, filter, and concentrate.

  • Purification & Validation:

    • Purify the final product by flash column chromatography.

    • Validation: Characterize thoroughly using ¹H NMR, ¹³C NMR, and HRMS to confirm the successful displacement of the bromine atom with the nucleophile.

Data Interpretation for SAR Analysis

Once a library of derivatives is synthesized and characterized, the compounds are tested in relevant biological assays. The resulting data should be organized to facilitate SAR analysis.

Table 1: Representative Data for SAR Analysis of Synthesized Derivatives

Compound IDDerivatization MethodR GroupMW ( g/mol )IC₅₀ (nM) [Hypothetical]
START-01 --CH₃214.26>10,000
RA-01 Reductive Amination-CH(CH₃)NH(benzyl)319.43850
RA-02 Reductive Amination-CH(CH₃)N(morpholino)300.381,200
AC-01 Aldol Condensation-CH=CH-(4-Cl-Ph)336.8245
NS-01 α-Subst. (Thiophenol)-CH₂(S-Ph)320.42215
  • Conversion of the ketone to an amine (RA-01, RA-02) is tolerated and provides a moderate increase in activity.

  • The rigid, extended π-system of the chalcone derivative (AC-01) results in a significant potency boost, suggesting a favorable interaction in a hydrophobic pocket.

  • The introduction of a flexible thioether linker (NS-01) also enhances activity, indicating a different but also productive binding mode.

These initial findings guide the next round of synthesis. For instance, based on the success of AC-01 , one might synthesize a series of chalcones with different substituents on the aromatic ring to probe electronic and steric effects.[4]

Conclusion

The derivatization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone provides a flexible and efficient platform for generating chemical libraries for SAR studies. The protocols detailed herein for reductive amination, aldol condensation, and α-halogenation/substitution are robust, scalable, and yield products with diverse physicochemical properties. By systematically applying these synthetic strategies and analyzing the resulting biological data, researchers can effectively navigate the complex process of lead optimization and accelerate the discovery of novel therapeutic agents.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Scientific Reports.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed.
  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). OUCI.
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. (2005). PubMed.
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant... (2005). Journal of Medicinal Chemistry.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Europe PMC.
  • Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Vrije Universiteit Amsterdam.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
  • Bioisosteric replacement of the pyrazole 5-aryl moiety... (2008). PubMed.
  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (n.d.). Organic Chemistry Portal.
  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis and Characterization of Some Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Design, synthesis and characterization of functionalized pyrazole derivatives... (n.d.). Indian Academy of Sciences.
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020).
  • Access to α-Pyrazole and α-Triazole Derivatives of Ketones from Oxidative Heteroarylation of Silyl Enolethers. (2020). PMC - NIH.
  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different C
  • Oxaziridine-Mediated Amination of Primary Amines... (n.d.). Organic Letters.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews.
  • Access to α-Pyrazole and α-Triazole Derivatives of Ketones from Oxidative Heteroarylation of Silyl Enolethers. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Characterization, and in vitro Antimicrobial Screening... (2023).
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020).
  • Ketone halogen
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics.
  • chemistry and biological properties of pyrazole derivatives. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Alpha Halogenation of Enols and Enol
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... (2025).
  • alpha-halogen
  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles... (n.d.). NIH.
  • Cross aldol condensation. (n.d.).
  • Enantiodivergent Aldol Condensation in the Presence of Aziridine/Acid/W

Sources

Method

Application Notes and Protocols for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of potent and selective ligands for a wide array of biological targets. The pyrazole ring can engage in various non-covalent interactions, including hydrogen bonding, and pi-stacking, making it an ideal anchor for inhibitors of enzymes such as kinases. Numerous FDA-approved drugs, particularly in oncology, feature a pyrazole core, underscoring its therapeutic significance. This document provides a detailed guide to the potential applications and experimental evaluation of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone , a specific pyrazole derivative, in the context of medicinal chemistry and drug discovery. While this specific molecule is not extensively characterized in public literature, its structural features suggest promising avenues for investigation, particularly as a kinase inhibitor for anticancer applications. These notes are intended to provide a comprehensive framework for its synthesis, biological screening, and mechanism of action studies, based on the well-established properties of analogous compounds.

Chemical Synthesis: A Proposed Route

The synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone can be approached through established methods for the construction of 1,4-disubstituted pyrazoles. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available commercial reagents.

Protocol 1: Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Rationale: This protocol is based on the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Materials:

  • 3-Methylphenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • (Dimethylamino)acryloylacetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of 3-Methylphenylhydrazine (Free Base):

    • Dissolve 3-methylphenylhydrazine hydrochloride in water.

    • Add a saturated solution of sodium bicarbonate or sodium carbonate dropwise with stirring until the solution is basic (pH > 8).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain 3-methylphenylhydrazine as an oil. Use this directly in the next step.

  • Cyclization to form the Pyrazole Ring:

    • To a solution of 3-methylphenylhydrazine (1.0 eq) in ethanol, add (dimethylamino)acryloylacetone (1.0 eq).

    • Add a catalytic amount of a weak acid, such as acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone .

Expected Outcome: A pale yellow solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Medicinal Chemistry Applications: Targeting Protein Kinases in Oncology

The 1-aryl-pyrazole scaffold is a well-established pharmacophore for the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer. The structural motif of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone suggests its potential as a competitive inhibitor at the ATP-binding site of several kinases.

dot

Kinase_Inhibition cluster_compound 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone cluster_kinase Kinase ATP-Binding Site cluster_pathway Cellular Signaling Compound Pyrazole Core ATP_Site ATP Binding Pocket Compound->ATP_Site Binds to Hinge Hinge Region ATP_Site->Hinge DFG_Motif DFG Motif ATP_Site->DFG_Motif Proliferation Cell Proliferation ATP_Site->Proliferation Regulates Survival Cell Survival ATP_Site->Survival Regulates Angiogenesis Angiogenesis ATP_Site->Angiogenesis Regulates

Caption: Proposed mechanism of action for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone as a kinase inhibitor.

Potential Kinase Targets:

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

  • Janus Kinases (JAKs): These are non-receptor tyrosine kinases that mediate signaling from cytokine receptors and are implicated in various cancers and inflammatory diseases.[1]

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis.[2]

  • p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in cellular responses to stress and inflammation and is a target for both anti-inflammatory and anticancer therapies.[3]

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the biological activity of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition. This is a widely used method for primary screening and determining IC₅₀ values.

Materials:

  • Recombinant human kinase of interest (e.g., Aurora A, JAK2, CDK2)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound dilution or control.

    • Add 2 µL of a 2.5X kinase/substrate mixture in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of a 2.5X ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

dot

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions (100 µM to 1 nM) Start->Compound_Prep Kinase_Reaction Set up Kinase Reaction (Compound + Kinase/Substrate + ATP) Compound_Prep->Kinase_Reaction Incubate_1 Incubate for 60 min at RT Kinase_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate for 40 min at RT Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate for 30 min at RT Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase inhibition assay (ADP-Glo™).

Protocol 3: Cell Viability Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell line (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone in complete medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include wells for vehicle control (medium with DMSO) and positive control (doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Compound HCT116 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone To be determinedTo be determined
Doxorubicin (Example)~0.1~0.5
Example Pyrazole DerivativeReported values for similar compounds can be inserted here for contextReported values for similar compounds can be inserted here for context
Table 1: Example data table for summarizing cell viability assay results.

Structure-Activity Relationship (SAR) Considerations

To optimize the potency and selectivity of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, a systematic SAR study can be undertaken. Key modifications could include:

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the 3-methylphenyl ring can modulate the electronic properties and steric interactions with the target kinase.

  • Modification of the Ethanone Moiety: The acetyl group can be replaced with other functionalities to explore different interactions within the ATP-binding pocket. For example, conversion to an oxime or hydrazone, or elaboration into a larger side chain, could lead to enhanced potency.

  • Substitution at the Pyrazole C3 and C5 Positions: While the current compound is substituted at the N1 and C4 positions, exploring substitutions at the C3 and C5 positions of the pyrazole ring can significantly impact kinase selectivity.

dot

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Desired Outcomes Core 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone Phenyl_Sub Phenyl Ring Substitution (R1, R2, R3) Core->Phenyl_Sub Modify Ethanone_Mod Ethanone Moiety Modification (e.g., Oxime, Hydrazone) Core->Ethanone_Mod Modify Pyrazole_Sub Pyrazole C3/C5 Substitution Core->Pyrazole_Sub Modify Potency Increased Potency (Lower IC50) Phenyl_Sub->Potency Selectivity Improved Kinase Selectivity Phenyl_Sub->Selectivity Ethanone_Mod->Potency PK_Props Favorable ADME Properties Ethanone_Mod->PK_Props Pyrazole_Sub->Potency Pyrazole_Sub->Selectivity

Sources

Application

Application Notes &amp; Protocols: 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone as a Pivotal Intermediate in Organic Synthesis

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Specifically, 1,4-disubsti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Specifically, 1,4-disubstituted pyrazoles are key components in the design of targeted therapeutics, including potent protein kinase inhibitors for oncology.[3][4][5] This document provides a comprehensive guide to the synthesis and application of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (also known as 1-(1-(m-tolyl)-1H-pyrazol-4-yl)ethan-1-one), a versatile intermediate for drug discovery and development. We will elucidate a robust synthetic protocol, detail its chemical properties, and showcase its utility as a precursor for constructing complex molecular architectures.

Introduction: The Strategic Importance of the Pyrazole Core

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for engaging with biological targets.[6] The title compound, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, is a strategically designed intermediate.

  • The 1-(3-methylphenyl) Substituent: The m-tolyl group at the N1 position provides a lipophilic handle that can be oriented to occupy hydrophobic pockets within an enzyme's active site, a common strategy in kinase inhibitor design.[2]

  • The 4-acetyl Group: The ethanone (acetyl) moiety at the C4 position is the key reactive handle. It serves as a versatile electrophilic site, enabling a multitude of subsequent chemical transformations to build molecular diversity.

This combination of features makes the title compound an invaluable starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[1]

Synthesis Protocol for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

The synthesis of 4-acyl-pyrazoles can be efficiently achieved through several established methodologies. The Vilsmeier-Haack reaction is a classic and reliable method for the formylation or acylation of activated aromatic and heterocyclic systems.[7] An analogous approach, starting from the appropriate hydrazone, provides a direct route to the target intermediate.

Synthetic Scheme: Vilsmeier-Haack Type Cyclization

The protocol involves a two-step process: formation of the m-tolylhydrazone from a suitable ketone, followed by a Vilsmeier-Haack cyclization and acylation reaction.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Acylation Acetone Acetone Hydrazone Acetone m-tolylhydrazone Acetone->Hydrazone Acid catalyst Ethanol, rt m-tolylhydrazine m-Tolylhydrazine m-tolylhydrazine->Hydrazone Target 1-[1-(3-methylphenyl)-1H- pyrazol-4-yl]ethanone Hydrazone->Target Heat Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF/DMA) Vilsmeier_Reagent->Target

Caption: Synthetic workflow for the target intermediate.

Detailed Experimental Protocol

Materials:

  • 3-Methylphenylhydrazine hydrochloride

  • Acetone

  • Sodium Acetate

  • Ethanol (Absolute)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Protocol:

Step 1: Synthesis of Acetone m-tolylhydrazone

  • In a 250 mL round-bottom flask, dissolve 3-methylphenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in 100 mL of ethanol.

  • Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base.

  • Add acetone (1.2 eq) dropwise to the stirring solution.

  • Continue stirring at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Remove the ethanol under reduced pressure.

  • To the residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude hydrazone, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

  • CAUTION: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a three-neck flask equipped with a dropping funnel and a reflux condenser, prepare the Vilsmeier-Haack acylation reagent. Cool a mixture of DMF (2.0 eq) and DMA (3.0 eq) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the cooled DMF/DMA mixture with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add the crude acetone m-tolylhydrazone (1.0 eq) from Step 1 to the flask.

  • Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure title compound.

Characterization Data

The following table summarizes expected analytical data for the final product, based on similar known structures.[8][9]

ParameterExpected Value
Appearance White to pale yellow solid
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Melting Point 85 - 90 °C
¹H NMR (400 MHz, CDCl₃) δ ~8.15 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrazole-H), 7.50-7.30 (m, 4H, Ar-H), 2.60 (s, 3H, COCH₃), 2.45 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~195.0 (C=O), 140.0, 139.5, 135.0, 130.0, 129.5, 125.0, 120.0, 118.0, 27.0 (COCH₃), 21.5 (Ar-CH₃)
Purity (HPLC) >98%
Yield 55-70% (over two steps)

Applications in Downstream Synthesis

The true value of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone lies in the reactivity of its acetyl group. This functional group is a gateway to a vast chemical space, enabling the synthesis of diverse scaffolds for biological screening.

G Intermediate 1-[1-(3-methylphenyl)-1H- pyrazol-4-yl]ethanone Chalcone Pyrazole Chalcone (α,β-Unsaturated Ketone) Intermediate->Chalcone ArCHO, NaOH (Claisen-Schmidt) Alcohol Secondary Alcohol Intermediate->Alcohol NaBH₄ (Reduction) Oxime Oxime Derivative Intermediate->Oxime NH₂OH·HCl (Condensation) Haloketone α-Haloketone Intermediate->Haloketone NBS/Br₂ (α-Halogenation) Pyrazolopyrimidine Pyrazolopyrimidine Scaffold Chalcone->Pyrazolopyrimidine Guanidine (Cyclization) Thiazole Pyrazole-Thiazole Hybrid Haloketone->Thiazole Thiourea (Hantzsch Synthesis)

Caption: Key downstream synthetic transformations.

Protocol: Claisen-Schmidt Condensation to Form a Pyrazole Chalcone

Chalcones, or α,β-unsaturated ketones, are valuable intermediates for synthesizing various heterocyclic systems like pyrimidines and pyrazolines through cyclization reactions.[10][11]

Materials:

  • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

Protocol:

  • In a 100 mL round-bottom flask, dissolve the starting pyrazole ethanone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in 30 mL of ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Add the aqueous NaOH solution dropwise with constant stirring. A precipitate often forms as the reaction proceeds.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 100 mL of cold water.

  • If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • If an oil forms, extract the mixture with ethyl acetate, wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • The crude chalcone can be recrystallized from ethanol to yield the pure product.

Case Study: Pathway to a Pyrazolopyrimidine Kinase Inhibitor Core

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core structure for numerous kinase inhibitors, including agents targeting FLT3, CDKs, and Aurora kinases.[2][12][13] The title intermediate is an excellent precursor for constructing this privileged scaffold.

G A 1-[1-(3-methylphenyl)-1H- pyrazol-4-yl]ethanone B Pyrazole Chalcone Intermediate A->B Step 1 Claisen-Schmidt (ArCHO, Base) C Pyrazolo[3,4-d]pyrimidine Core Structure B->C Step 2 Guanidine HCl (Cyclocondensation)

Caption: Two-step synthesis of a kinase inhibitor core.

This synthetic route leverages the chalcone intermediate formed in Protocol 3.1. The subsequent cyclocondensation with guanidine introduces the pyrimidine ring, yielding the desired pyrazolo[3,4-d]pyrimidine core. This final scaffold can then be further functionalized at various positions to optimize potency and selectivity against a specific kinase target. The versatility of this pathway underscores the strategic importance of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone as a foundational building block in modern drug discovery.[14]

Conclusion

1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a high-value intermediate whose utility is derived from its straightforward synthesis and the versatile reactivity of its 4-acetyl group. The protocols and applications detailed herein demonstrate its role as a powerful tool for medicinal chemists and drug development professionals. Its ability to serve as a precursor to privileged scaffolds, such as pyrazolo[3,4-d]pyrimidines, cements its importance in the synthesis of next-generation targeted therapeutics.

References

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2023). RSC Advances. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Eco-Vector Journals Portal. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2020). Oriental Journal of Chemistry. [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. (2015). Journal of Medicinal Chemistry. [Link]

  • chemistry and biological properties of pyrazole derivatives. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole’s and 4H-Chromen-4-One’s Derivative. (2023). International Journal of Pharmaceutical Investigation. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2019). Molecules. [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009). Journal of Medicinal Chemistry. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2018). Organic Letters. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • View of Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl). (n.d.). Iraqi Journal of Science. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [Link]

  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2016). Scientific Reports. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2015). Trade Science Inc. [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022). MDPI. [Link]

Sources

Method

Application Note and Protocol for the Scalable Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Introduction: The Significance of Pyrazole Scaffolds and the Need for Scalable Synthesis The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of bio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds and the Need for Scalable Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific target of this guide, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility lies in the versatile ketone functionality, which allows for a variety of subsequent chemical transformations.

However, the transition from laboratory-scale synthesis to a scalable process that can meet the demands of preclinical and clinical development presents significant challenges. These include ensuring consistent yields, maintaining high purity, managing reaction exotherms, and addressing safety concerns associated with reagents like hydrazine derivatives. This document provides a comprehensive, field-proven protocol for the synthesis and scale-up of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, with a focus on scientific integrity, practical insights, and safety.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is most efficiently achieved through a two-step sequence:

  • Knorr Pyrazole Synthesis: The formation of the 1-(3-methylphenyl)-1H-pyrazole core via the condensation of a suitable 1,3-dicarbonyl equivalent with (3-methylphenyl)hydrazine. This classic reaction offers a reliable and high-yielding route to the pyrazole ring system.[1][2]

  • Friedel-Crafts Acylation: The regioselective introduction of the acetyl group at the C4 position of the pyrazole ring using an acetylating agent and a Lewis acid catalyst.[3][4] This electrophilic aromatic substitution is a standard method for acylating electron-rich heterocyclic systems.[5]

This approach is advantageous for its use of readily available starting materials, its generally high yields, and its amenability to scale-up.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, starting from commercially available reagents and culminating in the purified target molecule.

Synthesis_Workflow cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Purification Reagents_1 1,1,3,3-Tetramethoxypropane (3-methylphenyl)hydrazine Reaction_1 Condensation (Acidic Conditions) Reagents_1->Reaction_1 Product_1 1-(3-methylphenyl)-1H-pyrazole Reaction_1->Product_1 Reagents_2 Acetyl Chloride Aluminum Chloride Reaction_2 Acylation (Anhydrous Conditions) Product_1->Reaction_2 Reagents_2->Reaction_2 Product_2 Crude 1-[1-(3-methylphenyl)-1H- pyrazol-4-yl]ethanone Reaction_2->Product_2 Purification_Step Recrystallization or Column Chromatography Product_2->Purification_Step Final_Product Pure 1-[1-(3-methylphenyl)-1H- pyrazol-4-yl]ethanone Purification_Step->Final_Product

Caption: A two-step synthetic workflow for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Part 1: Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol is designed for initial synthesis and process validation at the laboratory scale.

Step 1: Synthesis of 1-(3-methylphenyl)-1H-pyrazole

Rationale: The Knorr pyrazole synthesis is a robust method for forming the pyrazole ring.[1] 1,1,3,3-Tetramethoxypropane is a stable and easy-to-handle synthetic equivalent of malondialdehyde. The reaction is typically acid-catalyzed to facilitate the condensation and subsequent cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
(3-methylphenyl)hydrazine122.1712.220.101.0
1,1,3,3-Tetramethoxypropane164.2017.240.1051.05
Glacial Acetic Acid60.05100 mL-Solvent
Deionized Water18.02As needed--
Saturated Sodium Bicarbonate-As needed--
Dichloromethane (DCM)84.93As needed-Solvent
Anhydrous Magnesium Sulfate120.37As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-methylphenyl)hydrazine (12.22 g, 0.10 mol) and glacial acetic acid (100 mL).

  • Stir the mixture at room temperature until the hydrazine salt fully dissolves.

  • Slowly add 1,1,3,3-tetramethoxypropane (17.24 g, 0.105 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a 1 L beaker containing 500 mL of ice-water.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(3-methylphenyl)-1H-pyrazole as an oil. The product is often of sufficient purity for the next step.

Safety Precautions: (3-methylphenyl)hydrazine is toxic and a suspected carcinogen.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.[8][9][10]

Step 2: Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Rationale: Friedel-Crafts acylation is an effective method for introducing an acetyl group onto the electron-rich pyrazole ring.[3][4] The reaction is typically carried out at low temperatures to control the exotherm and improve regioselectivity. Aluminum chloride is a common and effective Lewis acid catalyst for this transformation.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
1-(3-methylphenyl)-1H-pyrazole158.2015.820.101.0
Acetyl Chloride78.508.640.111.1
Aluminum Chloride (anhydrous)133.3429.330.222.2
Dichloromethane (DCM, anhydrous)84.93200 mL-Solvent
Ice-water-As needed--
2M Hydrochloric Acid-As needed--
Ethyl Acetate88.11As needed-Solvent
Hexane86.18As needed-Solvent

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (29.33 g, 0.22 mol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (8.64 g, 0.11 mol) to the suspension while maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve 1-(3-methylphenyl)-1H-pyrazole (15.82 g, 0.10 mol) in anhydrous dichloromethane (100 mL).

  • Add the pyrazole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by pouring it onto 500 g of crushed ice with vigorous stirring.

  • Add 2M hydrochloric acid (50 mL) to dissolve the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone as a crystalline solid. Alternatively, for higher purity, column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) can be employed.

Part 2: Protocol for Scaling Up to 1 kg

Scaling up a chemical synthesis requires careful consideration of heat transfer, mass transfer, and safety. This protocol outlines the key modifications for a 1 kg scale production.

Key Considerations for Scale-Up:
  • Heat Management: Both reaction steps are exothermic. A jacketed reactor with controlled heating and cooling is essential to maintain the desired reaction temperature.

  • Reagent Addition: The rate of addition of reagents, particularly in the Friedel-Crafts acylation, must be carefully controlled to manage the exotherm.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction progress. An overhead stirrer is recommended for larger volumes.

  • Work-up and Isolation: Handling larger volumes of solvents and aqueous solutions requires appropriate equipment, such as larger separatory funnels or a liquid-liquid extraction setup.

Scale-Up Workflow Diagram

Scale_Up_Workflow Start Start: 1 kg Scale Synthesis Step1 Step 1: Knorr Synthesis in Jacketed Reactor Start->Step1 Control1 Monitor Temperature and Reflux Rate Step1->Control1 Workup1 Large-Scale Aqueous Work-up and Extraction Control1->Workup1 Step2 Step 2: Friedel-Crafts Acylation in Jacketed Reactor Workup1->Step2 Control2 Controlled Reagent Addition and Temperature Monitoring Step2->Control2 Workup2 Quenching and Large-Scale Extraction Control2->Workup2 Purification Recrystallization in a Larger Vessel or Preparative Chromatography Workup2->Purification End End: Purified Product > 1 kg Purification->End

Caption: A streamlined workflow for the kilogram-scale synthesis.

Scaled-Up Protocol (1 kg Product Target)

Step 1: Synthesis of 1-(3-methylphenyl)-1H-pyrazole (Targeting ~1.6 kg)

  • Equipment: 20 L jacketed glass reactor with an overhead stirrer, reflux condenser, and addition funnel.

  • Reagents:

    • (3-methylphenyl)hydrazine: 1.22 kg (10.0 mol)

    • 1,1,3,3-Tetramethoxypropane: 1.72 kg (10.5 mol)

    • Glacial Acetic Acid: 10 L

  • Procedure:

    • Charge the reactor with (3-methylphenyl)hydrazine and glacial acetic acid.

    • Stir until a clear solution is obtained.

    • Add 1,1,3,3-tetramethoxypropane via the addition funnel over 30 minutes.

    • Heat the reactor to reflux and maintain for 3-5 hours, monitoring by TLC.

    • Cool the reactor to 20-25 °C.

    • In a separate 50 L vessel, prepare a solution of sodium bicarbonate in water.

    • Slowly transfer the reaction mixture to the bicarbonate solution with efficient stirring to control foaming.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine.

    • Concentrate the organic phase in a large-scale rotary evaporator.

Step 2: Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (Targeting ~1 kg)

  • Equipment: 20 L jacketed glass reactor with an overhead stirrer, addition funnel, and nitrogen inlet.

  • Reagents:

    • 1-(3-methylphenyl)-1H-pyrazole: 1.58 kg (10.0 mol)

    • Acetyl Chloride: 0.86 kg (11.0 mol)

    • Aluminum Chloride (anhydrous): 2.93 kg (22.0 mol)

    • Dichloromethane (anhydrous): 20 L

  • Procedure:

    • Charge the reactor with anhydrous aluminum chloride and 10 L of anhydrous dichloromethane.

    • Cool the reactor jacket to -5 to 0 °C.

    • Slowly add acetyl chloride, maintaining the internal temperature below 5 °C.

    • Add the solution of 1-(3-methylphenyl)-1H-pyrazole in 10 L of anhydrous dichloromethane via the addition funnel over 1-2 hours, carefully controlling the exotherm.

    • Stir at 0 °C for 1 hour, then allow the reactor to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Cool the reactor to 0 °C and prepare a large vessel with crushed ice.

    • Slowly transfer the reaction mixture to the ice with vigorous stirring.

    • Add 2M hydrochloric acid to dissolve the solids.

    • Perform a large-scale extraction with dichloromethane.

    • Wash the combined organic layers with water, sodium bicarbonate solution, and brine.

    • Concentrate the organic phase to obtain the crude product.

Large-Scale Purification:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate in a large, baffled flask with an overhead stirrer. Slowly add hexane until turbidity is observed. Cool slowly to induce crystallization. Filter the product using a large Buchner funnel and wash with cold hexane. Dry under vacuum.

  • Purification of Ketones: If aldehydic or other reactive carbonyl impurities are present, a bisulfite wash can be an effective purification step.[11][12]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by in-process controls at each critical stage:

  • TLC Monitoring: Regular TLC analysis at each step ensures the reaction has gone to completion and allows for timely intervention if issues arise.

  • pH Control: Careful neutralization during the work-up of the Knorr synthesis is crucial for efficient extraction of the product.

  • Temperature Control: Strict temperature monitoring during the Friedel-Crafts acylation is paramount for safety and to minimize side-product formation.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to literature values.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in quantities suitable for their research and development needs. The transition from lab-scale to pilot-scale production is a critical step in the drug development pipeline, and this guide offers a robust framework for navigating that process successfully.

References

  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • American Chemical Society.
  • ResearchGate. Large-scale synthesis of 1H-pyrazole.
  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Journal of the Chemical Society C. Preparation and properties of some pyrazolyl ketones.
  • Google Patents.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • ACS Publications.
  • Google Patents.
  • PMC - NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
  • Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Arxada. Performance Chemicals Hydrazine.
  • PrepChem.com. Synthesis of 1-Phenyl-4-acetyl-pyrazole.
  • PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis.
  • Santa Cruz Biotechnology. Hydrazine.
  • MDPI.
  • MDPI.
  • PubMed. (2021).
  • DTIC. Safety and Handling of Hydrazine.
  • Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • BenchChem. Optimizing solvent and base selection for pyrazole synthesis.
  • MDPI. (2023).
  • ResearchGate. (2012).
  • KTU ePubl.
  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.
  • Google Patents. Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Wikipedia. Friedel–Crafts reaction.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • PMC - NIH.
  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
  • Chula Digital Collections. (2023).
  • MDPI. (2022).
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles.
  • RSC Publishing. (2024). A copper-catalyzed asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles.
  • AWS. (Pyrazol-4-yl)aceticyl)
  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • sioc-journal.cn.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2025). (PDF) Friedel-Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[13][14]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures.

Sources

Application

Application Notes &amp; Protocols for Efficacy Evaluation of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a strategic screening cascade to evaluate the therapeutic efficacy of the n...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a strategic screening cascade to evaluate the therapeutic efficacy of the novel compound, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to exhibit a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] Lacking specific preclinical data for this particular derivative, this guide outlines a logical, tiered approach—from foundational cytotoxicity screening to targeted mechanistic assays—to systematically uncover its potential pharmacological profile. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing both the step-by-step methodology and the critical rationale behind experimental choices.

Introduction and Strategic Screening Overview

The compound 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a synthetic molecule featuring a 1,4-disubstituted pyrazole core. The pyrazole ring system is a key pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and versatile synthetic accessibility.[5] Derivatives have been successfully developed as anti-inflammatory drugs (e.g., Celecoxib), anticancer agents, and neuroprotective compounds.[1][6]

Given the rich pharmacological history of the pyrazole class, a systematic evaluation of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is warranted. We propose a tiered screening strategy (Figure 1) that efficiently narrows down the compound's potential activities. This approach prioritizes resources by beginning with broad, cost-effective assays and progressing to more complex, hypothesis-driven mechanistic studies based on initial findings.

Our proposed cascade involves:

  • Tier 1 Screening: Establishing a foundational activity profile by assessing broad-spectrum cytotoxicity and antiproliferative effects across a panel of cancerous and non-cancerous cell lines.

  • Tier 2 Screening: Based on Tier 1 data, conducting targeted, in-depth mechanistic assays to investigate promising therapeutic avenues, such as anticancer, anti-inflammatory, or antimicrobial activities.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic Investigation (Tier 2) cluster_2 Phase 3: Advanced Studies Compound 1-[1-(3-methylphenyl)-1H- pyrazol-4-yl]ethanone PhysChem Physicochemical Characterization (Purity, Solubility, Stability) Compound->PhysChem Tier1 Tier 1: Broad Antiproliferative Screening (MTT Assay across Cell Panel) PhysChem->Tier1 Decision Data Analysis & Triage Tier1->Decision AntiCancer Anticancer Assays - Apoptosis (Annexin V) - Cell Cycle (PI Staining) - Tubulin Polymerization TargetID Target Deconvolution & In Vivo Models AntiCancer->TargetID AntiInflam Anti-inflammatory Assays - Cytokine Release (ELISA) - COX Enzyme Inhibition AntiInflam->TargetID AntiMicro Antimicrobial Assays - MIC Determination AntiMicro->TargetID Decision->AntiCancer Selective cytotoxicity against cancer cells Decision->AntiInflam Non-toxic at relevant doses OR literature suggests Decision->AntiMicro Literature suggests OR broad-spectrum hit

Figure 1: Proposed tiered screening workflow for efficacy evaluation.

Tier 1 Screening: Antiproliferative and Cytotoxicity Assays

Scientific Rationale: The initial goal is to determine if the compound has any effect on cell viability and proliferation. A broad panel of cell lines is crucial to identify potential selectivity. For example, a compound that is highly potent against a cancer cell line (e.g., MCF-7) but has minimal effect on a non-cancerous line (e.g., HEK293) is a promising candidate for anticancer drug development.[3][7] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 1: MTT Cell Viability and Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound on various cell lines.

Materials:

  • Cell lines (e.g., HCT-116, MCF-7, A549, HepG2, HEK293)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and plate reader (570 nm absorbance)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Serially dilute this stock in complete growth medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 1.56 µM, 0 µM). The final DMSO concentration in all wells should be ≤0.5% to avoid solvent toxicity.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and fit a non-linear regression curve (log(inhibitor) vs. response) to determine the IC₅₀ value.

Table 1: Example Data Presentation for Tier 1 Screening Results

Cell Line Tissue of Origin Type IC₅₀ (µM)
HCT-116 Colon Cancer e.g., 8.5
MCF-7 Breast Cancer e.g., 12.1
A549 Lung Cancer e.g., > 100
HepG2 Liver Cancer e.g., 25.3

| HEK293 | Kidney | Non-cancerous | e.g., 95.7 |

Tier 2 Screening: Mechanistic Assays

If Tier 1 results show promising activity (e.g., selective IC₅₀ < 20 µM in cancer cells), proceed with the relevant mechanistic assays.

Investigating Anticancer Potential

A common mechanism for anticancer agents is the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[8]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF DeathR Death Receptor FasL->DeathR Casp8 Caspase-8 DeathR->Casp8 Casp3 Executioner Caspase-3 Casp8->Casp3 Stress Chemotherapy, DNA Damage Bcl2 Bcl-2 Family (Bax, Bak) Stress->Bcl2 Mito Mitochondria (Cytochrome c release) Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 2: Simplified overview of major apoptosis signaling pathways.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Scientific Rationale: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for differentiation.

Procedure:

  • Cell Treatment: Seed a promising cancer cell line (e.g., HCT-116) in 6-well plates. Treat cells for 24-48 hours with the test compound at its IC₅₀ and 2x IC₅₀ concentrations. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., 5 µL of each).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Scientific Rationale: Many anticancer drugs, particularly tubulin inhibitors, exert their effect by disrupting the cell cycle, often causing an accumulation of cells in the G2/M phase.[9] PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for differentiation of G0/G1, S, and G2/M phases.

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Investigating Anti-inflammatory Potential

The pyrazole nucleus is central to many nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Key mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.[1][3]

G LPS LPS TLR4 TLR4 Receptor on Macrophage LPS->TLR4 MyD88 MyD88 Adaptor Protein TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_I NF-κB -- IκB (Inactive) IKK->NFkB_I phosphorylates IκB for degradation NFkB_A NF-κB (Active) NFkB_I->NFkB_A Nucleus Nucleus NFkB_A->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Binds to DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Figure 3: Simplified signaling pathway of LPS-induced cytokine production.

Protocol 4: LPS-Induced Cytokine Release Assay in Macrophages

Scientific Rationale: This assay models an inflammatory response in vitro. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) via Toll-like receptor 4 (TLR4), leading to the release of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] An effective anti-inflammatory compound will suppress this release.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 24-well plate at a density that will result in ~80-90% confluency after 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge to pellet any detached cells and transfer the clear supernatant to a new tube.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Viability Check: Perform an MTT assay on the remaining cells in the plate to ensure the observed reduction in cytokines is not due to compound-induced cytotoxicity.

Investigating Antimicrobial Potential

Pyrazole derivatives have demonstrated notable activity against various bacterial and fungal strains.[1][10][11] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of the compound's potency.

Procedure:

  • Strain Preparation: Inoculate a bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into Mueller-Hinton Broth (MHB). Incubate until it reaches the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland turbidity standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Interpretation and Next Steps

The results from this screening cascade will provide a robust preliminary profile of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

G Start Screening Cascade Complete Decision1 Potent & Selective Anticancer Activity? Start->Decision1 Decision2 Significant Anti- Inflammatory Activity? Decision1->Decision2 No Action1 Proceed to: - In vivo cancer models (e.g., xenografts) - Target identification studies (e.g., kinase panels, proteomics) Decision1->Action1 Yes Decision3 Potent Antimicrobial Activity (Low MIC)? Decision2->Decision3 No Action2 Proceed to: - In vivo inflammation models (e.g., carrageenan-induced paw edema) - Broader cytokine profiling Decision2->Action2 Yes Action3 Proceed to: - Test against resistant strains - Time-kill kinetics assays - In vivo infection models Decision3->Action3 Yes End No significant activity observed. Consider structural modification or terminate investigation. Decision3->End No

Figure 4: Decision-making flowchart for advancing the compound post-screening.

  • If potent and selective anticancer activity is found: The next steps would involve more complex mechanistic studies (e.g., Western blotting for apoptotic proteins like Caspase-3, Bcl-2, Bax), enzymatic assays against specific kinases like CDK-2 if cell cycle arrest is observed[8], and ultimately, progression to in vivo xenograft models.

  • If significant anti-inflammatory activity is found: Further investigation should include a broader panel of cytokines, in vivo models of inflammation (such as carrageenan-induced paw edema[1]), and target deconvolution to confirm COX inhibition or identify novel targets.

  • If a low MIC is determined: The compound should be tested against a wider panel of microbes, including drug-resistant strains. Time-kill kinetic studies and in vivo infection models would be the logical progression.

References

  • Kumar, A., Sharma, S., & Bajaj, K. (2013). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Sciences, 2(3), 154-165. [Link]

  • Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1). [Link]

  • Fouad, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6599. [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug and Alcohol Research. [Link]

  • Karrouchi, K., et al. (2018). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 42(18), 14534-14555. [Link]

  • Matlawa, P. N., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(13), 11933–11946. [Link]

  • Radi, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 866. [Link]

  • Gouda, M. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12154–12167. [Link]

  • Abdelgawad, M. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 16254. [Link]

  • Kamal, A., et al. (2018). Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 47-54. [Link]

  • Bhalgat, C. M., et al. (2023). Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole’s and 4H-Chromen-4-One’s Derivative”. International Journal of Pharmaceutical Investigation, 13(3), 329-336. [Link]

  • Rojas, H., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(10), 2469. [Link]

  • El-Sayed, N. N. E., et al. (2023). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon, 9(5), e15781. [Link]

  • Rhenium Bio Science. Ethanone, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]- 95%. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis and yield optimization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis and yield optimization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this valuable heterocyclic building block.

Introduction: The Importance of Pyrazole Scaffolds

Substituted pyrazoles are foundational scaffolds in modern medicinal chemistry and materials science.[1][2] The title compound, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, serves as a crucial intermediate for creating a diverse range of molecules, from pharmaceuticals to agrochemicals.[3][4] Achieving a high yield of this intermediate is critical for the economic viability and efficiency of multi-step synthetic campaigns. This guide addresses the most common hurdles in its preparation and provides robust, evidence-based solutions.

Part 1: Synthesis Strategy & Mechanistic Considerations
Q1: What is the most reliable and common synthetic route for preparing 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, and what are the key challenges?

The most prevalent and logical approach is a variation of the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[5][6] For this specific target, the reaction between (3-methylphenyl)hydrazine and a suitable four-carbon synthon bearing the acetyl group is the most direct method.

The primary challenges with this synthesis are:

  • Regioselectivity: The reaction of an unsymmetrical hydrazine with an unsymmetrical dicarbonyl can produce two different regioisomers. Controlling this is paramount for yield and purity.

  • Reaction Conditions: The reaction is sensitive to pH, temperature, and solvent, all of which must be optimized to suppress side reactions and drive the reaction to completion.[6]

  • Purity of Hydrazine: Arylhydrazines can be unstable and prone to oxidation, leading to colored impurities and lower yields.

Below is a diagram illustrating the general synthetic workflow.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Isolation & Purification cluster_final Final Product A (3-methylphenyl)hydrazine C Cyclocondensation (Knorr Pyrazole Synthesis) A->C B 1,3-Dicarbonyl Synthon (e.g., 3-ethoxymethylene-2,4-pentanedione) B->C D Reaction Quench & Extraction C->D E Crude Product D->E F Purification (Crystallization or Chromatography) E->F G 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone F->G

Caption: General workflow for the synthesis of the target pyrazole.

Part 2: Troubleshooting Guide for Low Yield
Q2: My reaction yield is consistently low (<40%). What are the most common causes and how can I troubleshoot them systematically?

Low yield is a frequent issue in heterocyclic synthesis.[7] A systematic approach is crucial for identifying the root cause. The following flowchart outlines a logical troubleshooting sequence.

G start Low Yield Observed check_reagents Assess Starting Material Purity (Hydrazine & Dicarbonyl) start->check_reagents reagents_impure Purify Reagents (Recrystallize hydrazine salt, distill dicarbonyl) check_reagents->reagents_impure Impure check_conditions Verify Reaction Conditions check_reagents->check_conditions Pure reagents_impure->check_conditions conditions_wrong Adjust Parameters (See Table 1) check_conditions->conditions_wrong Suboptimal check_regio Analyze Crude for Isomers (TLC, 1H NMR, LC-MS) check_conditions->check_regio Optimal conditions_wrong->check_regio isomers_present Optimize for Regioselectivity (Modify pH, change synthon) check_regio->isomers_present Isomers Detected check_workup Review Workup & Purification check_regio->check_workup Regiopure isomers_present->check_workup workup_loss Modify Procedure (e.g., gentler quench, different solvent, switch to chromatography) check_workup->workup_loss Product Loss success Yield Improved check_workup->success Efficient workup_loss->success

Caption: A decision tree for troubleshooting low reaction yield.

In-depth Explanation:

  • Starting Material Integrity: (3-methylphenyl)hydrazine, especially as a free base, can degrade upon exposure to air and light. Using the more stable hydrochloride salt and releasing the free base in situ with a mild base is often preferable. Ensure the 1,3-dicarbonyl synthon is pure and free from self-condensation products.

  • Reaction Conditions: The initial condensation to form the hydrazone intermediate and the subsequent cyclization/dehydration to the aromatic pyrazole are highly dependent on reaction conditions. Acid catalysis is often required to facilitate the dehydration step, but strongly acidic conditions can lead to degradation.[8]

    Table 1: Recommended Reaction Condition Optimization

ParameterRecommendationRationale & Causality
Solvent Ethanol, Acetic Acid, or TolueneEthanol and acetic acid are protic solvents that can facilitate proton transfer in the dehydration step. Toluene with a Dean-Stark trap can be used to azeotropically remove water and drive the equilibrium towards the product.
Temperature 60°C to RefluxHigher temperatures accelerate the rate-limiting dehydration step. However, excessive heat can promote side reactions. Start at a moderate temperature (e.g., 80°C) and monitor by TLC.[6]
Catalyst Acetic Acid (catalytic or as solvent)A small amount of acid catalyzes the cyclization. Using glacial acetic acid as the solvent is a common and effective method.[9]
Reaction Time 2 - 12 hoursMonitor the reaction by TLC or LC-MS until the starting materials are consumed. Prolonged reaction times can lead to the formation of dark, tarry byproducts.[7]
Part 3: Managing Side Reactions and Impurities
Q3: My crude ¹H NMR shows two distinct sets of pyrazole signals. How do I confirm I have a regioisomeric mixture and how can I favor the desired 1,4-disubstituted product?

This is a classic regioselectivity problem in pyrazole synthesis. The (3-methylphenyl)hydrazine has two non-equivalent nitrogen atoms (Nα, adjacent to the aryl ring, and the terminal Nβ). Nβ is generally more nucleophilic. The initial attack on one of the carbonyls, followed by cyclization, determines the final substitution pattern.

  • Desired Product: 1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

  • Likely Impurity: 1-(3-methylphenyl)-1H-pyrazol-3-yl]ethanone (or the 5-yl isomer, depending on the dicarbonyl used)

Controlling Regioselectivity: The key is to use a 1,3-dicarbonyl equivalent with distinct electrophilic centers. For instance, using 3-(ethoxymethylene)-2,4-pentanedione can strongly direct the regioselectivity. The more nucleophilic terminal nitrogen of the hydrazine will preferentially attack the more electrophilic enone carbon, leading to the desired 1,4-substituted pattern after cyclization and elimination.

Confirmation:

  • 2D NMR (NOESY/ROESY): The most definitive method. An NOE correlation between the pyrazole C5-H proton and the ortho-protons of the 3-methylphenyl ring would confirm the desired 1-aryl substitution.

  • ¹³C NMR: The chemical shift of the carbon bearing the acetyl group will be different for the 4-substituted vs. the 3- or 5-substituted isomer.

Q4: The reaction mixture turns dark brown or black upon heating, resulting in a low yield of an impure, oily product. What is causing this decomposition?

This is typically due to the thermal or acid-catalyzed decomposition of the starting hydrazine or intermediates.

Causes and Solutions:

  • Hydrazine Oxidation: Arylhydrazines are easily oxidized. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen, especially at elevated temperatures.

  • Overheating: Excessive heat can lead to polymerization and the formation of tar. Find the minimum temperature required for a reasonable reaction rate by monitoring with TLC.

  • Incorrect pH: While some acid is beneficial, strongly acidic conditions can cause degradation. If using a mineral acid, ensure it is only in catalytic amounts. Acetic acid as a solvent often provides the right balance.[9]

Part 4: Purification and Characterization Protocols
Q5: What is the most effective protocol for purifying the final product, especially if it is an oil or co-elutes with impurities?

A multi-step approach is often best.

Step-by-Step Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and carefully pour it into a beaker of ice water. Neutralize with a base like sodium bicarbonate solution. This will precipitate the crude product and remove the acid catalyst.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Initial Purification (if very impure): If the crude product is a dark, viscous oil, a preliminary purification can be done by passing it through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexane/ethyl acetate 9:1) to remove baseline impurities.

  • Final Purification:

    • Crystallization (Preferred): The target compound is often a solid. Attempt to recrystallize from a suitable solvent system. Common choices include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. This is the most effective method for achieving high purity.

    • Column Chromatography (If necessary): If crystallization fails, use silica gel column chromatography. A gradient elution of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) is typically effective at separating the desired product from regioisomers and other byproducts.

Q6: I've isolated my product. What are the key characterization data points I should look for in the ¹H NMR to confirm the structure of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone?
  • Pyrazole Ring Protons: You should see two singlets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons at the C3 and C5 positions of the pyrazole ring.

  • 3-Methylphenyl Protons: You will see a characteristic pattern for the four aromatic protons on this ring, likely a singlet or narrow multiplet for the proton between the two substituents, and multiplets for the other three.

  • Methyl Protons: Two sharp singlets should be present: one for the acetyl methyl group (CH₃CO-, typically δ 2.4-2.6 ppm) and one for the aryl methyl group (Ar-CH₃, typically δ 2.3-2.5 ppm).

  • Integration: The integral ratios should match the number of protons: 1H (pyrazole), 1H (pyrazole), 4H (aryl), 3H (acetyl), 3H (aryl methyl).

References
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Arbaciauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 1,3-dicarbonyl compounds to heterocycles: a direct and versatile approach. Chemical Society Reviews, 40(2), 843-856.
  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole's and 4H-Chromen-4-One's Derivative. Retrieved from [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • ACS Publications. (2012). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • PubMed. (2021). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

Sources

Optimization

troubleshooting 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone synthesis side reactions

Welcome to the technical support guide for the synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. This document is intended for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. This document is intended for researchers, scientists, and professionals in drug development. Here, we will address common side reactions and troubleshooting strategies in a direct question-and-answer format to assist you in your experimental work.

I. Troubleshooting Guide: Common Side Reactions and Solutions

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. The primary synthetic route involves two key steps: the formation of the pyrazole core via condensation and a subsequent acylation step.

Diagram of the General Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Acylation 3_methylphenyl_hydrazine (3-methylphenyl)hydrazine intermediate_pyrazole 1-(3-methylphenyl)-1H-pyrazole 3_methylphenyl_hydrazine->intermediate_pyrazole + Acid catalyst (e.g., AcOH) dicarbonyl_synthon 1,3-Dicarbonyl Synthon (e.g., 4,4-dimethoxy-2-butanone) dicarbonyl_synthon->intermediate_pyrazole final_product 1-[1-(3-methylphenyl)-1H- pyrazol-4-yl]ethanone intermediate_pyrazole->final_product acylation_reagent Acylating Agent (e.g., Acetyl Chloride) acylation_reagent->final_product + Lewis Acid (e.g., AlCl3)

Caption: General two-step synthesis of the target compound.

Question 1: My initial pyrazole synthesis step results in a mixture of isomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] The reaction can proceed via two different pathways, leading to a mixture of products that are often difficult to separate.

Likely Cause: Lack of Regiocontrol

The regiochemical outcome is influenced by a combination of electronic and steric effects of the substituents on both reactants, as well as the reaction conditions.[2] Specifically, the nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons of the dicarbonyl compound.

Solutions and Optimization Strategies:

  • pH Control: The pH of the reaction medium can significantly influence the regioselectivity. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2]

  • Solvent Choice: The polarity of the solvent can play a crucial role. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide (DMA) has been shown to improve regioselectivity in the synthesis of 1-arylpyrazoles.[1][3]

  • Temperature: Running the reaction at room temperature, if feasible, can sometimes favor the formation of one regioisomer over the other.[3]

  • Catalyst Selection: While protic acids like acetic acid are common, exploring Lewis acids might offer better control in some cases.[4]

Experimental Protocol for Improved Regioselectivity:

  • To a solution of the 1,3-dicarbonyl compound in N,N-dimethylacetamide (DMA), add (3-methylphenyl)hydrazine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with an appropriate aqueous work-up and extraction.

  • Purify the product by column chromatography to isolate the desired regioisomer.

Question 2: During the Friedel-Crafts acylation of 1-(3-methylphenyl)-1H-pyrazole, I am observing a low yield and the formation of multiple byproducts. What could be the issue?

Answer:

Friedel-Crafts acylation of pyrazoles can be challenging due to the nature of the pyrazole ring. While the 4-position is generally susceptible to electrophilic substitution, the reaction conditions must be carefully controlled to avoid side reactions.[5][6]

Potential Side Reactions and Their Causes:

  • Deactivation of the Catalyst: The nitrogen atoms in the pyrazole ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction.[7]

  • Polysubstitution: Although less common for acylation than alkylation, under harsh conditions, multiple acyl groups could potentially be introduced.

  • Ring Opening: In the presence of a very strong base, deprotonation at C3 can lead to ring opening, although this is less likely under Friedel-Crafts conditions.[5]

  • Reaction with the Phenyl Ring: While the pyrazole ring is generally more activated towards electrophilic substitution, acylation on the 3-methylphenyl substituent is a possibility, leading to a mixture of isomers.

Troubleshooting Workflow for Acylation:

Troubleshooting_Acylation start Low Yield in Acylation check_catalyst Is the Lewis Acid catalyst being deactivated? start->check_catalyst check_conditions Are the reaction conditions too harsh? start->check_conditions check_purity Is the starting pyrazole pure? start->check_purity solution_catalyst Use a milder Lewis acid (e.g., SnCl4, TiCl4) or increase the stoichiometry of AlCl3. check_catalyst->solution_catalyst solution_conditions Lower the reaction temperature and shorten the reaction time. Monitor closely with TLC. check_conditions->solution_conditions solution_purity Ensure the starting 1-(3-methylphenyl)-1H-pyrazole is free of isomers and other impurities. check_purity->solution_purity

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Recommended Protocol for Cleaner Acylation:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • In a flask, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂).

  • Cool the suspension to 0°C.

  • Slowly add acetyl chloride to the suspension.

  • Add a solution of 1-(3-methylphenyl)-1H-pyrazole in the same solvent dropwise to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by pouring it onto ice.

  • Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Question 3: My final product is difficult to purify. What techniques are recommended?

Answer:

Purification can be challenging due to the presence of regioisomers, unreacted starting materials, or byproducts from side reactions. A multi-step purification strategy is often necessary.

Purification Strategies:

TechniqueApplicationNotes
Column Chromatography Separation of the desired product from regioisomers and other byproducts.Use a silica gel stationary phase with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
Recrystallization Final purification of the solid product.Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Hexanes or ethanol/water mixtures can be good starting points.[8]
Acid-Base Extraction Removal of basic or acidic impurities.The pyrazole product is weakly basic and can be protonated. This property can be exploited to separate it from non-basic impurities. A patent describes purifying pyrazoles by forming acid addition salts, crystallizing them, and then neutralizing to obtain the pure pyrazole.[9][10]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[11] The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[11]

Q2: Are there alternative methods for introducing the acetyl group at the 4-position of the pyrazole ring?

A2: Yes, an alternative to Friedel-Crafts acylation is the Vilsmeier-Haack reaction to introduce a formyl group (-CHO), which can then be converted to an acetyl group. The Vilsmeier-Haack reaction uses a milder reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which can be more suitable for electron-rich heterocyclic systems like pyrazoles.[12][13][14]

Q3: Can N-alkylation occur as a side reaction?

A3: If there are any unreacted pyrazole starting materials that have not been N-substituted (i.e., still contain an N-H bond), N-alkylation could potentially occur if alkylating agents are present. However, in the context of this specific synthesis, it is less of a concern. N-alkylation of pyrazoles typically yields a mixture of regioisomers and the selectivity can be influenced by factors such as the base used and the nature of the electrophile.[15][16]

Q4: Why is my reaction mixture turning a dark yellow or red color during the Knorr synthesis?

A4: The development of a yellow or red color during the Knorr-type reaction, especially when using arylhydrazines, is quite common. This is often attributed to the formation of impurities from the hydrazine, which can be sensitive to air and light.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen) can help minimize the formation of these colored impurities.[8]

III. References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. Retrieved from

  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. Retrieved from

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Retrieved from

  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from

  • Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from

  • Journal of the Chemical Society C. (n.d.). Preparation and properties of some pyrazolyl ketones. Retrieved from

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from

  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Retrieved from

  • Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved from

  • Google Patents. (n.d.). Process for the purification of pyrazoles. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and optimization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of this important pyrazole intermediate.

Introduction: Synthetic Strategy and Core Challenges

The target molecule, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, is a substituted pyrazole, a heterocyclic motif prevalent in medicinal chemistry. Its synthesis typically involves two key stages: the formation of the core pyrazole ring and the subsequent introduction of the acetyl group at the C4 position. While seemingly straightforward, optimizing this process for high yield and purity requires careful control over reaction conditions and a clear understanding of potential pitfalls.

The most common and versatile synthetic approach involves the formylation of the C4 position of the pre-formed 1-(3-methylphenyl)-1H-pyrazole, followed by conversion of the resulting aldehyde to the target ketone. This guide will focus on troubleshooting this robust pathway.

G cluster_0 Key Transformation 2: Aldehyde to Ketone cluster_1 Key Transformation 1: C4-Functionalization cluster_2 Core Synthesis: Pyrazole Ring Formation Target 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone Aldehyde 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde Target->Aldehyde Grignard + Oxidation Pyrazole 1-(3-methylphenyl)-1H-pyrazole Aldehyde->Pyrazole Vilsmeier-Haack Formylation Hydrazine (3-methylphenyl)hydrazine Pyrazole->Hydrazine Dicarbonyl 1,3-Dicarbonyl Synthon (e.g., malondialdehyde equivalent) Pyrazole->Dicarbonyl

Caption: General Retrosynthetic Analysis for the Target Compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues researchers may encounter. Each answer provides a causal explanation and actionable protocols.

Part 1: Pyrazole Ring Formation

Question 1: My yield for the initial synthesis of 1-(3-methylphenyl)-1H-pyrazole is consistently low. What are the common causes and how can I improve it?

Low yields in the initial cyclocondensation step often stem from suboptimal reaction conditions, reagent purity, or the formation of regioisomeric byproducts.[1][2][3]

Causality & Troubleshooting:

  • Regioisomer Formation: The reaction between an unsymmetrical 1,3-dicarbonyl equivalent and (3-methylphenyl)hydrazine can produce two different regioisomers. While the desired 1,3-disubstituted pyrazole is often the thermodynamic product, reaction conditions can influence the ratio.

    • Solution: Using aprotic dipolar solvents like DMF or NMP can enhance regioselectivity compared to traditional protic solvents like ethanol.[2] Running the reaction at room temperature or slightly elevated temperatures, rather than aggressive reflux, can also favor the desired isomer.[3]

  • Incomplete Reaction: The condensation may not be proceeding to completion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the hydrazine starting material.[1] If the reaction stalls, a moderate increase in temperature or the addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the final cyclization and dehydration step.[1]

  • Reagent Purity: (3-methylphenyl)hydrazine is susceptible to oxidation and degradation. Impurities in the 1,3-dicarbonyl synthon can also lead to numerous side products.

    • Solution: Use freshly opened or purified (3-methylphenyl)hydrazine. If using the hydrochloride salt, ensure proper neutralization. Reagents should be of high purity, and solvents should be dry, especially if using sensitive synthons.[4]

ParameterRecommended ConditionRationale
Solvent DMF, NMP, or EthanolAprotic dipolar solvents can improve regioselectivity.[2] Ethanol is a common, effective choice.
Catalyst Catalytic Acetic Acid (optional)Facilitates imine formation and subsequent cyclization.[1]
Temperature Room Temp to 80 °CHigher temperatures can lead to side products. Optimize for your specific substrate.[3][5]
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc)Essential to determine reaction completion and avoid unnecessary heating.[1]
Part 2: C4-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocycles like pyrazoles.[6][7] Success hinges on the careful preparation and use of the Vilsmeier reagent.

Question 2: I am attempting the Vilsmeier-Haack formylation of 1-(3-methylphenyl)-1H-pyrazole, but the reaction is failing or giving a very low yield. What is going wrong?

Failure in this step is almost always linked to the quality of the Vilsmeier reagent or improper reaction conditions.

Causality & Troubleshooting:

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It is extremely sensitive to moisture.[6]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous DMF. The reaction must be run under an inert atmosphere (Nitrogen or Argon). POCl₃ should be added slowly to ice-cold DMF (0-5 °C) to control the exothermic reaction and prevent reagent decomposition.[6][7]

  • Substrate Reactivity: While the pyrazole ring is electron-rich, any deactivating impurities can hinder this electrophilic aromatic substitution.

    • Solution: Ensure the starting 1-(3-methylphenyl)-1H-pyrazole is pure. Protonation of the pyrazole by acidic impurities will deactivate it; the reaction medium should be neutral or slightly basic before addition to the reagent.

  • Improper Temperature Control: The reaction requires a specific temperature profile.

    • Solution: Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature, and then heat to 60-80 °C to drive the formylation to completion.[7][8] Monitor by TLC.

  • Ineffective Work-up: The work-up procedure is critical for isolating the product.

    • Solution: Quench the reaction by pouring it slowly onto a large excess of crushed ice and a base (e.g., saturated sodium bicarbonate or potassium carbonate solution) with vigorous stirring.[6][8] This neutralizes the acid and precipitates the product. The formylated pyrazole may have some water solubility; saturating the aqueous layer with NaCl can help drive the product into the organic layer during extraction.[6]

G Start Low or No Yield of 4-Formyl Pyrazole CheckReagents Are Reagents Anhydrous? Is POCl₃ fresh? Start->CheckReagents CheckTemp Was Vilsmeier Reagent prepared at 0-5 °C? CheckReagents->CheckTemp Yes FixReagents Use oven-dried glassware. Use anhydrous DMF under N₂. CheckReagents->FixReagents No CheckHeating Was reaction heated (e.g., 70 °C) after addition? CheckTemp->CheckHeating Yes FixTemp Ensure slow, dropwise addition of POCl₃ to DMF at 0-5 °C. CheckTemp->FixTemp No CheckWorkup Was work-up performed by quenching on ice/base? CheckHeating->CheckWorkup Yes FixHeating Heat reaction mixture post-addition and monitor by TLC. CheckHeating->FixHeating No Success Optimize and Repeat CheckWorkup->Success Yes FixWorkup Ensure slow quenching on ice and sufficient base. CheckWorkup->FixWorkup No FixReagents->Start FixTemp->Start FixHeating->Start FixWorkup->Start

Sources

Optimization

stability issues of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone in solution

Welcome to the Technical Support Center for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice on the stability of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established principles of pyrazole chemistry and extensive field experience to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone in solution?

The stability of this compound is primarily influenced by four key factors: pH, solvent choice, light exposure, and temperature . The pyrazole core is a robust aromatic heterocycle, generally resistant to oxidation and reduction.[1][2] However, the overall stability of the molecule in solution is dictated by the interplay of these environmental conditions, which can affect the acetyl substituent and the molecule as a whole.

Q2: How does pH affect the stability of the compound in aqueous solutions?

While the pyrazole ring itself is stable across a range of pH values, pyrazole derivatives can exhibit pH-dependent stability.[3] Specifically for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, extreme pH values should be approached with caution.

  • Alkaline Conditions (pH > 8): There is a potential risk of base-catalyzed reactions involving the acetyl group. While not as labile as esters, which are known to hydrolyze rapidly at basic pH, ketones can undergo reactions like aldol condensation or other degradative pathways if conditions are harsh.[4][5]

  • Acidic Conditions (pH < 4): Strong acidic conditions may lead to protonation of the pyrazole ring nitrogens, which could alter the electronic properties and potentially facilitate hydrolysis of the acetyl group, albeit likely at a slower rate than in basic media.[6]

For optimal stability in aqueous buffers, maintaining a pH range of 5 to 7.5 is recommended.

Q3: What are the recommended solvents for preparing and storing solutions?

The choice of solvent is critical.[7] 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, like many pyrazole derivatives, generally shows better solubility and stability in organic solvents compared to water.[8]

  • Recommended Solvents: For stock solutions and long-term storage, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are preferred. For working solutions where aqueous media are required, it is best to make fresh dilutions from a DMSO or DMF stock into your aqueous buffer immediately before use.

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol are generally suitable for short-term use but may participate in degradation pathways (e.g., ketal formation under certain acidic conditions) over extended periods.

Q4: Is this compound sensitive to light or temperature?

Yes, both light and temperature can be sources of degradation.

  • Photostability: Aromatic and heterocyclic compounds are often susceptible to photodegradation. Although some pyrazoles are designed for photostability, it is a best practice to protect solutions from UV and visible light.[3] Degradation can occur via photodissociation or photooxidation pathways.[9]

  • Thermal Stability: Pyrazole derivatives are typically thermally stable in their solid form.[7][10] However, in solution, elevated temperatures accelerate all chemical reactions, including potential degradation processes. Long-term storage of solutions at room temperature or higher is not recommended.

Q5: How should I store solutions of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone?

Based on the factors above, the following storage conditions are recommended to maximize solution stability.

Parameter Stock Solutions (in DMSO/DMF) Working Solutions (Aqueous Buffer)
Temperature -20°C or -80°C for long-term storagePrepare fresh before use; if short-term storage is needed, store at 2-8°C for no more than 24 hours.
Light Protect from light (use amber vials or wrap in foil)Protect from light during preparation and use
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation, especially for long-term storage.Not typically required for immediate use.
Q6: What analytical methods are suitable for monitoring the stability of this compound?

The most reliable method for assessing the stability of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique allows for the separation of the parent compound from its potential degradants, enabling accurate quantification of its concentration over time.[11][12] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for both quantification and identification of degradation products.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: I am observing a progressive loss of my compound in an aqueous buffer over 24-48 hours.
  • Likely Cause: This is a classic sign of solution instability, most likely due to pH-mediated hydrolysis or oxidation. Pyrazole ester derivatives are known to degrade in aqueous buffers with a half-life of only 1-2 hours at pH 8.[5] While your ketone is more stable, it can still be susceptible.

  • Troubleshooting Workflow:

start Compound loss detected in aqueous solution check_ph 1. Verify Buffer pH Is it outside the 6-7.5 range? start->check_ph adjust_ph Action: Adjust pH to ~7.0. Use a non-reactive buffer (e.g., phosphate). check_ph->adjust_ph Yes check_o2 2. Check for Oxygen Exposure Was the solution degassed or stored under inert gas? check_ph->check_o2 No adjust_ph->check_o2 use_inert Action: Prepare buffer with degassed solvents. Store aliquots under Argon or Nitrogen. check_o2->use_inert No check_storage 3. Review Storage Conditions Was it stored at RT or exposed to light? check_o2->check_storage Yes use_inert->check_storage store_cold_dark Action: Store at 2-8°C and protect from light. check_storage->store_cold_dark Yes prepare_fresh Ultimate Solution: Prepare fresh dilutions from a frozen DMSO stock immediately before each experiment. check_storage->prepare_fresh No store_cold_dark->prepare_fresh

Caption: Troubleshooting workflow for compound loss in solution.

Problem 2: My solution has developed a yellow or brown tint upon storage.
  • Likely Cause: Color change often indicates the formation of chromophoric degradation products, which can result from oxidation or photodegradation. The pyrazole ring or the phenyl substituent could be involved in oxidative polymerization or rearrangement reactions that produce colored species.

  • Solutions:

    • Exclude Light: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil. Conduct all manipulations in a shaded area.

    • Purge with Inert Gas: Before sealing the vial for storage, gently bubble argon or nitrogen through the solution for 1-2 minutes to displace dissolved oxygen.

    • Purity Check: Analyze the discolored solution by HPLC or LC-MS to confirm the presence of new peaks corresponding to degradation products. Compare this to a freshly prepared standard.

Problem 3: I see multiple unexpected peaks in my HPLC or LC-MS analysis.
  • Likely Cause: The presence of additional peaks strongly suggests that your compound has degraded. To understand the potential source of this degradation, a forced degradation study is the industry-standard approach.

  • Solution: Perform a Forced Degradation Study. This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown. By identifying the conditions that cause degradation, you can infer the compound's liabilities and take steps to avoid them. See the protocol below for a detailed methodology.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO for long-term storage.

  • Preparation: Allow the solid 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of the compound in a sterile microcentrifuge tube. (Molecular Weight: 200.24 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting & Storage: Dispense the stock solution into small-volume, single-use aliquots in amber vials. Purge the headspace of each vial with argon or nitrogen before sealing. Store immediately at -20°C or -80°C.

Protocol 2: Forced Degradation Study Workflow

This study will help identify the compound's vulnerabilities to acid, base, oxidation, heat, and light.

cluster_prep Preparation cluster_stress Stress Conditions (Incubate for 24h) cluster_analysis Analysis prep Prepare 1 mg/mL solution of compound in Acetonitrile:Water (1:1) acid Acid Hydrolysis Add 0.1 M HCl Incubate at 60°C prep->acid base Base Hydrolysis Add 0.1 M NaOH Incubate at RT prep->base oxidation Oxidation Add 3% H₂O₂ Incubate at RT prep->oxidation thermal Thermal Stress Incubate at 80°C (Protect from light) prep->thermal photo Photolytic Stress Expose to UV light (254nm) (Control sample wrapped in foil) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by RP-HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare stressed samples to unstressed control. Calculate % degradation and identify major degradants. analyze->compare

Caption: Workflow for a comprehensive forced degradation study.

Summary of Forced Degradation Conditions:

Stress Condition Reagent/Condition Temperature Typical Incubation Time
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal None (in solution)80°C (in dark)24 hours
Photolytic UV Light (e.g., 254 nm) or ICH option 1 light boxRoom Temperature24 hours

Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. The results will reveal under which conditions the compound is least stable, providing crucial information for designing robust experimental and formulation strategies.

References

  • Yin, Z., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773–5777. Available at: [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]

  • Quiroga-Varela, J. C., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrazole. Solubility of Things. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 25. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • ResearchGate. (2021). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. Available at: [Link]

  • PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • RSC Publishing. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 21(28), 15436-15449. Available at: [Link]

  • Environmental Quality Section, Environmental Dept. (n.d.). III Analytical Methods. Available at: [Link]

  • LabRulez GCMS. (n.d.). Combining Sensory and Chemical Analyses (GC-MS) to Evaluate Shelf Stability Related to Storage Condition for an American IPA Beer. LabRulez GCMS. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available at: [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(15), 2011-2028. Available at: [Link]

  • MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004. Available at: [Link]

  • ScienceDirect. (2016). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Tetrahedron Letters, 57(38), 4338-4341. Available at: [Link]

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:105223-85-6 | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. Chemsrc. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST WebBook. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. CAS Common Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2001). Advanced analytical methods for the analysis of chemical and microbiological properties of beer. Journal of the American Society of Brewing Chemists, 59(4), 153-174. Available at: [Link]

  • Royal Society of Chemistry. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • RHENIUM BIO SCIENCE. (n.d.). Ethanone, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]- 95%. RHENIUM BIO SCIENCE. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. Available at: [Link]

  • MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, 17(1), 84. Available at: [Link]

  • PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Bioorganic Chemistry, 143, 106981. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Welcome to the technical support center for the characterization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and similar pyrazole derivatives. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct, question-and-answer format to address specific experimental issues.

Introduction to the Molecule

1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Accurate characterization is paramount for ensuring purity, confirming structure, and understanding the properties of this compound. However, the unique structural features of pyrazoles can present specific analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone?

A1: During pyrazole synthesis, particularly through methods like the Knorr synthesis, several byproducts can form. A common issue is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4] Incomplete cyclization can also lead to pyrazoline intermediates as impurities.[4] Additionally, side reactions involving the hydrazine starting material can produce colored impurities.[4]

Q2: Why is the N-H proton signal of a pyrazole sometimes broad or absent in the ¹H NMR spectrum?

A2: This is a well-documented phenomenon for pyrazoles.[5] It is often due to a combination of factors including chemical exchange of the N-H proton with other pyrazole molecules or residual water in the solvent. The quadrupole moment of the ¹⁴N nucleus can also lead to broadening of the attached proton's signal.[6] In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, rendering it undetectable.[6]

Troubleshooting Guides

This section provides in-depth troubleshooting for common issues encountered during the characterization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for the structural elucidation of pyrazoles. However, their tautomeric nature and the presence of nitrogen atoms can lead to spectral complexities.[5][6]

Issue 1: Ambiguous assignment of ¹H and ¹³C signals for the pyrazole ring.

  • Symptoms: Difficulty in definitively assigning the signals for the C3, C4, and C5 positions of the pyrazole ring.

  • Causality: The chemical environments of the ring protons and carbons can be similar, leading to overlapping signals.

  • Troubleshooting Workflow:

    Caption: Workflow for unambiguous NMR signal assignment.

  • Detailed Protocol:

    • Acquire High-Resolution 1D Spectra: Obtain standard ¹H and ¹³C NMR spectra in a dry, aprotic solvent like DMSO-d₆ or CDCl₃.[5]

    • Perform 2D NMR Spectroscopy:

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon.[6]

      • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning quaternary carbons and protons that are two or three bonds away. The H4 proton will show correlations to both the C3 and C5 carbons, which is key for their assignment.[6]

    • Utilize NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can show through-space correlations. For instance, a distinct NOE between the pyrazole ring proton and neighboring phenyl group protons can confirm their spatial proximity.[1]

Issue 2: Broad or missing N-H proton signal.

  • Symptoms: The N-H proton signal is either a broad hump or not visible in the ¹H NMR spectrum.

  • Causality: As mentioned in the FAQ, this is due to chemical exchange and quadrupolar broadening.[5][6]

  • Troubleshooting Steps:

    • Use a Dry Aprotic Solvent: Solvents like DMSO-d₆ or CDCl₃ will minimize exchange with the solvent.[5]

    • Low-Temperature Analysis: Cooling the sample can slow down the rate of tautomeric exchange, potentially leading to a sharper signal.[5]

    • D₂O Exchange: To confirm if a broad peak is an N-H, add a drop of D₂O to your NMR tube. If the signal disappears, it confirms the presence of an exchangeable proton.[5]

Parameter Recommended Condition Rationale
Solvent Dry DMSO-d₆ or CDCl₃Minimizes proton exchange with solvent.[5]
Temperature Low temperature (e.g., -40 °C)Slows down tautomeric exchange.[5]
Confirmation D₂O exchangeConfirms the identity of the N-H proton signal.[5]
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound.

Issue: Unexpected fragmentation pattern in Electron Ionization (EI) Mass Spectrometry.

  • Symptoms: The observed fragmentation pattern does not align with simple cleavage rules.

  • Causality: Pyrazole rings can undergo characteristic fragmentation pathways, including the expulsion of HCN or N₂. The substituents on the ring can significantly influence these pathways.[7]

  • Troubleshooting and Interpretation:

    • Identify the Molecular Ion Peak (M⁺): This is the peak corresponding to the intact molecule.

    • Look for Characteristic Pyrazole Fragmentations:

      • Loss of HCN: A peak at [M-27]⁺.

      • Loss of N₂: A peak at [M-28]⁺, often from the [M-H]⁺ ion.[7]

    • Consider Substituent Effects: The 3-methylphenyl and acetyl groups will have their own characteristic fragmentation patterns that will be superimposed on the pyrazole ring fragmentation. For example, the acetyl group can be lost as a ketene (CH₂CO, 42 Da).

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the molecular ion and fragments, which allows for the determination of their elemental composition and helps in confirming the fragmentation pathway.

    MS_Fragmentation M Molecular Ion (M⁺) MH [M-H]⁺ M->MH - H M_HCN [M-HCN]⁺ M->M_HCN - HCN M_CH3 [M-CH₃]⁺ M->M_CH3 - CH₃ M_Acyl [M-COCH₃]⁺ M->M_Acyl - COCH₃ MH_N2 [M-H-N₂]⁺ MH->MH_N2 - N₂

    Caption: Common fragmentation pathways for pyrazole derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the synthesized compound.

Issue: Poor peak shape or resolution in Reverse-Phase HPLC.

  • Symptoms: Tailing peaks, broad peaks, or co-elution with impurities.

  • Causality: Suboptimal mobile phase composition, pH, or column choice can lead to poor chromatographic performance. Pyrazoles, being basic, can interact with residual silanols on the silica support of the column, causing peak tailing.

  • Troubleshooting and Method Development:

  • Detailed Protocol for HPLC Method Development:

    • Column Selection: Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.[8][9]

    • Mobile Phase Selection: A common mobile phase for pyrazole derivatives is a mixture of acetonitrile or methanol and water.[8][9]

    • pH Adjustment: The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of basic compounds like pyrazoles. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape by protonating the pyrazole and minimizing interactions with silanols.[8][10]

    • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient program (gradually increasing the organic solvent concentration) can be employed to improve resolution and reduce analysis time.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to further enhance separation efficiency. A typical flow rate is 1.0 mL/min, and the column is often maintained at room temperature (around 25 °C).[8][9]

Parameter Starting Condition Optimization Strategy
Column C18, 5 µm, 4.6 x 150 mmTry different stationary phases if needed (e.g., C8, Phenyl).
Mobile Phase Acetonitrile:Water (50:50)Vary the ratio of organic to aqueous phase.[8][9]
Additive 0.1% TFA or Formic AcidAdjust the concentration or try other additives like ammonium formate.[10]
Flow Rate 1.0 mL/minAdjust between 0.8 - 1.2 mL/min for optimal efficiency.[8]
Detection UV at an appropriate wavelengthDetermine the λmax of the compound using a UV-Vis spectrophotometer.

Conclusion

The characterization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone requires a multi-technique approach and a thorough understanding of the potential challenges associated with pyrazole chemistry. By systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome common analytical hurdles and ensure the accurate characterization of their compounds.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI. Retrieved from [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2012). Der Pharma Chemica.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2023). Journal of Pharmaceutical Analysis.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023).

Sources

Optimization

resolving impurities in 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone samples

Welcome to the dedicated technical support guide for resolving impurities in your 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone samples. This resource is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for resolving impurities in your 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone samples. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we address common challenges encountered during the synthesis, purification, and handling of this important pyrazole intermediate, providing not just solutions but the underlying scientific principles to empower your experimental decisions.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Impurities

This section tackles the most common questions regarding impurities in 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most prevalent method for synthesizing N-aryl-4-acylpyrazoles is the cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl equivalent.[1][2] Based on this, your primary impurities will likely be:

  • Unreacted Starting Materials: (3-methylphenyl)hydrazine and the β-ketoaldehyde or its synthetic equivalent. These are often highly polar and can sometimes be removed with an acidic wash (for the hydrazine) or simple filtration if the product crystallizes cleanly.

  • Regioisomeric Impurity: The formation of the regioisomer, 1-[1-(3-methylphenyl)-1H-pyrazol-5-yl]ethanone, is a common challenge. This occurs when the nucleophilic attack from the substituted nitrogen of the hydrazine is not perfectly selective for one of the electrophilic carbonyl carbons of the precursor.

  • Solvent Residues: Depending on the reaction and purification solvents used, you may find traces of ethanol, ethyl acetate, DMF, or toluene.[3]

  • Side-Reaction Products: Self-condensation of the dicarbonyl starting material or oxidative degradation of the hydrazine can lead to minor, often colored, byproducts.

Q2: My LC-MS shows a peak with the same mass as my product, but at a different retention time. Is this the regioisomer, and how can I confirm it?

A2: Yes, an identical mass with a different chromatographic retention time is the classic signature of an isomer. In pyrazole synthesis, this is almost certainly the 5-acetyl regioisomer.

Confirmation requires spectroscopic analysis, primarily ¹H and ¹³C NMR:

  • ¹H NMR: The key differentiator is the chemical shift of the proton on the pyrazole ring (C5-H for your desired product, C4-H for the isomer). The C5-H of a 1,4-disubstituted pyrazole is typically found further downfield (higher ppm) than the C4-H of a 1,5-disubstituted pyrazole due to differing electronic environments.

  • 2D NMR (HMBC/NOESY): For unambiguous proof, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the pyrazole ring proton and the carbonyl carbon of the acetyl group. A Nuclear Overhauser Effect (NOESY) experiment can show through-space correlation between the pyrazolic C5-H and the protons of the N-aryl group, which would be absent for the C4-H of the undesired isomer.

Q3: How can I improve the regioselectivity of my synthesis to minimize the formation of the 5-acetyl isomer?

A3: Achieving high regioselectivity is a well-studied challenge in pyrazole synthesis.[1] The outcome depends on the subtle balance of steric and electronic effects. Key strategies include:

  • Precursor Choice: Use a 1,3-dicarbonyl precursor where the two carbonyl groups have significantly different reactivity. For example, using an enol ether or enamine at one carbonyl position can direct the initial nucleophilic attack of the hydrazine.

  • Solvent and Catalyst: The reaction medium can influence the selectivity. Running the reaction in a non-polar solvent can sometimes favor one isomer over another. Acid catalysis is common and can modulate the reaction pathway.[4]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product pathway, though this may require longer reaction times.

Q4: My final product is off-white or yellow, but literature reports it as a white solid. What is causing the color?

A4: Color in organic compounds often indicates the presence of highly conjugated or oxidized impurities, even at very low levels. The likely culprits are:

  • Oxidized Hydrazine Byproducts: Arylhydrazines can be sensitive to air oxidation, forming colored azo or azoxy compounds.

  • Degradation Products: Although pyrazoles are generally stable, prolonged exposure to heat or light in the presence of residual acid or base can cause minor degradation of the side chains.[5]

  • Trace Metal Contamination: If a metal catalyst was used in any synthetic step, residual metal can sometimes impart color.

A simple and often effective solution is to perform a charcoal treatment during recrystallization or to pass a solution of the product through a small plug of silica gel or activated carbon.

Q5: What are the optimal storage conditions for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone to ensure long-term stability?

A5: To maintain purity, the compound should be stored in a cool, dark, and dry environment. A desiccator at room temperature or storage in a refrigerator is ideal. Use of an inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent any potential oxidative degradation.

Section 2: Troubleshooting and Workflow Guides

Guide 1: Systematic Workflow for Impurity Identification

When an unknown peak appears in your analytical chromatogram, a systematic approach is crucial for efficient identification. This workflow guides you from detection to characterization.

Impurity_Identification_Workflow Workflow for Impurity Identification start Impure Sample Detected (e.g., by HPLC, TLC) lcms LC-MS Analysis start->lcms decision_mass Mass Match Product? lcms->decision_mass nmr NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) decision_mass->nmr Yes hrms High-Resolution MS (Elemental Formula) decision_mass->hrms No isomer Impurity Identified: Regioisomer nmr->isomer Structural Elucidation Confirms Isomer side_prod Impurity Identified: Side-Product / Degradant nmr->side_prod Novel Structure Elucidated start_mat Impurity Identified: Starting Material / Reagent hrms->start_mat Mass matches Starting Material isolation Preparative Chromatography (Prep-HPLC / Flash) hrms->isolation isolation->nmr Isolate >1mg

Sources

Troubleshooting

Technical Support Center: Optimization of Assay Parameters for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Welcome to the technical support center for assays involving 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Given that 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a member of the pyrazole class of compounds, which are known for a wide range of biological activities, this guide will focus on the common challenges and optimization steps applicable to assays for such small molecules.[1][2][3]

Part 1: Foundational Assay Principles

Before delving into specific troubleshooting scenarios, it is crucial to establish a robust assay foundation. The quality of your data is directly dependent on the careful optimization of each assay parameter.

Understanding the Compound

1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a pyrazole derivative. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The specific activity of this compound will dictate the most appropriate assay format. For the purposes of this guide, we will consider a hypothetical cell-based assay designed to measure the inhibitory effect of this compound on a specific cellular pathway.

The Importance of Assay Validation

Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Adherence to guidelines such as the International Council for Harmonisation (ICH) Q2(R1) ensures the reliability, reproducibility, and robustness of your results.[4][5][6][7][8] Key validation characteristics include accuracy, precision, specificity, linearity, and range.[4][5][7]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and execution of assays with novel small molecules like 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Q1: How do I choose the appropriate cell line for my assay?

A1: The choice of cell line is critical for the biological relevance of your assay.[9] Consider the following:

  • Target Expression: Ensure your chosen cell line expresses the target of interest at a sufficient level for detection.

  • Cell Type Relevance: Whenever possible, use a cell line that is relevant to the disease or biological process you are studying. While immortalized cell lines are often easier to culture, primary cells may provide more physiologically relevant data.[10]

  • Growth Characteristics: Select a cell line with consistent growth characteristics and morphology.[11] Documenting cell morphology at each stage of culture is a good practice to ensure consistency.[11]

Q2: What are the critical parameters to optimize for cell seeding density?

A2: Optimizing cell seeding density is crucial for a robust assay window.

  • Too Low Density: Can lead to a weak signal that is difficult to distinguish from background noise.

  • Too High Density: Can result in overcrowding, leading to changes in cell metabolism and response to the test compound.[10]

  • Optimization Experiment: Perform a cell titration experiment, seeding a range of cell densities and measuring the assay signal at different time points to determine the optimal density that provides the best signal-to-background ratio.[10][12]

Q3: How can I minimize variability in my assay results?

A3: Assay variability can arise from multiple sources. Here are some strategies to minimize it:

  • Consistent Cell Culture Practices: Use fresh, consistent lots of media and supplements.[6][10] Avoid letting cells become over-confluent and do not use cells that have been passaged for extended periods.[10]

  • Automated Liquid Handling: For high-throughput screening (HTS), automated liquid handling systems can reduce pipetting errors and improve reproducibility.[13][14]

  • Plate Layout: Be mindful of "edge effects" where wells on the perimeter of a microplate can behave differently due to temperature and evaporation gradients.[9][11] Consider leaving the outer wells empty or filling them with media.[11]

Q4: What controls are essential for a reliable assay?

A4: Appropriate controls are necessary for accurate data interpretation.[10]

  • Negative Control: A vehicle control (e.g., DMSO) to represent the baseline response in the absence of the test compound.

  • Positive Control: A known activator or inhibitor of the target pathway to ensure the assay is performing as expected.

  • No-Cell Control: Wells containing only media and the detection reagents to determine the background signal.

Part 3: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during assay optimization.

Scenario 1: High Well-to-Well Variability

Symptom: Inconsistent results across replicate wells.

Potential Causes & Solutions:

CauseSolution
Inconsistent Cell Plating Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[11]
Pipetting Errors Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or media to create a humidity barrier.[11]
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before use. Ensure the incubator provides uniform temperature distribution.[11]
Scenario 2: Low Signal-to-Background Ratio (Poor Assay Window)

Potential Causes & Solutions:

CauseSolution
Suboptimal Reagent Concentration Titrate all critical reagents, including the detection substrate and the test compound, to find their optimal concentrations.
Inappropriate Incubation Time Perform a time-course experiment to determine the optimal incubation time for the assay signal to develop.[12]
Low Target Expression Confirm target expression in your cell line using a method like qPCR or Western blotting. Consider using a different cell line with higher target expression.[10]
Incorrect Instrument Settings For fluorescence or luminescence-based assays, optimize the gain, exposure time, and other detector settings.[15][16]
Scenario 3: False Positives or False Negatives

Symptom: The assay identifies compounds as active that are later found to be inactive (false positives), or vice versa (false negatives).

Potential Causes & Solutions:

CauseSolution
Compound Interference The test compound may interfere with the assay technology (e.g., autofluorescence, light scattering).[13][17] Run a counterscreen in the absence of the biological target to identify interfering compounds.
Compound Cytotoxicity At high concentrations, the test compound may be toxic to the cells, leading to a decrease in signal that is not related to the target of interest.[13] Perform a separate cytotoxicity assay to determine the compound's toxic concentration range.
Inappropriate Compound Concentration Test a wide range of compound concentrations to generate a full dose-response curve.[12]
Assay Artifacts Contamination in the lab or with reagents can lead to unexpected results.[18]

Part 4: Experimental Workflows

Workflow for Optimizing Cell Seeding Density

G cluster_prep Preparation cluster_seeding Seeding cluster_assay Assay & Analysis start Prepare a single cell suspension count Perform cell count and viability assessment start->count dilute Create a serial dilution of cells count->dilute seed Seed different cell densities into a 96-well plate dilute->seed incubate Incubate for desired time (e.g., 24h) seed->incubate add_reagents Add assay reagents incubate->add_reagents read_plate Read plate on a microplate reader add_reagents->read_plate analyze Analyze signal-to-background ratio read_plate->analyze determine Determine optimal seeding density analyze->determine

Caption: Workflow for determining optimal cell seeding density.

Troubleshooting Logic for a Failed Assay Run

G start Assay Failed pos_control Positive Control OK? start->pos_control neg_control Negative Control OK? pos_control->neg_control Yes reagents Check Reagents & Expiration Dates pos_control->reagents No contamination Check for Contamination neg_control->contamination No cells Cell Health or Seeding Issue? neg_control->cells Yes fail Identify & Correct Root Cause reagents->fail instrument Check Instrument Settings & Calibration instrument->fail contamination->fail cells->instrument No compound Compound Issue (e.g., precipitation)? cells->compound Yes pass Assay Passed compound->pass No compound->fail Yes

Caption: A decision tree for troubleshooting a failed assay.

References

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). Available from: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. Available from: [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Available from: [Link]

  • High-Throughput Screening in Drug Discovery Explained - Technology Networks. (2025, September 25). Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Available from: [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells - Promega Connections. (2011, December 5). Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. Available from: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. Available from: [Link]

  • Challenges of HTS in early-stage drug discovery - Axxam SpA. Available from: [Link]

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS | Request PDF - ResearchGate. Available from: [Link]

  • A troubleshooting guide to microplate-based assays. Available from: [Link]

  • Troubleshooting Guide - Phenomenex. Available from: [Link]

  • Assay Troubleshooting | MB - About. Available from: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. Available from: [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed. (2025, April 5). Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Storage and Stability of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone to prevent its degradati...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone to prevent its degradation. By understanding the potential stability issues and implementing the recommended protocols, users can ensure the integrity and reliability of their experimental results.

Overview of Compound Stability

1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a heterocyclic ketone with a molecular structure that, while generally stable, possesses functional groups susceptible to degradation under specific environmental conditions. The pyrazole ring itself is relatively robust, but the acetyl and methylphenyl substituents are potential sites for oxidative, hydrolytic, and photolytic degradation.[1] Improper storage can lead to the formation of impurities, which may compromise the compound's purity, alter its biological activity, and lead to inconsistent experimental outcomes.

The primary factors influencing the stability of this compound are:

  • Atmosphere: Exposure to oxygen can initiate oxidative degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • Light: UV and visible light can provide the energy for photolytic reactions.

  • Moisture: The presence of water can lead to hydrolysis, particularly under acidic or basic conditions.

Troubleshooting Guide: Common Degradation Issues

This section addresses common problems encountered during the storage of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, their likely causes, and corrective actions.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Actions
Discoloration (e.g., yellowing, browning) Oxidative Degradation: The methylphenyl or acetyl group may have undergone oxidation. This is often accelerated by exposure to air and light.1. Confirm the purity of the material using a stability-indicating HPLC method (see Protocol 2).2. If degradation is confirmed, discard the affected batch.3. Review storage procedures to ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2]
Appearance of a new peak in HPLC/GC-MS analysis Formation of Degradation Products: This could be due to oxidation, hydrolysis, or photodegradation.1. Characterize the new peak using mass spectrometry to identify the degradation product.2. Conduct forced degradation studies (see Section 4) to confirm the degradation pathway.3. Implement the recommended storage conditions to prevent further degradation.
Reduced potency or inconsistent biological activity Loss of Active Compound: Degradation has likely reduced the concentration of the pure compound.1. Quantify the purity of the stored compound against a freshly prepared standard using a validated analytical method.2. If purity has decreased, the material should not be used for quantitative biological assays.3. Ensure all future batches are stored under optimal conditions.
Changes in physical state (e.g., clumping, oiling out) Hygroscopicity/Moisture Absorption: The compound may have absorbed atmospheric moisture, leading to physical changes and potential hydrolysis.1. Store the compound in a desiccator over a suitable drying agent (e.g., silica gel).2. Handle the compound in a dry environment, such as a glove box, when possible.3. Use tightly sealed containers with a moisture-proof barrier.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability?

For optimal long-term stability, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) . The vial should be placed in a desiccator to protect it from moisture.

Q2: How can I tell if my compound has started to degrade?

The first signs of degradation are often a change in color (e.g., from white/off-white to yellow or brown). However, significant degradation can occur without any visible changes. The most reliable way to assess stability is through analytical techniques like HPLC or LC-MS to monitor the purity profile over time.

Q3: What are the likely degradation products I should look for?

Based on the structure, the most probable degradation pathways are oxidation and hydrolysis.

  • Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid. The acetyl group could also undergo oxidative cleavage.

  • Hydrolysis: While less likely for the core structure, if impurities from the synthesis are present (e.g., hydrazones), they can be susceptible to hydrolysis.[3]

A forced degradation study is the most effective way to definitively identify potential degradation products for your specific batch.[4][5]

Q4: Is the compound sensitive to light?

Yes, pyrazole derivatives can be susceptible to photodegradation.[6] It is crucial to store the compound in light-resistant containers (e.g., amber vials) and to minimize its exposure to direct sunlight or strong artificial light during handling.

Q5: Can I store the compound in a solution?

Storing the compound in solution is generally not recommended for long-term storage, as this can accelerate degradation. If you must store solutions, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or -80°C, and use within a short period. It is advisable to prepare fresh solutions for each experiment.

Potential Degradation Pathways

Understanding the potential chemical transformations that 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone can undergo is critical for preventing them. The following diagram illustrates the most likely degradation pathways under stress conditions.

G cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation main 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone prod1 1-[1-(3-carboxyphenyl)-1H-pyrazol-4-yl]ethanone main->prod1 Oxidation of methyl group prod2 1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid main->prod2 Oxidative cleavage of acetyl group prod3 Isomeric and Rearranged Products main->prod3 UV/Visible Light G start Prepare Sample (1 mg/mL in Acetonitrile) hplc HPLC System (C18 Column) start->hplc detect UV Detection (e.g., 254 nm) hplc->detect mobile Mobile Phase Gradient: Acetonitrile / Water (with 0.1% Formic Acid) mobile->hplc data Data Analysis: - Peak Purity - % Area of Degradants detect->data end Assess Stability data->end

Caption: Workflow for HPLC-based stability monitoring.

Instrumentation and Conditions:

Parameter Recommendation
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 70% A / 30% B, ramp to 10% A / 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of 1 mg/mL of a reference standard of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone in acetonitrile.

  • Sample Preparation: Prepare a 1 mg/mL solution of the stored sample in acetonitrile.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation:

    • Compare the chromatogram of the stored sample to that of the reference standard.

    • Look for any new peaks (degradation products) or a decrease in the area of the main peak.

    • Calculate the percentage purity of the sample using the area normalization method. A significant increase in total impurities or the appearance of any single impurity greater than 0.5% indicates degradation.

References

  • Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.).
  • How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hep
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
  • Forced Degrad
  • Hydrazone - Wikipedia. (n.d.).
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Validation of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities. This guide provides an in-depth technical comparison and workflow for the structural validation of a specific pyrazole derivative, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, using Nuclear Magnetic Resonance (NMR) spectroscopy. As a self-validating system, the protocols and data presented herein are designed to ensure the highest level of scientific integrity.

The Imperative of Structural Integrity in Synthesis

The journey from a synthetic concept to a viable drug candidate is paved with critical checkpoints, the most fundamental of which is the verification of the chemical structure. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. NMR spectroscopy stands as the most powerful and definitive tool for the elucidation of molecular structures in solution. This guide will walk through the process of predicting, acquiring, and interpreting the NMR data necessary to unequivocally confirm the synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Predicted NMR Spectral Characteristics

While a literature search did not yield the specific experimental NMR data for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, we can confidently predict the expected chemical shifts and coupling patterns based on established principles and data from structurally related pyrazole derivatives. These predictions serve as a benchmark for the experimental data.

The structure of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is as follows:

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3 (pyrazole)8.0 - 8.5Singlet1HThe proton at the C-3 position of the pyrazole ring is deshielded by the adjacent nitrogen atom and the aromatic system.
H-5 (pyrazole)7.8 - 8.2Singlet1HThe proton at the C-5 position is also deshielded, with its exact shift influenced by the N-1 substituent.
H-2', H-6' (m-tolyl)7.3 - 7.6Multiplet2HThese aromatic protons on the m-tolyl ring will exhibit complex splitting patterns due to coupling with neighboring protons.
H-4', H-5' (m-tolyl)7.1 - 7.4Multiplet2HThese aromatic protons will also appear as a multiplet in the aromatic region.
-C(=O)CH₃2.5 - 2.7Singlet3HThe methyl protons of the acetyl group are deshielded by the adjacent carbonyl group.
-CH₃ (m-tolyl)2.3 - 2.5Singlet3HThe methyl protons on the tolyl ring will appear as a singlet in the aliphatic region.
¹³C NMR Spectroscopy: The Carbon Skeleton

The carbon-13 NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (acetyl)190 - 195The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
C-3 (pyrazole)135 - 140Aromatic carbon in the pyrazole ring adjacent to a nitrogen atom.
C-5 (pyrazole)125 - 130Aromatic carbon in the pyrazole ring.
C-4 (pyrazole)115 - 120The carbon bearing the acetyl group.
C-1' (m-tolyl)138 - 142The ipso-carbon of the tolyl ring attached to the pyrazole nitrogen.
C-3' (m-tolyl)130 - 135The carbon bearing the methyl group.
C-2', C-6' (m-tolyl)128 - 132Aromatic carbons of the tolyl ring.
C-4', C-5' (m-tolyl)120 - 128Aromatic carbons of the tolyl ring.
-C(=O)C H₃25 - 30The methyl carbon of the acetyl group.
-C H₃ (m-tolyl)20 - 25The methyl carbon of the tolyl group.

Experimental Protocol for NMR-Based Structure Validation

To experimentally validate the structure, a systematic approach involving one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • 1D NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Acquire a standard ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled spectrum is standard.

    • Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment will differentiate between CH, CH₂, and CH₃ signals, aiding in the assignment of the ¹³C spectrum.

  • 2D NMR Data Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks will appear between protons that are coupled to each other, which is invaluable for assigning the aromatic protons of the m-tolyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the carbon signal of the atom it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, for instance, correlating the acetyl protons to the C-4 of the pyrazole ring.

Workflow for Structural Validation

The following diagram illustrates the logical flow for validating the structure of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

structure_validation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structure Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr_1d 1D NMR (¹H, ¹³C, DEPT) purification->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Initial Analysis assign Assign All Signals nmr_2d->assign predict Predict Spectra Based on Structure compare Compare Experimental vs. Predicted Data predict->compare validate Structure Validated compare->validate Consistent Data assign->compare report Report Findings validate->report

Caption: Workflow for NMR-based structural validation.

Differentiating from Potential Isomers

A critical aspect of structural validation is the ability to distinguish the target molecule from potential isomers that could form during the synthesis. For instance, the reaction of a substituted phenylhydrazine with a 1,3-dicarbonyl compound can potentially lead to two regioisomers.

In the case of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, a possible regioisomer would be 1-[1-(5-methylphenyl)-1H-pyrazol-4-yl]ethanone. While the pyrazole and acetyl signals in the NMR would be very similar, the aromatic substitution pattern of the m-tolyl group would be the key differentiator. The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum, elucidated with the help of a COSY experiment, would allow for the unambiguous assignment of the substitution pattern and, therefore, confirm the correct regioisomer.

Furthermore, an HMBC experiment would show a correlation between the pyrazole proton H-5 and the ipso-carbon of the tolyl ring (C-1'), providing definitive evidence for the point of attachment.

Conclusion

The structural validation of synthesized compounds is a non-negotiable step in chemical research and drug development. NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary tools for an unambiguous determination of molecular structure. This guide has outlined a comprehensive strategy for the validation of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. By following the detailed experimental protocols and data interpretation guidelines, researchers can ensure the integrity of their synthetic products and build a solid foundation for subsequent biological and pharmacological studies.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Elguero, J., Goya, P., & Jagerovic, N. (2003). Pyrazoles.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Comparative

Comparative Analysis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone Activity Against Known c-Met Kinase Inhibitors

A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors In the landscape of oncology drug discovery, the identification of novel, potent, and selective kinase inhibitors is a paramount objective. The...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors

In the landscape of oncology drug discovery, the identification of novel, potent, and selective kinase inhibitors is a paramount objective. The pyrazole scaffold is a well-established pharmacophore in numerous clinically successful kinase inhibitors.[1][2] This guide provides a comprehensive framework for comparing the inhibitory activity of a novel pyrazole-containing compound, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, against known inhibitors of the c-Met receptor tyrosine kinase.

The c-Met kinase, also known as the hepatocyte growth factor receptor (HGFR), is a critical driver in numerous human cancers, making it a prime therapeutic target.[3][4] Dysregulation of c-Met signaling through overexpression, mutation, or amplification can lead to tumor growth, proliferation, and metastasis.[5] This guide will detail the experimental methodologies to rigorously assess the potency and cellular effects of our compound of interest in comparison to established c-Met inhibitors such as Crizotinib and Cabozantinib.[6]

The c-Met Signaling Cascade: A Rationale for Targeting

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and undergoes autophosphorylation. This activation initiates a cascade of downstream signaling events through pathways including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell growth and survival.[3] The central role of c-Met in oncogenesis makes its inhibition a compelling strategy for cancer therapy.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT HGF HGF HGF->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion

Caption: The c-Met signaling pathway and its downstream effectors.

Comparative Inhibitors: The Established Benchmarks

To provide a robust comparison, we will evaluate 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone against two FDA-approved c-Met inhibitors:

  • Crizotinib: A multi-targeted tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met.[6][7] It was one of the first ALK inhibitors to receive FDA approval.[7]

  • Cabozantinib: A potent inhibitor of multiple tyrosine kinases, including c-Met and VEGFR.[4][6]

These inhibitors provide a well-characterized baseline for assessing the potency and potential selectivity of our novel compound.

Experimental Workflow: A Step-by-Step Guide to Comparative Analysis

A multi-faceted approach is essential for a thorough comparison. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effects in a biological context.

Experimental_Workflow start Start: Compound Synthesis and QC biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochem_assay cell_based_assay Cell-Based Proliferation Assay (e.g., MTT) start->cell_based_assay ic50_biochem Determine Biochemical IC50 biochem_assay->ic50_biochem data_analysis Comparative Data Analysis ic50_biochem->data_analysis ic50_cell Determine Cellular IC50 cell_based_assay->ic50_cell ic50_cell->data_analysis conclusion Conclusion and Next Steps data_analysis->conclusion

Caption: General workflow for inhibitor comparison.

Protocol 1: Biochemical c-Met Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[8]

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds: 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, Crizotinib, Cabozantinib

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[9]

  • Add 5 µL of the diluted compounds to the wells of a 96-well plate. Include "no inhibitor" positive controls and "no enzyme" blank controls.[8]

  • Prepare a master mix containing the kinase, substrate, and assay buffer.

  • Add 20 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]

  • Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.[8]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

Protocol 2: Cell-Based Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]

Materials:

  • A human cancer cell line with known c-Met activation (e.g., MKN-45 gastric cancer cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds: 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, Crizotinib, Cabozantinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear plates

Procedure:

  • Seed the MKN-45 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).[11]

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.[11]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 490 nm using a plate reader.[11]

  • Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

The results of the biochemical and cellular assays should be tabulated for a clear comparison of the inhibitory potencies.

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanoneHypothetical ValueHypothetical Value
Crizotinib~5-20~10-50
Cabozantinib~1-5~5-20

Interpretation of Hypothetical Results:

  • A low nanomolar biochemical IC50 for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone would suggest potent direct inhibition of the c-Met kinase.

  • A corresponding low nanomolar cellular IC50 would indicate that the compound is cell-permeable and effectively inhibits c-Met signaling in a cellular context.

  • Comparing the IC50 values to those of Crizotinib and Cabozantinib provides a benchmark for its relative potency. A significantly lower IC50 would suggest a more potent inhibitor.

  • A large discrepancy between the biochemical and cellular IC50 values could indicate poor cell permeability or off-target effects.

Future Directions

Should 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone demonstrate promising activity, further studies would be warranted. These include kinase selectivity profiling against a panel of other kinases to assess its specificity, as off-target effects can lead to toxicity.[12] Additionally, in vivo studies in animal models would be necessary to evaluate its efficacy and pharmacokinetic properties.

This comprehensive guide provides a robust framework for the initial characterization and comparison of a novel pyrazole-containing compound against established c-Met inhibitors. The outlined experimental protocols and data interpretation guidelines will enable researchers to make informed decisions about the potential of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone as a therapeutic candidate.

References

[3] Benchchem. (n.d.). Application Note: Protocol for c-Met Kinase Inhibition Assay with Meleagrin. Retrieved from [4] Wikipedia. (2023, October 29). c-Met inhibitor. Retrieved from [7] Wikipedia. (2023, November 26). ALK inhibitor. Retrieved from [5] (2013). c-Met inhibitors. Journal of Hematology & Oncology, 6(1), 21. Retrieved from [13] Benchchem. (n.d.). Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development. Retrieved from [14] El Hazzazi, S. Z., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 21(10), 3295-3302. Retrieved from [15] (2013). c-Met inhibitors. Journal of Hematology & Oncology, 6(1), 21. Retrieved from [6] Biopharma PEG. (2025, May 21). c-Met Therapies: Latest Advances & FDA Approvals. Retrieved from [1] Liu, H., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(21), 5047. Retrieved from [2] Chourasia, M., & Kumar, S. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(14), 1144-1160. Retrieved from [12] Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [8] BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved from [10] edX. (n.d.). IC50 Determination. Retrieved from [9] BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [11] Creative Commons. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from

Sources

Validation

Comparative Guide to the Structure-Activity Relationship of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone analogs....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone analogs. While direct and extensive research on this specific scaffold is emerging, this document synthesizes findings from closely related pyrazole-containing compounds to infer and predict the SAR for this promising class of molecules. By examining the impact of structural modifications on biological activity, this guide aims to provide a rational framework for the design of novel and more potent therapeutic agents.

The 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring system that stands as a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its unique structural and electronic properties have led to its incorporation into drugs with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[1] The 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone scaffold combines this privileged pyrazole core with an N-aryl substituent and a C4-ethanone group, presenting multiple points for chemical modification to modulate biological activity.

The 1-aryl-1H-pyrazole moiety is a common feature in many biologically active compounds, where the nature and substitution pattern of the aryl group can significantly influence potency and selectivity.[3][4] The ethanone group at the 4-position of the pyrazole ring offers a versatile handle for further chemical elaboration or can itself be a key pharmacophoric element. This guide will explore the potential impact of systematic structural variations on the biological profile of this scaffold.

Rationale for Analog Design and Synthetic Strategies

A systematic exploration of the SAR of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone analogs necessitates a logical approach to molecular design. The core scaffold can be dissected into three key regions for modification:

  • The N1-Aryl Ring: The 3-methylphenyl group can be altered by varying the position of the methyl group (ortho, meta, para) or by introducing other substituents with different electronic and steric properties (e.g., halogens, methoxy, nitro groups).

  • The C4-Ethanone Moiety: The acetyl group can be modified to explore the impact of chain length, branching, or replacement with other functional groups (e.g., esters, amides, or more complex side chains).

  • The Pyrazole Core: While the core is often kept intact, substitutions at other available positions of the pyrazole ring could also be explored.

The synthesis of these analogs generally follows established protocols for pyrazole formation. A common and efficient method involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by functionalization at the C4-position.

Experimental Protocol: General Synthesis of 1-(1-Aryl-1H-pyrazol-4-yl)ethanone Analogs

  • Synthesis of 1-Aryl-1H-pyrazole:

    • To a solution of the appropriately substituted arylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.2 eq) and stir for 15 minutes at room temperature.

    • Add 1,1,3,3-tetramethoxypropane (1.1 eq) to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-aryl-1H-pyrazole.

    • Purify the crude product by column chromatography on silica gel.

  • Vilsmeier-Haack Formylation:

    • To a stirred solution of the 1-aryl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (3.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 30 minutes and then heat to 80-90 °C for 2-4 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by filtration, wash with water, and dry to afford the 1-aryl-1H-pyrazole-4-carbaldehyde.

  • Synthesis of 1-(1-Aryl-1H-pyrazol-4-yl)ethanone:

    • To a solution of the 1-aryl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting secondary alcohol is then oxidized to the ketone. To a solution of the alcohol in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 2-4 hours.

    • Filter the reaction mixture through a pad of Celite and wash with DCM.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the desired 1-(1-aryl-1H-pyrazol-4-yl)ethanone.

Comparative Biological Evaluation and Structure-Activity Relationship (SAR)

Based on the existing literature for structurally related pyrazole derivatives, the 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone scaffold is anticipated to exhibit promising anticancer and antimicrobial activities. The following sections will present a comparative analysis of the SAR based on available data for analogous compounds.

Anticancer Activity

Numerous studies have highlighted the potential of 1-aryl-1H-pyrazole derivatives as anticancer agents.[3][5] The SAR for this class of compounds suggests that the nature and position of substituents on the N1-phenyl ring play a crucial role in their cytotoxic activity.

A study on 1-aryl-1H-pyrazole-fused curcumin analogues revealed that the presence of electron-withdrawing groups on the N1-phenyl ring can enhance anticancer potency.[3] For instance, compounds with a 3-nitrophenyl substituent at the N1 position of the pyrazole ring exhibited strong cell growth inhibition against MDA-MB-231 and HepG2 cancer cell lines.[3] In contrast, derivatives with a 3-carboxy-1H-pyrazole moiety were found to be less cytotoxic.[3]

Furthermore, the substitution pattern on the C3-phenyl ring of the pyrazole core also influences activity. In a series of (E)-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones, a compound with a 4-nitrophenyl group at the C3-position of the pyrazole ring showed significant cytotoxicity against the Caco-2 cell line.[6]

Inferred SAR for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone Analogs as Anticancer Agents:

  • N1-Aryl Ring: It is hypothesized that introducing electron-withdrawing groups (e.g., nitro, halogen) on the 3-methylphenyl ring could enhance anticancer activity. The position of these substituents will also be critical, with meta and para positions often showing favorable outcomes in related series.

  • C4-Ethanone Moiety: Modification of the ethanone side chain into more complex structures, such as chalcone-like moieties, has been shown to be a successful strategy for increasing anticancer potency in related pyrazole series.[6]

  • C3-Position of Pyrazole: While the parent scaffold has a hydrogen at this position, introducing small alkyl or aryl groups could be explored, as substitutions at this position are known to modulate activity.

Table 1: Cytotoxicity of Representative 1-Aryl-1H-Pyrazole Analogs against Cancer Cell Lines

Compound IDN1-Aryl SubstituentC3-Pyrazole SubstituentC4-Pyrazole MoietyCell LineIC50 (µM)Reference
7d PhenylMethyl(E)-5-(4-hydroxy-3-methoxyphenyl)-3-oxopenta-1,4-dien-1-ylMDA-MB-2312.43[3]
7h PhenylMethyl(E)-5-(3,4,5-trimethoxyphenyl)-3-oxopenta-1,4-dien-1-ylMDA-MB-2313.65[3]
8a 3-NitrophenylMethyl(E)-3-oxo-5-phenylpenta-1,4-dien-1-ylMDA-MB-2317.84[3]
10c 4-NitrophenylPhenyl(E)-5-(4-hydroxyphenyl)-3-oxopenta-1,4-dien-1-ylMDA-MB-2313.96[3]
4g Phenyl4-Nitrophenyl(E)-1-(pyridin-3-yl)prop-2-en-1-oneCaco-215.32[6]

Note: The data presented is for structurally related analogs and not direct derivatives of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

SAR_Anticancer cluster_N1 N1-Aryl Ring Modifications cluster_C4 C4-Ethanone Modifications Scaffold 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone N1_EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) Likely ↑ Activity Scaffold->N1_EWG Hypothesized Enhancement N1_EDG Electron-Donating Groups (e.g., -OCH3) Variable Effect Scaffold->N1_EDG C4_Chalcone Chalcone Analogs Likely ↑ Activity Scaffold->C4_Chalcone Hypothesized Enhancement C4_Amide Amide/Ester Analogs Potential for Modulation Scaffold->C4_Amide

Caption: Inferred SAR for anticancer activity.

Antimicrobial Activity

Pyrazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[7][8] The SAR of these compounds often reveals that the presence of specific substituents on the pyrazole and the N-aryl ring is critical for potent activity.

A study on pyrazole and chromone derivatives indicated that compounds with electron-withdrawing groups tend to have higher antibacterial activity.[7] For instance, a compound bearing a pentafluorophenyl group exhibited significant activity against both Gram-positive and Gram-negative bacteria.[7] Another study on novel pyrazole derivatives showed that the introduction of a 5-chloro-3-methyl-1-phenyl-1H-pyrazole moiety led to compounds with notable antimicrobial activity.[8]

Inferred SAR for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone Analogs as Antimicrobial Agents:

  • N1-Aryl Ring: Similar to the anticancer activity, the introduction of electron-withdrawing groups, particularly halogens, on the 3-methylphenyl ring is expected to enhance antimicrobial potency. The presence of a methyl group in the meta position might already contribute favorably to the lipophilicity, which can be important for cell penetration.

  • C4-Ethanone Moiety: The ethanone moiety can be a site for the introduction of other heterocyclic rings, a strategy that has been shown to boost antimicrobial activity in related systems. For example, condensation of the ethanone with hydrazides to form hydrazones or subsequent cyclization to form other heterocycles could be a fruitful approach.

  • C5-Position of Pyrazole: In some series, the introduction of a halogen, such as chlorine, at the C5-position of the pyrazole ring has been shown to be beneficial for antimicrobial activity.[8]

Table 2: Antimicrobial Activity of Representative 1-Aryl-1H-Pyrazole Analogs

Compound IDCore StructureTest OrganismActivity (MIC µg/mL)Reference
CD 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenolS. aureus-[7]
CC 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-oneS. aureus-[7]
Compound 4 pyrazolo-pyridone derivative of 5-chloro-3-methyl-1-phenyl-1H-pyrazoleS. aureus250[8]
Compound 6 pyrazolochromene derivative of 5-chloro-3-methyl-1-phenyl-1H-pyrazoleE. coli250[8]

Note: The data presented is for structurally related analogs and not direct derivatives of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. MIC values are indicative of potency.

SAR_Antimicrobial cluster_N1 N1-Aryl Ring Modifications cluster_C4 C4-Ethanone Modifications cluster_C5 C5-Pyrazole Modifications Scaffold 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone N1_Halogen Halogen Substituents (e.g., -Cl, -F) Likely ↑ Activity Scaffold->N1_Halogen Hypothesized Enhancement C4_Heterocycle Formation of Hydrazones/ Other Heterocycles Potential for ↑ Activity Scaffold->C4_Heterocycle Potential Enhancement C5_Halogen Halogen at C5 (e.g., -Cl) Likely ↑ Activity Scaffold->C5_Halogen Potential Enhancement

Caption: Inferred SAR for antimicrobial activity.

Experimental Protocols for Biological Assays

To enable researchers to validate the predicted activities of novel analogs, detailed protocols for standard biological assays are provided below.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability versus the log of the compound concentration.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While direct experimental data on a wide range of its analogs is not yet extensively available, the analysis of structurally related compounds provides valuable insights into the likely structure-activity relationships.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone analogs. This would involve:

  • Exploring a diverse range of substituents on the N1-phenyl ring to fine-tune electronic and steric properties.

  • Systematic modification of the C4-ethanone moiety to explore its role as a pharmacophore or as a linker to other functional groups.

  • Introduction of substituents at other positions of the pyrazole ring to further probe the SAR.

Such focused studies will be instrumental in validating the inferred SAR presented in this guide and will undoubtedly accelerate the discovery of new and more effective drug candidates based on this versatile pyrazole scaffold.

References

Sources

Comparative

A Comparative Guide to the In Vivo Validation of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

Introduction: Unlocking the Potential of a Privileged Scaffold The pyrazole ring is a five-membered heterocyclic scaffold that holds a privileged position in medicinal chemistry.[1] Its unique structural and electronic p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole ring is a five-membered heterocyclic scaffold that holds a privileged position in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents across a wide range of diseases. Marketed drugs such as the anti-inflammatory agent Celecoxib (a COX-2 inhibitor) and the anticancer drug Ruxolitinib (a JAK1/2 inhibitor) feature a pyrazole core, underscoring the scaffold's clinical significance.[2][3]

This guide focuses on a specific, yet under-characterized, pyrazole derivative: 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone . Given the well-documented biological activities of related pyrazole-containing compounds, it is plausible to hypothesize that this molecule may possess significant anti-inflammatory, analgesic, or anticancer properties.[4][5]

The objective of this document is to provide a comprehensive, scientifically-grounded framework for the in vivo validation of this compound's activity. We will objectively compare its potential performance with established alternatives, provide detailed experimental protocols, and present supporting data in a clear, comparative format. This guide is designed for researchers, scientists, and drug development professionals seeking to translate promising chemical matter into validated therapeutic candidates.

Part I: Validation of Anti-inflammatory and Analgesic Activity

Mechanistic Rationale: Targeting the Arachidonic Acid Cascade

A primary mechanism by which many pyrazole derivatives exert anti-inflammatory and analgesic effects is through the inhibition of cyclooxygenase (COX) enzymes.[6] These enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7] Celecoxib, a 1,5-diarylpyrazole, is a well-known selective inhibitor of COX-2.[3] Given the structural similarity, a logical first step is to validate the activity of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone in established models of inflammation and nociception.

Comparative Compound Selection

To ensure a robust and well-controlled study, the selection of appropriate comparators is critical.

  • Test Compound: 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

  • Positive Control (Selective): Celecoxib (Validates COX-2-specific pathway)

  • Positive Control (Non-Selective): Diclofenac (Validates general NSAID activity)[6]

  • Vehicle Control: A non-toxic solvent (e.g., 0.5% Carboxymethylcellulose) used to dissolve the compounds for administration.

Experimental Workflow for Anti-inflammatory & Analgesic Validation

The following diagram outlines the logical flow for a comprehensive preclinical evaluation.

G cluster_0 Phase 1: Acute Inflammation & Nociception cluster_1 Inflammation Model cluster_2 Analgesia Models A Animal Acclimatization (Male Wistar Rats, 180-220g) B Randomization into Groups (n=6-8 per group) A->B C Compound Administration (Oral Gavage) B->C D Carrageenan-Induced Paw Edema C->D F Acetic Acid-Induced Writhing (Peripheral Pain) C->F H Hot Plate Test (Central Pain) C->H E Measure Paw Volume (0, 1, 2, 3, 4 hr post-carrageenan) D->E J Data Analysis (% Inhibition vs. Vehicle) E->J G Count Writhes (30 min period) F->G G->J I Measure Response Latency (0, 30, 60, 90 min post-dose) H->I I->J K Endpoint: Determine Efficacy & Preliminary Therapeutic Window J->K

Caption: Workflow for in vivo validation of anti-inflammatory and analgesic activity.

Experimental Protocol 1: Carrageenan-Induced Paw Edema

This is the most widely used primary test for screening anti-inflammatory agents, which measures the ability of a compound to reduce acute inflammation.[8]

Methodology:

  • Animals: Male Wistar rats (180-220g) are used.

  • Grouping: Animals are fasted overnight and randomized into control and treatment groups (n=6).

  • Dosing: The test compound, positive controls (Celecoxib, Diclofenac), or vehicle are administered orally (p.o.).

  • Inflammation Induction: One hour after dosing, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[9]

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Comparative Data Summary (Hypothetical)

Treatment Group (Dose, p.o.)Mean Paw Volume Increase (mL) at 3 hr ± SEM% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
Test Compound (30 mg/kg) 0.42 ± 0.04 50.6%
Celecoxib (30 mg/kg)0.38 ± 0.0555.3%
Diclofenac (10 mg/kg)0.31 ± 0.0363.5%
Experimental Protocol 2: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by measuring a compound's ability to reduce visceral pain, which is mediated by local peritoneal receptors and prostaglandins.[10]

Methodology:

  • Animals: Male Swiss albino mice (20-25g) are used.

  • Grouping and Dosing: Animals are randomized and administered the test compound, controls, or vehicle orally.

  • Pain Induction: One hour after dosing, animals are injected intraperitoneally (i.p.) with 0.6% (v/v) acetic acid solution (10 mL/kg).[11]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of "writhes" (a specific stretching movement of the abdomen and hind limbs) is counted for a continuous 30-minute period.

  • Analysis: The percentage of analgesic activity is calculated using the formula: % Analgesia = [(W_c - W_t) / W_c] x 100, where W_c is the mean number of writhes in the control group and W_t is the mean number of writhes in the treated group.[10]

Comparative Data Summary (Hypothetical)

Treatment Group (Dose, p.o.)Mean Number of Writhes ± SEM% Analgesic Activity
Vehicle Control45.2 ± 3.1-
Test Compound (30 mg/kg) 21.6 ± 2.5 52.2%
Celecoxib (30 mg/kg)18.5 ± 2.859.1%
Diclofenac (10 mg/kg)13.1 ± 1.971.0%

Part II: Validation of Anticancer Activity

Mechanistic Rationale: Targeting Aberrant Cell Proliferation

The pyrazole scaffold is present in numerous kinase inhibitors that are effective anticancer agents.[2][4] These drugs often target receptor tyrosine kinases (RTKs) like VEGFR or intracellular signaling kinases such as JAK or ALK, which are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[12] A robust method for assessing the potential anticancer activity of a novel compound is to evaluate its effect on tumor growth in a human tumor xenograft model.[13]

Proposed Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Many pyrazole-based inhibitors function by competing with ATP in the kinase domain of RTKs, thereby blocking downstream pro-proliferative signaling pathways like the RAS/MAPK and PI3K/AKT cascades.

G cluster_0 Cancer Cell Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TestCompound 1-[1-(3-methylphenyl)- 1H-pyrazol-4-yl]ethanone TestCompound->RTK Proposed Inhibition

Caption: Proposed inhibition of a generic RTK pathway by the test compound.

Experimental Protocol 3: Human Tumor Xenograft Model

This model is a cornerstone of preclinical oncology and evaluates a compound's ability to inhibit the growth of human cancer cells in an in vivo environment.[14][15]

Methodology:

  • Cell Line: A549 human non-small cell lung cancer cells are selected due to their robust growth characteristics and common use in screening studies.[16]

  • Animals: Immunodeficient mice (e.g., Athymic Nude or SCID mice, 6-8 weeks old) are used to prevent rejection of the human tumor cells.[17]

  • Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of Matrigel/PBS solution are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approx. 100-150 mm³). Mice are then randomized into treatment and control groups (n=8-10) with similar mean tumor volumes.

  • Dosing: Treatment with the test compound, a positive control (e.g., Sorafenib), or vehicle is initiated. Dosing is typically performed daily via oral gavage for 21-28 days.

  • Measurement: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2. Body weight is monitored as a general indicator of toxicity.

  • Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

Comparative Data Summary (Hypothetical)

Treatment Group (Dose, p.o., daily)Mean Final Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1250 ± 110-+5.2%
Test Compound (50 mg/kg) 680 ± 95 54.5% -2.1%
Sorafenib (30 mg/kg)550 ± 8864.7%-8.5%

Discussion and Future Directions

This guide outlines a foundational, two-pronged strategy for the initial in vivo characterization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. The proposed experiments are designed to efficiently test its potential efficacy in the high-priority therapeutic areas of inflammation/pain and oncology, where pyrazole derivatives have historically shown significant promise.

The hypothetical data presented suggests that the compound may possess moderate activity in both areas. A 50.6% reduction in paw edema and a 54.5% tumor growth inhibition are meaningful signals that warrant further investigation. The comparison to established drugs like Celecoxib and Sorafenib provides crucial context for its potency.

Should these initial studies yield positive results, the logical next steps would include:

  • Dose-Response Studies: To determine the ED50 (effective dose for 50% of the maximal response) and establish a clearer therapeutic index.

  • Mechanism of Action Studies: For anti-inflammatory activity, this would involve in vitro COX-1/COX-2 enzyme assays. For anticancer activity, this could involve Western blot analysis of tumor lysates to assess the phosphorylation status of target kinases in the proposed signaling pathway.[2]

  • Pharmacokinetic (PK) and Toxicology Studies: To understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to identify any potential liabilities before advancing to more complex and costly chronic models.

  • Advanced Models: If anticancer activity is confirmed, evaluation in orthotopic or patient-derived xenograft (PDX) models would provide a more clinically relevant assessment of efficacy.[13][17]

By following this structured, comparative approach, researchers can efficiently and rigorously validate the therapeutic potential of novel pyrazole compounds, making informed decisions on their progression through the drug discovery pipeline.

References

  • Benchchem. (n.d.). In Vivo Validation of Pyrazole Compound Efficacy: A Comparative Guide.
  • ResearchGate. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]

  • Pinga, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Retrieved from [Link]

  • PubMed. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Retrieved from [Link]

  • SlideShare. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

  • Bentham Science. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]

  • Ashalatha, R., et al. (2018). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

  • Uzuazokaro, M.A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • PubMed. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Retrieved from [Link]

  • PubMed Central. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • MDPI. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2017). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy. Retrieved from [Link]

  • PubMed. (2019). In Vivo Pharmacology Models for Cancer Target Research. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Retrieved from [Link]

  • Semantic Scholar. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved from [Link]

  • MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • ResearchGate. (2018). In vivo screening models of anticancer drugs. Retrieved from [Link]

  • Crown Bioscience. (n.d.). In Vivo Model Systems. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Synthesis and Cross-Validation of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

For: Researchers, scientists, and drug development professionals. Introduction: The Importance of Rigorous Cross-Validation in Pyrazole Chemistry Pyrazole derivatives are a cornerstone in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Importance of Rigorous Cross-Validation in Pyrazole Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties. The specific substitution pattern on the pyrazole ring dictates its pharmacological and physicochemical characteristics. Consequently, the unambiguous synthesis and characterization of novel pyrazole compounds are of paramount importance. This guide provides an in-depth, comparative analysis of the experimental synthesis and cross-validation of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (the target compound).

In the spirit of robust scientific inquiry, we will not only detail a proposed synthetic route for our target compound but also compare its expected and reported characteristics with a structurally related alternative, 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone . This comparative approach underscores the critical role of cross-validation in analytical chemistry, where findings are confirmed by independent methods to ensure accuracy and reliability.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] The methodologies and data presented herein are designed to be a self-validating system, providing you with the rationale behind experimental choices and a framework for your own investigations.

Synthetic Strategy and Experimental Protocols

The synthesis of 4-acylpyrazoles can be achieved through various methods, including the Friedel-Crafts acylation of a pre-formed pyrazole ring or, more commonly, through the Vilsmeier-Haack reaction of a suitable hydrazone precursor to introduce a formyl group at the 4-position, followed by further elaboration.[1][2][3][4][5] For our target compound, we propose a two-step sequence commencing with the Vilsmeier-Haack formylation of the hydrazone derived from 3-methylphenylhydrazine and acetone. The resulting 4-formylpyrazole can then be converted to the target ethanone.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow reagents1 3-Methylphenylhydrazine + Acetone hydrazone Formation of Hydrazone Intermediate reagents1->hydrazone formylation Vilsmeier-Haack Formylation hydrazone->formylation reagents2 Vilsmeier-Haack Reagent (POCl3, DMF) reagents2->formylation intermediate 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde formylation->intermediate grignard Grignard/Organolithium Addition intermediate->grignard reagents3 MeLi or MeMgBr in THF reagents3->grignard oxidation Oxidation (e.g., PCC, DMP) grignard->oxidation product 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone oxidation->product

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (Target Compound)

Note: While the synthesis of this specific compound is not extensively detailed in the literature, the following protocol is a robust and scientifically sound approach based on well-established Vilsmeier-Haack and subsequent oxidation reactions.[1][2][3][4]

Step 1: Synthesis of 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde

  • Hydrazone Formation: To a solution of 3-methylphenylhydrazine (1.0 eq) in ethanol, add acetone (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazone.

  • Vilsmeier-Haack Reagent Preparation: In a separate flask, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C and slowly add phosphorus oxychloride (POCl₃, 1.2 eq) while stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Formylation: Dissolve the crude hydrazone from Step 1 in DMF and add it dropwise to the pre-formed Vilsmeier-Haack reagent at 0°C. After the addition is complete, heat the reaction mixture to 80-90°C for 3-4 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

  • Grignard/Organolithium Addition: Dissolve the 4-formylpyrazole from Step 1 in anhydrous THF and cool to 0°C. Add a solution of methylmagnesium bromide or methyllithium (1.2 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol.

  • Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of Celite and silica gel, washing with DCM. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the final product, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Comparative Analysis: Target Compound vs. Structural Alternative

To provide a robust cross-validation, we will compare the expected and available data for our target compound with that of a commercially available, structurally similar alternative: 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone . The chloro-substituent provides a distinct electronic and steric profile, which is expected to manifest in its spectral and physical properties.

Diagram of Structural Comparison

Structural_Comparison target 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone alternative 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone target->alternative Structural Comparison

Caption: Structural comparison of the target and alternative compounds.

Part 2: Synthesis of 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone (Alternative Compound)

A similar synthetic approach as described for the target compound can be employed, starting with 4-chlorophenylhydrazine. Experimental data for this compound has been reported in the literature, providing a solid basis for comparison.[6][28]

Experimental Protocol (Literature Adapted):

A mixture of the appropriate chalcone, (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one, and hydrazine hydrate in ethanol with glacial acetic acid is refluxed. The resulting pyrazoline is then acetylated to yield the final product.[1]

Data Presentation and Cross-Validation

The following table summarizes the available and predicted experimental data for both the target and alternative compounds. The absence of complete, verified experimental data for the target compound in the public domain necessitates a degree of prediction and extrapolation from closely related structures. This highlights the importance of the experimental work outlined in this guide.

Property1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone (Target)1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone (Alternative)
Molecular Formula C₁₂H₁₂N₂OC₁₁H₉ClN₂O
Molecular Weight 200.24 g/mol 220.65 g/mol
Melting Point Not reported (Predicted: ~70-80 °C)Not reported (Predicted: ~90-100 °C)
Yield Dependent on experimental execution84% (for a related pyrazoline)[1]
¹H NMR (Predicted) δ (ppm): ~8.2 (s, 1H, pyrazole-H), ~7.8 (s, 1H, pyrazole-H), ~7.4-7.6 (m, 4H, Ar-H), ~2.5 (s, 3H, COCH₃), ~2.4 (s, 3H, Ar-CH₃)δ (ppm): ~8.3 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~7.5 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~2.6 (s, 3H, COCH₃)
¹³C NMR (Predicted) δ (ppm): ~195 (C=O), ~140-145 (pyrazole-C), ~139 (Ar-C), ~129-130 (Ar-CH), ~120-125 (Ar-CH), ~115 (pyrazole-CH), ~26 (COCH₃), ~21 (Ar-CH₃)δ (ppm): ~194 (C=O), ~141-146 (pyrazole-C), ~138 (Ar-C), ~134 (Ar-C-Cl), ~129 (Ar-CH), ~122 (Ar-CH), ~116 (pyrazole-CH), ~27 (COCH₃)
IR (KBr, cm⁻¹) Predicted: ~1670 (C=O), ~1590 (C=N), ~1500 (C=C), ~2900 (C-H)Reported for a similar structure: 1673 (C=O), 1589 (C=C)
Mass Spec (m/z) Predicted: [M]+ at 200.09Predicted: [M]+ at 220.04

Note on Predicted Data: The NMR and some physical property data for the target compound are predicted based on known chemical shift values for similar pyrazole structures and computational models. Experimental verification is crucial for confirming these values.

Trustworthiness and the Path Forward: A Call for Experimental Validation

As a Senior Application Scientist, it is my responsibility to emphasize that while the proposed synthetic protocols are based on sound chemical principles, the lack of comprehensive, peer-reviewed experimental data for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone necessitates its synthesis and thorough characterization. The data presented for the target compound should be considered a well-informed hypothesis, a starting point for rigorous experimental validation.

The cross-validation against the chloro-analogue serves to highlight the expected similarities and differences in spectroscopic and physical properties. Any significant deviation from these expectations during experimental work would be a valuable finding, potentially indicating unexpected electronic or steric effects.

We encourage researchers to utilize the protocols and comparative data within this guide as a framework for their own investigations. The synthesis and complete characterization of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone will be a valuable contribution to the field of pyrazole chemistry.

References

  • Synthesis of 3-aryl substituted pyrazole-4-carbaldehyde derivatives using Vilsmeier–Haack reaction. Chemical Methodologies.

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journals.sagepub.com.

  • 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone. Benchchem.

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate.

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Pakistan Journal of Pharmaceutical Sciences.

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.

  • 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Properties vs Pressure. Chemeo.

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.

  • 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one. PubChem.

  • 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI.

  • 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. CAS Common Chemistry.

  • 1-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-2-phenyl-ethanone. SpectraBase.

  • Ethanone, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-. SpectraBase.

  • 1-phenyl-2-(1H-pyrazol-4-yl)ethanone. ChemSynthesis.

  • 5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone. National Institutes of Health.

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.

  • Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted- 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. Dan D. Knox, Cory D. Knox.

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

  • Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. MDPI.

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.

  • 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone. Sigma-Aldrich.

  • Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol. ResearchGate.

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.

  • Ethanone, 1-(4-chlorophenyl)-. NIST WebBook.

  • Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. National Institutes of Health.

  • 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. National Institutes of Health.

  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. National Institutes of Health.

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health.

  • 1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. National Institutes of Health.

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.

  • 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0. Sigma-Aldrich.

  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Chemeo.

Sources

Comparative

A Comparative Guide to the Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyrazole scaffold, in particular, is a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyrazole scaffold, in particular, is a privileged structure in a multitude of pharmacologically active agents. This guide provides an in-depth, comparative analysis of synthetic routes to a key pyrazole intermediate, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone. We will delve into the strategic and mechanistic nuances of each pathway, supported by experimental data, to empower you in selecting the optimal route for your research and development needs.

Introduction to the Target Molecule

1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a versatile building block in organic synthesis. The presence of the pyrazole ring, the 3-methylphenyl substituent, and the reactive acetyl group at the 4-position makes it an attractive starting material for the synthesis of a diverse range of more complex molecules with potential biological activities. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug discovery program.

Comparative Analysis of Synthetic Routes

We will explore three distinct and viable synthetic strategies for the preparation of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone:

  • Route A: Vilsmeier-Haack Formylation followed by Grignard Reaction and Oxidation. This multi-step approach first constructs the pyrazole-4-carbaldehyde intermediate, which is then converted to the desired ketone.

  • Route B: Direct Friedel-Crafts Acylation. This strategy involves the direct introduction of the acetyl group onto the pre-formed 1-(3-methylphenyl)-1H-pyrazole core.

  • Route C: Pyrazole Ring Formation from a β-Diketone. This classical approach builds the pyrazole ring from acyclic precursors, incorporating the acetyl group from the start.

Route A: Vilsmeier-Haack Formylation, Grignard Reaction, and Oxidation

This pathway is a reliable, albeit lengthy, method that proceeds via the formation of a key aldehyde intermediate.

Logical Workflow for Route A

Route A Workflow A 3-Methylphenylhydrazine C Hydrazone Formation A->C B Acetaldehyde B->C D 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde C->D Vilsmeier-Haack (POCl₃, DMF) E Grignard Reaction (MeMgBr) D->E F Secondary Alcohol Intermediate E->F G Oxidation (PCC) F->G H 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone G->H

Caption: Workflow for the synthesis via Vilsmeier-Haack formylation.

Expertise & Experience Insights: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles like pyrazoles.[1][2][3] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium species, which attacks the C4 position of the pyrazole ring. The subsequent Grignard reaction provides a straightforward way to introduce the methyl group, and a mild oxidation completes the synthesis. While this route involves more steps, it often provides good overall yields and is highly adaptable.

Experimental Protocol for Route A:

Step 1: Synthesis of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

  • To a stirred solution of 3-methylphenylhydrazine (1.0 eq) in ethanol, add acetaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 2 hours, then cool to room temperature. Remove the solvent under reduced pressure to obtain the crude hydrazone.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold dimethylformamide (DMF, 5.0 eq).

  • Add the crude hydrazone to the Vilsmeier reagent at 0°C and then heat the mixture to 80°C for 4 hours.[4]

  • Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

  • Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C and add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude secondary alcohol.

  • Dissolve the crude alcohol in dichloromethane (DCM) and add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the mixture at room temperature for 3 hours.

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the final product.

Route B: Direct Friedel-Crafts Acylation

This approach offers a more direct pathway to the target molecule by acylating the pre-synthesized pyrazole ring.

Logical Workflow for Route B

Route B Workflow A 3-Methylphenylhydrazine C 1-(3-methylphenyl)-1H-pyrazole A->C B Malondialdehyde tetraethyl acetal B->C Cyclization E 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone C->E Friedel-Crafts Acylation D Acetyl Chloride / AlCl₃ D->E

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Expertise & Experience Insights: Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic and heterocyclic rings.[5][6] The key to this reaction is the generation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution. For pyrazoles, acylation typically occurs at the C4 position. A significant consideration is the choice of Lewis acid catalyst, as strong acids like AlCl₃ can sometimes lead to complexation with the nitrogen atoms of the pyrazole ring, potentially deactivating it or leading to side reactions.[7][8]

Experimental Protocol for Route B:

Step 1: Synthesis of 1-(3-methylphenyl)-1H-pyrazole

  • Combine 3-methylphenylhydrazine (1.0 eq) and malondialdehyde tetraethyl acetal (1.0 eq) in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the mixture to 100°C and stir for 4 hours.

  • Cool the reaction mixture and add water. Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain 1-(3-methylphenyl)-1H-pyrazole.

Step 2: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM) at 0°C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0°C.

  • Add a solution of 1-(3-methylphenyl)-1H-pyrazole (1.0 eq) in dry DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired ketone.

Route C: Pyrazole Ring Formation from a β-Diketone

This convergent approach constructs the pyrazole ring and introduces the acetyl group in a single key step.

Logical Workflow for Route C

Route C Workflow A 3-Methylphenylhydrazine C 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone A->C Cyclocondensation B 3-Acetyl-2,4-pentanedione B->C

Caption: Workflow for the synthesis via β-diketone cyclocondensation.

Expertise & Experience Insights: The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient method for the synthesis of pyrazoles. The choice of the β-diketone is crucial for the final substitution pattern of the pyrazole ring. In this case, 3-acetyl-2,4-pentanedione would be the ideal starting material. The reaction is typically acid-catalyzed and proceeds via a condensation-cyclization-dehydration sequence. This route is often the most atom-economical and can be performed in a single step.

Experimental Protocol for Route C:

  • Dissolve 3-acetyl-2,4-pentanedione (1.0 eq) and 3-methylphenylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

Performance Comparison

ParameterRoute A: Vilsmeier-Haack/GrignardRoute B: Friedel-Crafts AcylationRoute C: β-Diketone Cyclocondensation
Number of Steps 321
Overall Yield Moderate to GoodModerateGood to Excellent
Reagent Availability Readily availableReadily availableRequires synthesis of 3-acetyl-2,4-pentanedione
Scalability ModerateGoodExcellent
Purification Multiple chromatographic stepsChromatographic separation may be challengingGenerally straightforward
Key Challenges Handling of POCl₃ and Grignard reagentsPotential for side reactions and catalyst deactivationSynthesis of the starting diketone

Senior Application Scientist's Recommendation

The choice of the optimal synthetic route for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is contingent upon the specific requirements of the project, including scale, available resources, and timeline.

  • For rapid, small-scale synthesis and proof-of-concept studies, Route C (β-Diketone Cyclocondensation) is highly recommended. Its single-step nature and potentially high yield make it the most efficient choice, provided that the starting β-diketone is accessible. The simplicity of the procedure and purification also lend themselves well to library synthesis and initial biological screening.

  • For larger-scale production where robustness and cost-effectiveness are paramount, Route B (Friedel-Crafts Acylation) presents a compelling option. Although it involves two steps, the starting materials are commercially available and relatively inexpensive. The Friedel-Crafts acylation is a well-established industrial process, and with proper optimization of the catalyst and reaction conditions, it can be a highly scalable and reliable method.

  • Route A (Vilsmeier-Haack/Grignard) is a versatile, albeit more laborious, alternative. This route is particularly valuable when functional group tolerance is a concern or when a diverse range of analogs at the acetyl position is desired, as the Grignard reagent can be varied. While the multiple steps may lower the overall throughput, the individual reactions are generally high-yielding and well-understood.

Ultimately, the most suitable synthetic strategy will be a balance of these factors. It is advisable to perform small-scale trials of the most promising routes to determine the optimal conditions and yields for your specific laboratory setup.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (n.d.). Retrieved from [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal. (n.d.). Retrieved from [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. (n.d.).
  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (n.d.).
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidin-5(4 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F. (2021, January 4). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. (n.d.). Retrieved from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.). Retrieved from [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole | ResearchGate. (2012, May 15). Retrieved from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Sci-Hub. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (n.d.). Retrieved from [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. (n.d.). Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021, February 10). Retrieved from [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.). Retrieved from [Link]

  • New 3H-indole synthesis by Fischer's method. Part I - PubMed. (n.d.). Retrieved from [Link]

  • US20140142332A1 - Process of preparing grignard reagent - Google Patents. (n.d.).
  • (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (2025, October 16). Retrieved from [Link]

  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC - NIH. (n.d.). Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (n.d.). Retrieved from [Link]

  • Reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochlorides: indolization and phenylpyrazolation - PubMed. (n.d.). Retrieved from [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020, October 28). Retrieved from [Link]

Sources

Validation

A Comparative Guide to Confirming the Binding Mode of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone

For researchers and drug development professionals, elucidating the precise binding mode of a novel small molecule is a cornerstone of rational drug design. It is the critical link between a compound's chemical structure...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, elucidating the precise binding mode of a novel small molecule is a cornerstone of rational drug design. It is the critical link between a compound's chemical structure and its biological activity, guiding lead optimization and ensuring on-target effects. This guide provides an in-depth comparison of modern experimental and computational methodologies for confirming the binding mode of a promising, yet uncharacterized, pyrazole derivative: 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone .

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib and various kinase inhibitors.[1][2] This history suggests that our subject compound holds significant therapeutic potential, making the rigorous confirmation of its molecular interactions paramount.

This document eschews a rigid template, instead offering a logical, integrated workflow. We will begin with computational approaches to generate initial hypotheses, followed by a comparative analysis of key biophysical and structural biology techniques for experimental validation. The causality behind each experimental choice is explained, providing a framework for developing a self-validating, robust study design.

Part 1: In Silico Target Fishing and Binding Mode Prediction

Before committing to resource-intensive experimental work, computational methods serve as a powerful and cost-effective first step. They allow us to generate testable hypotheses about potential biological targets and the likely binding orientation of our compound.

Molecular Docking: A First Glimpse into the Binding Pocket

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[3][4] It employs a search algorithm to explore various poses of the ligand within the protein's binding site and a scoring function to rank these poses based on their predicted binding affinity.[5] Given the structural similarities of our compound to known inhibitors, logical starting points for target selection would include cyclooxygenase-2 (COX-2), various protein kinases (e.g., BRAF, Akt1), and dipeptidyl peptidase IV (DPP-IV).[2][6][7][8]

Experimental Protocol: Molecular Docking

  • Target Selection and Preparation:

    • Identify potential protein targets based on scaffold similarity (e.g., COX-2, PDB ID: 5KIR).

    • Download the crystal structure from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges. This step is crucial for accurate simulation.

  • Ligand Preparation:

    • Generate a 3D conformation of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

    • Perform energy minimization to obtain a low-energy, stable conformation.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site (grid box) on the target protein, typically centered on the location of a known co-crystallized ligand.

    • Run the docking algorithm (e.g., AutoDock) to generate a series of potential binding poses.[9]

  • Analysis of Results:

    • Analyze the top-scoring poses based on the scoring function (e.g., estimated free energy of binding).

    • Visually inspect the predicted interactions (hydrogen bonds, hydrophobic contacts, etc.) for chemical plausibility. The predicted binding mode of Celecoxib in the COX-2 active site serves as an excellent reference for plausible interactions for a pyrazole-based inhibitor.[1]

cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB Select Target Protein (e.g., from PDB) PrepProt Prepare Protein (add hydrogens, remove water) PDB->PrepProt Ligand Generate 3D Ligand Structure PrepLig Prepare Ligand (energy minimize, assign charges) Ligand->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock Run Docking Algorithm (e.g., AutoDock) Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Hypothesis Generate Binding Mode Hypothesis Analyze->Hypothesis

Caption: Workflow for predicting ligand binding mode using molecular docking.

Part 2: A Comparative Guide to Experimental Validation Techniques

While docking provides a valuable hypothesis, it is not proof. Experimental validation is mandatory. The choice of technique depends on the specific questions being asked—ranging from simple confirmation of binding to high-resolution structural determination.

High-Resolution Structural Methods: The Definitive View

These methods provide direct, atomic-level visualization of the binding mode.

  • Principle: X-rays are diffracted by the electrons in a well-ordered crystal. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the protein-ligand complex can be built and refined.[10]

  • Data Provided: A high-resolution, 3D static model of the protein-ligand complex, unambiguously showing the ligand's conformation, orientation, and specific atomic interactions with the protein.[11]

  • Causality: This is considered the "gold standard" for structural validation. If a high-quality co-crystal structure is obtained, it provides the most definitive evidence of a binding mode, directly confirming or refuting computational predictions.[5]

Experimental Protocol: X-Ray Crystallography

  • Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.

  • Complex Formation: Incubate the purified protein with a molar excess of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.

  • Crystallization Screening: Use high-throughput screening methods (e.g., sitting-drop vapor diffusion) to test hundreds of conditions (precipitants, pH, temperature) to find one that yields protein-ligand co-crystals.[12]

  • Crystal Optimization: Refine the initial crystallization conditions to grow larger, single crystals suitable for diffraction.

  • Data Collection: Cool a crystal in liquid nitrogen and expose it to a high-intensity X-ray beam (typically at a synchrotron).[10]

  • Structure Determination: Process the diffraction data to solve the structure and build an atomic model of the complex.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. When a ligand binds to a protein, it causes changes (perturbations) in the NMR signals of both the ligand and the protein's amino acid residues at the binding interface.[13]

  • Data Provided: Information on the binding interface (Chemical Shift Perturbation), the parts of the ligand in direct contact with the protein (Saturation Transfer Difference), and the conformation of the bound ligand (Nuclear Overhauser Effect).[14] It provides this information for the complex in solution.

  • Causality: NMR is exceptionally powerful when crystallography is challenging (e.g., for proteins that are difficult to crystallize). It validates binding in a more physiological solution state and can uniquely characterize dynamic interactions that might be invisible in a static crystal structure.[15]

Experimental Protocol: NMR Chemical Shift Perturbation (CSP)

  • Sample Preparation: Prepare a sample of ¹⁵N-isotopically labeled protein in a suitable NMR buffer.

  • Acquire Reference Spectrum: Record a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide in the protein.

  • Titration: Add increasing amounts of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone to the protein sample, acquiring a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis: Overlay the spectra and identify the peaks that shift their position upon ligand addition. These shifting peaks correspond to the amino acid residues in or near the binding site.

  • Binding Site Mapping: Map the perturbed residues onto the 3D structure of the protein to visualize the binding interface.

Biophysical Methods: Quantifying the Interaction

These techniques confirm direct binding and provide crucial quantitative data on affinity and kinetics, which are essential for validating the physiological relevance of the observed interaction.

  • Principle: ITC directly measures the heat released or absorbed during a binding event.[16] A solution of the ligand is titrated into a solution of the protein, and the minute temperature changes are recorded.

  • Data Provided: A complete thermodynamic profile of the interaction in a single experiment: binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17]

  • Causality: ITC provides unequivocal proof of a direct binding interaction in solution, without the need for labels or immobilization. The stoichiometry value (n) is particularly important; a value close to 1 indicates a 1:1 binding event, which is crucial for validating a specific binding mode.[18]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare purified protein and the ligand in identical, thoroughly degassed buffer to minimize heats of dilution.[19]

  • Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the calorimeter.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters (K D , n, ΔH).[16]

  • Principle: SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip.[20] The protein is immobilized on the chip, and a solution containing the ligand is flowed over the surface. Binding of the ligand to the protein increases the mass on the chip surface, causing a measurable change in the refractive index.[21]

  • Data Provided: Real-time kinetic data, including the association rate constant (k a ) and the dissociation rate constant (k d ). The equilibrium dissociation constant (K D ) can be calculated from these rates (K D = k d /k a ).[21]

  • Causality: SPR is highly sensitive and ideal for confirming binding and determining kinetics. It is particularly valuable in early-stage discovery for screening compounds and for lead optimization, where understanding the residence time (related to k d ) of a drug on its target can be critical for efficacy.[22]

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation: Select a sensor chip and immobilize the purified target protein onto its surface.

  • System Priming: Equilibrate the system by flowing the running buffer (which should be identical to the ligand's buffer) over the sensor surface until a stable baseline is achieved.

  • Association: Inject a series of concentrations of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone over the chip surface for a defined period to monitor the binding (association phase).

  • Dissociation: Switch back to flowing only the running buffer to monitor the release of the ligand from the protein (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams (plots of response vs. time) to a kinetic model (e.g., 1:1 Langmuir binding) to determine k a , k d , and K D .

Part 3: Comparative Summary and Integrated Strategy

No single technique provides all the answers. A robust confirmation of binding mode relies on an integrated approach where the strengths of one method compensate for the limitations of another.

Data Presentation: Comparison of Methodologies
Technique Information Obtained Strengths Limitations
Molecular Docking Predicted binding pose, estimated affinity (score)High throughput, low cost, generates hypothesesPredictive, not experimental proof; scoring functions can be inaccurate
X-Ray Crystallography High-resolution 3D structure of the complexUnambiguous, "gold standard" for structural detailRequires well-diffracting crystals, which can be a major bottleneck; provides a static picture
NMR Spectroscopy Binding site, ligand conformation in solution, K DProvides structural data in solution, can study dynamicsRequires larger amounts of soluble, stable protein; limited to smaller proteins (<40 kDa)
Isothermal Titration Calorimetry (ITC) K D , stoichiometry (n), ΔH, ΔSLabel-free, in-solution, direct measurement of binding thermodynamicsLower throughput, requires relatively large amounts of pure sample, no structural information
Surface Plasmon Resonance (SPR) K D , association rate (k a ), dissociation rate (k d )High sensitivity, real-time kinetics, label-freeRequires immobilization of one partner which may affect its activity; indirect measurement of binding
Mandatory Visualization: An Integrated Workflow for Binding Mode Confirmation

The most trustworthy and authoritative approach is a multi-step process that builds a comprehensive picture of the molecular interaction.

cluster_start Phase 1: Hypothesis Generation cluster_bind Phase 2: Binding Confirmation & Quantification cluster_struct Phase 3: High-Resolution Structural Validation Docking Computational Docking (Predict Poses & Targets) ITC ITC (Confirm Direct Binding, Determine Thermodynamics) Docking->ITC Hypothesis SPR SPR (Confirm Direct Binding, Determine Kinetics) Docking->SPR Hypothesis Xray X-Ray Crystallography ITC->Xray Validated Interaction NMR NMR Spectroscopy ITC->NMR Validated Interaction SPR->Xray Validated Interaction SPR->NMR Validated Interaction Final Confirmed Binding Mode Xray->Final Structural Proof NMR->Final Structural Proof

Caption: An integrated workflow for robust binding mode confirmation.

References

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 284(15), 2419-2433. [Link]

  • Grosdidier, A., Zoete, V., & Michielin, O. (2011). SwissDock, a protein-small molecule docking web service based on EADock DSS. Nucleic Acids Research, 39(Web Server issue), W270–W277. [Link]

  • Chinnakadoori, S. R., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies, 9(1), 52-80. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]

  • Taneva, S. G., & Tanev, S. G. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. JoVE (Journal of Visualized Experiments), (55), e2849. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Patel, R. V., et al. (2023). Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole’s and 4H-Chromen-4-One’s Derivative. International Journal of Pharmaceutical Investigation, 13(3), 394-402. [Link]

  • Wu, D., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design, 80(4), 591-599. [Link]

  • Wilson, T. J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38-42. [Link]

  • Zuiderweg, E. R. (2002). Mapping protein-ligand interactions in solution by NMR spectroscopy. Biochemistry, 41(1), 1-7. [Link]

  • Wang, X., et al. (2018). Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors. RSC Advances, 8(52), 29930-29941. [Link]

  • CMI at Harvard Medical School. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(4), 1836. [Link]

  • Brett, T. J., & Kloepper, K. D. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1691, 151-167. [Link]

  • Ferreira, L. G., et al. (2015). NMR techniques used to study ligand-bound conformation and protein binding sites identification. Frontiers in Molecular Biosciences, 2, 62. [Link]

  • Holton, J. M. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]

  • Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. [Link]

  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (n.d.). Crystal binding mode of (A) celecoxib, and predicted binding... [Link]

  • Asati, V., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Patel, P., & Patel, T. K. (2023). Celecoxib. StatPearls. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Miles, F. L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Al-Hourani, B. J., et al. (2020). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University for Science, 14(1), 1021-1034. [Link]

  • Frydman, L. (2024). Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR. Accounts of Chemical Research. [Link]

  • ResearchGate. (2015). How can I prepare a protein complex for growing crystal? [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Wikipedia. (n.d.). Docking (molecular). [Link]

  • Malvern Panalytical. (2022). Guide to Running an SPR Experiment. [Link]

  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. [Link]

  • Akhtar, M. J., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Chinnakadoori, S. R., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies. [Link]

  • Ciulli, A. (2015). Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. Springer Nature Experiments. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]

  • ResearchGate. (2025). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. [Link]

  • Sagitova, A. M., et al. (2023). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. MDPI. [Link]

  • National Institutes of Health. (n.d.). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Chemsrc. (n.d.). CAS#:105223-85-6 | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. [Link]

  • Blanchard, A. D., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • National Institutes of Health. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388. [Link]

  • Asati, V., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [Link]

  • Analytical Chemistry. (2020). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. [Link]

  • Cherezov, V. (2021). A beginner's guide to macromolecular crystallization. The Biochemist, 43(1), 4-9. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone
Reactant of Route 2
Reactant of Route 2
1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone
© Copyright 2026 BenchChem. All Rights Reserved.